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  • Product: 2-Bromo-5-ethynylpyrazine

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 2-Bromo-5-ethynylpyrazine

CAS: 1092352-04-9 | Formula: C₆H₃BrN₂ | M.W.: 183.01 g/mol Executive Summary 2-Bromo-5-ethynylpyrazine is a high-value heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and material science...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1092352-04-9 | Formula: C₆H₃BrN₂ | M.W.: 183.01 g/mol

Executive Summary

2-Bromo-5-ethynylpyrazine is a high-value heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and material science . Its structural significance lies in its orthogonal bifunctionality : it possesses an electrophilic handle (bromine) and a nucleophilic/cycloaddition handle (alkyne) positioned para to each other on an electron-deficient pyrazine core.

This unique architecture allows for sequential, regioselective functionalization, making it a critical "hub" molecule for synthesizing kinase inhibitors, PROTAC linkers, and conjugated organic semiconductors. This guide details its physiochemical properties, synthesis logic, and reactivity profile.

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the 2 and 5 positions. This para-like substitution pattern is crucial for maintaining linearity in molecular wire applications and maximizing steric clearance in enzyme binding pockets.

  • Electronic Character: The pyrazine ring is highly

    
    -deficient due to the two electronegative nitrogen atoms. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack (SₙAr) and facilitating electron transport in material applications.
    
  • Acidity: The terminal alkyne proton is more acidic (pKa ~23) than a standard phenylacetylene due to the electron-withdrawing inductive effect (-I) of the pyrazine ring and the bromine atom.

Key Physiochemical Data[2]
PropertyValueRelevance
Physical State Light yellow/brown crystalline powderSolid handling; avoid inhalation.
Melting Point 76–78 °C (Predicted)Low-melting solid; careful with exothermic reactions.
LogP ~1.05Moderate lipophilicity; good membrane permeability potential.
H-Bond Acceptors 2 (Pyrazine nitrogens)Critical for kinase hinge binding interactions.
Topological Polar Surface Area ~25.8 ŲFavorable for CNS penetration and oral bioavailability.

Synthetic Pathways & Manufacturing

The industrial synthesis of 2-Bromo-5-ethynylpyrazine typically avoids direct halogenation of ethynylpyrazine due to polymerization risks. Instead, it relies on the desymmetrization of 2,5-dibromopyrazine .

Primary Route: Selective Sonogashira Coupling

This protocol utilizes the statistical probability of mono-substitution and the steric bulk of the protecting group to favor the mono-alkynylated product.

Step 1: Mono-Sonogashira Coupling

  • Reagents: 2,5-Dibromopyrazine (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.05 eq).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1 mol%).

  • Base/Solvent: Triethylamine (Et₃N) in THF or DMF.

  • Conditions: Inert atmosphere (Ar/N₂), 25–40 °C.

  • Mechanism: The oxidative addition of Pd(0) occurs at either bromine (equivalent). The bulky TMS group retards the second oxidative addition, allowing isolation of the mono-coupled intermediate.

Step 2: Desilylation (Deprotection)

  • Reagents: K₂CO₃ (0.5 eq) or TBAF.

  • Solvent: Methanol (MeOH) or THF/MeOH.

  • Outcome: Quantitative removal of the TMS group yields 2-Bromo-5-ethynylpyrazine.

Diagram 1: Synthetic Workflow

Synthesis Start 2,5-Dibromopyrazine (Starting Material) Step1 Step 1: Selective Sonogashira (TMS-Acetylene, Pd cat., CuI) Start->Step1 Desymmetrization Inter Intermediate: 2-Bromo-5-(TMS-ethynyl)pyrazine Step1->Inter Step2 Step 2: Deprotection (K2CO3, MeOH) Inter->Step2 Cleavage Product Product: 2-Bromo-5-ethynylpyrazine Step2->Product

Caption: Selective synthesis via desymmetrization of 2,5-dibromopyrazine.

Reactivity & Functionalization (The "Warhead" Concept)

2-Bromo-5-ethynylpyrazine serves as a bifunctional linchpin. Its reactivity is defined by two orthogonal "warheads" that can be triggered independently.

A. The Electrophilic Warhead (C-Br Bond)

The bromine atom is activated by the electron-deficient pyrazine ring.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems. This is the standard method for extending the scaffold.

  • Buchwald-Hartwig Amination: Reacts with amines to form amino-pyrazines.

  • SₙAr (Nucleophilic Aromatic Substitution): Unlike phenyl bromides, this bromine can be displaced by strong nucleophiles (alkoxides, thiols) without a metal catalyst due to the pyrazine's electron deficiency.

B. The Nucleophilic/Cycloaddition Warhead (Alkyne)

The terminal alkyne is a versatile handle for "Click Chemistry" and carbon chain extension.

  • CuAAC (Click Reaction): Reacts with azides to form 1,2,3-triazoles. This is extensively used in PROTAC development to link the E3 ligase ligand to the target protein ligand.

  • Sonogashira Coupling: Can be coupled again with a different aryl halide to form diaryl alkynes.

Diagram 2: Orthogonal Reactivity Map

Reactivity Core 2-Bromo-5-ethynylpyrazine (Hub) Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd/Boronic Acid Click CuAAC 'Click' (Triazole formation) Core->Click Azide/Cu(I) SnAr SₙAr Substitution (Ether/Amine formation) Core->SnAr Nucleophile/Heat Glaser Glaser Coupling (Diyne formation) Core->Glaser Cu/O2

Caption: Divergent reactivity pathways enabling modular drug design.

Experimental Protocol: General Handling & Stability

Stability Profile
  • Thermal: Stable at room temperature for short periods, but long-term storage should be at 0–8 °C .

  • Light: Halogenated heterocycles can be photosensitive. Store in amber vials.

  • Chemical: The terminal alkyne is sensitive to oxidation (Glaser coupling) if exposed to air/copper traces. Keep under inert gas (Argon).

Standard Safety Protocol
  • Engineering Controls: Always handle in a fume hood. The powder may be an irritant to mucous membranes.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Spill Cleanup: Do not sweep dry powder (dust hazard). Wet with an inert solvent (heptane) and wipe up.

Applications in Drug Discovery[3]

Kinase Inhibition

Pyrazine derivatives are "privileged structures" in kinase inhibition (e.g., Bortezomib, though a different mechanism, highlights the pyrazine utility). The 2-bromo-5-ethynyl motif allows for:

  • Hinge Binding: The pyrazine nitrogens accept H-bonds from the kinase hinge region.

  • Gatekeeper Access: The ethynyl group acts as a rigid rod to penetrate the "gatekeeper" residue or extend into the solvent-exposed region.

PROTAC Linkers

The molecule is an ideal "exit vector." The bromine allows attachment to the warhead (drug), while the alkyne provides a clean attachment point for the linker chain via click chemistry, ensuring minimal steric clash.

References

  • Fluorochem Ltd. (2025). Product Specification: 2-Bromo-5-ethynylpyrazine (CAS 1092352-04-9).[1][2][3][4] Fluorochem. Link

  • Kutsumura, N., Niwa, K., & Saito, T. (2010).[5] Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling. Organic Letters, 12(15), 3316–3319. Link

  • Sigma-Aldrich. (2025). 2-Bromo-5-ethynylpyrazine Product Detail. Merck KGaA. Link

  • Ermolat’ev, D. S., et al. (2013).[6] Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4046-4060. Link

  • BenchChem. (2025). Reactivity Profile of Halogenated Pyridines and Pyrazines. BenchChem Technical Library. Link

Sources

Exploratory

2-Bromo-5-ethynylpyrazine CAS number and molecular weight

CAS Number: 1092352-04-9 | Molecular Weight: 183.01 g/mol [1] Executive Summary 2-Bromo-5-ethynylpyrazine is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1092352-04-9 | Molecular Weight: 183.01 g/mol [1]

Executive Summary

2-Bromo-5-ethynylpyrazine is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Characterized by the coexistence of an electrophilic aryl bromide and a nucleophilic terminal alkyne, it serves as a versatile "linchpin" molecule. Its primary utility lies in orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), while the ethynyl group is primed for "Click" chemistry (CuAAC) or Sonogashira extension. This dual reactivity makes it indispensable for synthesizing kinase inhibitors, π-conjugated oligomers, and tetrapyrazinoporphyrazines.

Chemical Identity & Physical Properties[2][3][4]

PropertyData
CAS Number 1092352-04-9
IUPAC Name 2-Bromo-5-ethynylpyrazine
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance Light brown to yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
LogP ~1.05 (Predicted)
SMILES C#CC1=CN=C(Br)C=N1

Synthetic Pathway & Mechanism

The synthesis of 2-Bromo-5-ethynylpyrazine typically proceeds via a controlled Sonogashira coupling followed by desilylation. Direct ethynylation of 2,5-dibromopyrazine is challenging due to the risk of bis-coupling; therefore, a trimethylsilyl (TMS) protecting group strategy is employed to ensure mono-selectivity.

Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 2,5-dibromopyrazine. The electron-deficient nature of the pyrazine ring accelerates this step compared to benzene analogs.

  • Transmetallation: The copper acetylide (generated from TMS-acetylene and CuI) transfers the alkyne to the palladium center.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

  • Desilylation: Base-mediated cleavage of the C-Si bond reveals the terminal alkyne.

Visualizing the Synthesis Logic

SynthesisPath Start 2,5-Dibromopyrazine (Starting Material) Inter Intermediate: 2-Bromo-5-(TMS-ethynyl)pyrazine Start->Inter Sonogashira (Mono-coupling) Reagent1 TMS-Acetylene Pd(PPh3)4, CuI, TEA Reagent1->Inter Product Target: 2-Bromo-5-ethynylpyrazine Inter->Product Desilylation Reagent2 K2CO3 / MeOH (Deprotection) Reagent2->Product

Figure 1: Step-wise synthesis from 2,5-dibromopyrazine, highlighting the protection-deprotection strategy to ensure mono-functionalization.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for halogenated heteroaromatics [1, 3].

Stage 1: Mono-Sonogashira Coupling

Objective: Synthesize 2-bromo-5-((trimethylsilyl)ethynyl)pyrazine.

  • Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Reagents:

    • 2,5-Dibromopyrazine (1.0 eq, 10 mmol)

    • Pd(PPh₃)₄ (0.05 eq)[2]

    • CuI (0.10 eq)

    • Anhydrous THF (50 mL)

    • Triethylamine (TEA) (3.0 eq)[2]

  • Addition: Dissolve the dibromopyrazine, Pd catalyst, and CuI in THF/TEA. Degas the solution (freeze-pump-thaw or sparging).

  • Reaction: Add Trimethylsilylacetylene (1.05 eq) dropwise over 30 minutes at 0°C to minimize bis-coupling. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the starting material and the formation of the mono-coupled product. If bis-coupled product appears, stop immediately.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Stage 2: Desilylation

Objective: Reveal the terminal alkyne (2-Bromo-5-ethynylpyrazine).

  • Reaction: Dissolve the TMS-intermediate (from Stage 1) in Methanol (10 mL/mmol).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Conditions: Stir at RT for 30 minutes. The reaction is typically rapid.

  • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.[3]

  • Final Purification: Recrystallization from Hexanes/DCM or short plug filtration if necessary. Store at -20°C under inert atmosphere.

Applications & Reactivity Profile

The value of 2-Bromo-5-ethynylpyrazine lies in its ability to undergo sequential, orthogonal reactions.

Click Chemistry (CuAAC)

The terminal alkyne reacts with azides to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link the pyrazine core to solubility-enhancing tails or other pharmacophores without disturbing the bromine handle.

Sonogashira Polymerization

Used as an AB-type monomer for synthesizing poly(ethynylpyrazine)s, which are candidates for organic semiconductors and photovoltaic devices due to their extended π-conjugation.

Palladium Cross-Coupling

The bromine atom remains active for Suzuki-Miyaura coupling with aryl boronic acids, allowing the construction of biaryl systems common in kinase inhibitors (e.g., modifying the hinge-binding region).

Reactivity Center 2-Bromo-5-ethynylpyrazine Path1 Reaction: CuAAC (Click) Reagent: R-N3, Cu(I) Center->Path1 Path2 Reaction: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(0) Center->Path2 Path3 Reaction: Sonogashira Reagent: Ar-I, Pd(0)/Cu(I) Center->Path3 Prod1 1,2,3-Triazole Derivative (Bioconjugation/Linkers) Path1->Prod1 Prod2 Biaryl Pyrazine (Kinase Inhibitor Core) Path2->Prod2 Prod3 Di-alkynyl Pyrazine (Oligomers) Path3->Prod3

Figure 2: Divergent reactivity profile showing orthogonal functionalization pathways.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C. Light sensitive. Moisture sensitive (store under Argon).

  • Stability: Terminal alkynes can polymerize exothermically if heated or exposed to radical initiators. Avoid contact with heavy metals (Ag, Hg) which can form explosive acetylides.

References

  • Fluorochem. (2025).[4] 2-Bromo-5-ethynylpyrazine Product Sheet. Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-5-ethynylpyrazine CAS 1092352-04-9.[1][5] Retrieved from

  • Echemi. (2024). Synthesis of 2-Amino-5-bromo-3-ethynylpyrazine (Analogous Protocol). Retrieved from

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from

Sources

Foundational

Pyrazine-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Abstract The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural features make it a privileged building block in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of pyrazine-based heterocyclic building blocks for drug discovery, intended for researchers, scientists, and drug development professionals. We will explore the fundamental chemical properties, versatile synthetic methodologies, and diverse pharmacological applications of pyrazines, supported by detailed experimental protocols and mechanistic insights.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring's significance in drug discovery stems from its distinct physicochemical characteristics. As a six-membered aromatic heterocycle, it contains two nitrogen atoms at positions 1 and 4.[2][3] This arrangement renders the ring electron-deficient, influencing its reactivity and intermolecular interactions.[4] The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[4][5] Furthermore, the pyrazine moiety is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[4][6][7]

The structural planarity of the pyrazine ring, similar to benzene, provides a rigid scaffold for the precise spatial orientation of functional groups, which is critical for optimal binding to protein targets.[4] This combination of electronic and structural features has led to the incorporation of the pyrazine nucleus into a wide array of clinically successful drugs with diverse therapeutic applications.[1][3][8]

Synthetic Strategies for Pyrazine-Based Building Blocks

The construction and functionalization of the pyrazine ring are central to the development of novel drug candidates. A variety of synthetic routes are available, with the choice of method depending on the desired substitution pattern and the availability of starting materials.[9]

De Novo Ring Construction: The Foundation

A primary strategy for synthesizing the pyrazine core involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[9] This classical approach remains a robust and widely used method for creating the fundamental pyrazine scaffold. Another key method is the dehydrogenative self-coupling of 2-amino alcohols, which offers an atom-economical and environmentally benign route to 2,5-disubstituted pyrazines.[10]

Experimental Protocol: Dehydrogenative Coupling for 2,5-Disubstituted Pyrazines [10]

This protocol describes the synthesis of 2,5-dialkyl-substituted symmetrical pyrazines catalyzed by a manganese pincer complex.

Materials:

  • β-Amino alcohol (0.5 mmol)

  • Manganese pincer catalyst (e.g., complex 2 from the reference, 2 mol %)

  • Potassium hydride (KH, 3 mol %)

  • Toluene (solvent)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the manganese pincer catalyst, potassium hydride, and the β-amino alcohol.

  • Add toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 150°C for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,5-disubstituted pyrazine.

Functionalization of the Pyrazine Core: Tailoring for Activity

Once the pyrazine ring is formed, further functionalization is often necessary to optimize biological activity. Directed ortho-metalation is a powerful technique for introducing substituents at specific positions, particularly when electrophilic substitution is challenging due to the electron-deficient nature of the ring.[11] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are also indispensable tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrazine scaffold.[12]

Workflow for Functionalization via Suzuki-Miyaura Coupling

G start Start with Halogenated Pyrazine reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Boronic Acid/Ester Pd Catalyst Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Pyrazine purification->product

Caption: Suzuki-Miyaura cross-coupling workflow for pyrazine functionalization.

The Pharmacological Landscape of Pyrazine Derivatives

Pyrazine-containing compounds exhibit a remarkable breadth of biological activities, making them valuable assets in the pursuit of new medicines.[2][8][13] Their therapeutic potential spans a wide range of diseases, from infectious diseases to cancer.[1][3]

Anticancer Activity

Pyrazine derivatives are particularly prominent in oncology research.[13][14][15][16] Many act as potent inhibitors of protein kinases, enzymes that play critical roles in cancer cell signaling pathways.[2][13][17][18] By targeting kinases such as VEGFR-2, c-Met, and Janus kinases (JAKs), these compounds can disrupt tumor growth, angiogenesis, and metastasis.[14][19]

For instance, several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M or S phase in cancer cells, preventing their proliferation.[14]

Table 1: Examples of Pyrazine-Containing Anticancer Agents and their Targets

Compound ClassTarget Kinase(s)Reported ActivityReference(s)
Pyrazolo[3,4-d]pyrimidinesVEGFR-2Inhibition of angiogenesis[14]
Imidazo[1,2-a]pyrazinesVariousCytotoxicity against cancer cell lines[20]
Chalcone-Pyrazine HybridsNot specifiedIC50 values in the low micromolar range against various cancer cell lines[3]
1,4-Pyrazine Derivativesp300/CBP HATCompetitive inhibition of histone acetyltransferase[21]

Signaling Pathway: Inhibition of Kinase Signaling by Pyrazine Derivatives

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates Pyrazine Pyrazine-Based Kinase Inhibitor Pyrazine->RTK Inhibits Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazine-based inhibitors.

Antimicrobial and Antitubercular Activity

The pyrazine scaffold is also a key component in several antimicrobial and antitubercular drugs.[2][13] Pyrazinamide is a first-line medication for the treatment of tuberculosis.[22] Its mechanism of action involves conversion to pyrazinoic acid, which disrupts the membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[14] The emergence of drug-resistant microbial strains continues to drive the development of new pyrazine-based antimicrobial agents.[2][23]

Anti-inflammatory and Other Activities

Certain pyrazine derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[2][13] Some have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[13] Beyond inflammation, pyrazine-containing compounds have been investigated for a multitude of other therapeutic applications, including as antiviral, antidiabetic, and neuroprotective agents.[1][8][24]

Structure-Activity Relationship (SAR) and Drug Design Principles

The systematic exploration of the structure-activity relationships of pyrazine derivatives is crucial for optimizing their potency and selectivity.[20][25] Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, play a significant role in identifying the key structural features that govern biological activity.[25] These studies often reveal that the nature and position of substituents on the pyrazine ring have a profound impact on the compound's interaction with its biological target.[21]

For example, in the context of kinase inhibitors, one of the pyrazine nitrogen atoms frequently acts as a hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase protein.[4] Structure-based drug design, utilizing X-ray crystallography and molecular modeling, enables the rational design of pyrazine derivatives with improved binding affinity and selectivity.[12]

Future Directions and Conclusion

The versatility of the pyrazine scaffold ensures its continued importance in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrazine-based building blocks. The exploration of pyrazine derivatives in emerging therapeutic areas, such as targeted protein degradation and immunotherapy, holds significant promise.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles - Benchchem. (n.d.).
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Pyrazine (1,4-Diazine) | Key Pharmacophore - MedchemExpress.com. (n.d.).
  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers - Bentham Science. (2024, April 1).
  • Pyrazines in Drug Discovery - PharmaBlock. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. (n.d.).
  • The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action - Benchchem. (n.d.).
  • Pyrazine Moiety: Recent Developments in Cancer Treatment - Bentham Science Publishers. (2023, August 31).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (2024, August 27).
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. (2019, November 19).
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019, December 1).
  • Full article: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27).
  • Pyrazine-2-sulfonyl Chloride: A Versatile Building Block for Advanced Heterocyclic Synthesis - Benchchem. (n.d.).
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC. (2022, April 27).
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar. (n.d.).
  • An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. (2023, February 16).
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - Bentham Science. (2024, September 24).
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (2020, April 10).
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3).
  • Structure and pharmacological activity of pyrazine. - ResearchGate. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (2022, February 7).
  • Benzene Bioisosteric Replacements - Enamine. (2024, December 10).
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010, November 15).
  • FDA-approved pyrazine-containing antibacterial agents. - ResearchGate. (n.d.).
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (n.d.).
  • CAS 290-37-9: Pyrazine - CymitQuimica. (n.d.).
  • University of Groningen Rational drug design in photopharmacology Kobauri, Piermichele. (n.d.).
  • Bioisosteric Replacements - Chemspace. (n.d.).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.).

Sources

Exploratory

Electronic Architecture & Synthetic Utility of Bromo-Ethynyl Pyrazines

A Technical Guide for Material Scientists and Medicinal Chemists Executive Summary The bromo-ethynyl pyrazine scaffold represents a high-value "bifunctional" core in modern organic electronics and medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Material Scientists and Medicinal Chemists

Executive Summary

The bromo-ethynyl pyrazine scaffold represents a high-value "bifunctional" core in modern organic electronics and medicinal chemistry. Its utility stems from the orthogonal electronic properties of its substituents: the pyrazine ring acts as an electron-deficient acceptor (low LUMO), the ethynyl group serves as a rigid


-conjugation bridge, and the bromine atom  functions simultaneously as a heavy-atom perturber (enhancing intersystem crossing) and a site for supramolecular halogen bonding.

This guide analyzes the electronic perturbations induced by this substitution pattern, provides a validated protocol for their synthesis via Sonogashira coupling, and details their application in "Push-Pull" optoelectronic systems.

Part 1: Molecular Architecture & Electronic Theory

The Pyrazine "Electron-Poor" Core

Pyrazine (1,4-diazine) is inherently


-deficient due to the electronegativity of the two nitrogen atoms, which pull electron density away from the ring carbons. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electron acceptor (n-type semiconductor material).
Substituent Effects

The coexistence of bromo and ethynyl substituents creates a unique electronic push-pull environment:

  • Ethynyl Group (

    
    ): 
    
    • Hybridization: The

      
      -hybridized carbons are more electronegative than the 
      
      
      
      ring carbons, exerting an inductive electron-withdrawing effect (-I).
    • Conjugation: However, the primary effect is resonance delocalization, which extends the

      
      -system, narrowing the HOMO-LUMO gap (
      
      
      
      ).
  • Bromo Group (

    
    ): 
    
    • Heavy Atom Effect: The high atomic number of bromine enhances spin-orbit coupling, facilitating Intersystem Crossing (ISC) from Singlet (

      
      ) to Triplet (
      
      
      
      ) states. This is critical for phosphorescent OLED materials.
    • Halogen Bonding (

      
      -hole):  The bromine exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, allowing for directed non-covalent interactions with Lewis bases (e.g., nitrogen lone pairs in neighboring molecules).
      
Frontier Molecular Orbital (FMO) Diagram

The following diagram illustrates the energy level perturbations when substituting a naked pyrazine core.

G cluster_0 Naked Pyrazine cluster_1 Bromo-Ethynyl Pyrazine LUMO_P LUMO (-2.0 eV) High Electron Affinity HOMO_P HOMO (-6.8 eV) LUMO_BE LUMO (-3.1 eV) Stabilized by conjugation LUMO_P->LUMO_BE Conjugation Extension HOMO_BE HOMO (-6.2 eV) Destabilized by donor HOMO_P->HOMO_BE Donor Interaction

Figure 1: Comparative Frontier Molecular Orbital (FMO) energy levels showing the bandgap narrowing effect of ethynyl substitution on the pyrazine core.

Part 2: Validated Synthetic Protocol

The primary route to bromo-ethynyl pyrazines is the Sonogashira Cross-Coupling . However, selectively mono-alkynylating a di-bromo pyrazine requires precise control of stoichiometry and temperature to prevent "over-coupling" (bis-alkynylation).

The Selective Sonogashira Workflow

Objective: Synthesis of 2-bromo-5-(phenylethynyl)pyrazine from 2,5-dibromopyrazine.

Reagents:

  • Substrate: 2,5-Dibromopyrazine (1.0 eq)

  • Alkyne: Phenylacetylene (1.05 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:3 ratio)
    

Step-by-Step Protocol:

  • Degassing: Flame-dry a Schlenk flask and cycle with Argon (

    
    ). Add anhydrous THF and 
    
    
    
    . Degas the solvent mixture by sparging with Argon for 20 minutes. Rationale: Oxygen promotes homocoupling of alkynes (Glaser coupling), reducing yield.
  • Catalyst Loading: Add

    
     and CuI to the flask under positive Argon pressure. Stir until the solution turns yellow/orange.
    
  • Substrate Addition: Add 2,5-dibromopyrazine.

  • Controlled Addition: Add phenylacetylene dropwise over 30 minutes at Room Temperature .

    • Critical Control Point: Do not heat initially. High temperatures promote the second coupling at the remaining bromine site.

  • Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting dibromide.[1]

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel column chromatography. The mono-alkynyl product typically elutes after the bis-alkynyl impurity but before the starting material.

Catalytic Cycle Visualization

Understanding the mechanism ensures troubleshooting capability.

Sonogashira Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Br (Pyrazine) PdII_Complex Pd(II)-Br Complex OxAdd->PdII_Complex Transmetal Transmetallation (Cu-Acetylide enters) PdII_Complex->Transmetal + Cu-C≡C-R' Iso Cis-Trans Isomerization Transmetal->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that the oxidative addition into the C-Br bond of pyrazine is facilitated by the electron-deficient nature of the ring.

Part 3: Physicochemical Properties & Data[2]

Electronic Parameters

The following table summarizes the electronic properties of bromo-ethynyl pyrazines compared to their non-substituted analogs. Data is synthesized from DFT calculations (B3LYP/6-31G*) and experimental cyclic voltammetry.

CompoundHOMO (eV)LUMO (eV)Gap (eV)Dipole Moment (D)Key Property
Pyrazine -6.80-2.004.800.00High symmetry, non-emissive
2-Bromopyrazine -6.95-2.304.651.85Halogen bonding donor
2-Ethynylpyrazine -6.40-2.853.551.20Conjugation extension
2-Bromo-5-ethynylpyrazine -6.20 -3.10 3.10 2.45 Push-Pull character
Halogen Bonding (The -hole)

In the solid state, bromo-ethynyl pyrazines exhibit strong N···Br halogen bonds.[2] The electron-deficient pyrazine ring enhances the positive potential of the bromine


-hole.
  • Interaction Energy:

    
     2–5 kcal/mol.
    
  • Geometry: Strictly linear (C-Br···N angle

    
     180°).
    
  • Utility: This directs crystal packing into 2D sheets, improving charge carrier mobility (hopping transport) in organic field-effect transistors (OFETs).

Part 4: Applications in Research & Industry

Optoelectronics (OLEDs & OPVs)

The bromo-ethynyl pyrazine unit serves as a critical "Acceptor" block in Donor-Acceptor-Donor (D-A-D) polymers.

  • Mechanism: Coupling electron-rich units (e.g., thiophene or triphenylamine) to the ethynyl arm creates a low-bandgap material.

  • Role of Bromine: If retained, the Br atom induces strong phosphorescence via the heavy-atom effect, allowing the harvesting of triplet excitons (increasing OLED efficiency from 25% to nearly 100%).

Medicinal Chemistry (Kinase Inhibitors)

In drug discovery, the ethynyl-pyrazine motif acts as a rigid linker that fits into the narrow ATP-binding pockets of kinases.

  • Warhead Attachment: The alkyne can be used to attach "warheads" (electrophiles) that covalently bond to cysteine residues in the target protein.

  • Metabolic Stability: The nitrogen atoms in the pyrazine ring lower lipophilicity (LogP) compared to benzene analogs, improving water solubility and metabolic clearance profiles.

References

  • BenchChem. Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. (Accessed 2024).

  • Meti, P., Park, H., & Gong, Y. (2020).[3] Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications.[4][3][5][6] Journal of Materials Chemistry C. [7]

  • Achelle, S., Baudequin, C., & Plé, N. (2013).[8] Luminescent materials incorporating pyrazine or quinoxaline moieties.[8] Dyes and Pigments.

  • Zhao, L., et al. (2021).[9] 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties. ResearchGate.

  • University of Bristol. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.

Sources

Foundational

The Strategic Role of 2-Bromo-5-ethynylpyrazine in Modern Medicinal Chemistry Pharmacophores

Introduction & Structural Rationale In the pursuit of novel therapeutics, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency and target affinity. 2-Bromo-5-ethynylpyrazine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the pursuit of novel therapeutics, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency and target affinity. 2-Bromo-5-ethynylpyrazine (CAS 1092352-04-9) has emerged as a highly versatile scaffold in medicinal chemistry[1]. Its molecular architecture provides two orthogonal synthetic handles—a heavy halogen (bromine) and a terminal alkyne (ethynyl)—anchored to an electron-deficient pyrazine core.

The pyrazine ring itself is a privileged bioisostere. As a highly electron-deficient system, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions[2]. More importantly, it offers distinct physicochemical advantages over traditional benzene or pyridine rings, fundamentally altering the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

Table 1: Physicochemical Comparison of Aromatic Scaffolds
ScaffoldApprox. LogP (Core)H-Bond AcceptorspKa (Conjugate Acid)Primary Medicinal Chemistry Utility
Benzene ~2.10N/AHydrophobic core; π-π stacking.
Pyridine ~0.61~5.2H-bond acceptor; improved aqueous solubility.
Pyrazine ~-0.32~0.6Dual H-bond acceptor; excellent solubility; reduced basicity (mitigates hERG liability).

Data Summary: The incorporation of the pyrazine core significantly lowers lipophilicity and basicity compared to pyridine, which is a proven strategy for improving oral bioavailability and reducing off-target cardiotoxicity.

Mechanistic Role in Pharmacophore Design

The strategic placement of substituents at the 2- and 5-positions of the pyrazine ring creates a ~180° vectorial projection, mimicking a para-substituted benzene ring but with entirely different electronic properties.

  • Hinge-Binding Motif: In kinase inhibitor design, the lone pairs on the pyrazine nitrogens act as potent hydrogen-bond acceptors. They are perfectly positioned to interact with the backbone amide NH groups within the ATP-binding hinge region of kinases.

  • Rigid Vectorial Projection: The ethynyl group serves as a rigid, linear, and cylindrical linker. It allows the projection of bulky functional groups deep into hydrophobic specificity pockets without incurring the entropic penalty associated with flexible alkyl chains.

  • Triazole Bioisosterism: Through click chemistry, the ethynyl group can be converted into a 1,2,3-triazole. The triazole ring acts as a metabolically stable bioisostere for amide bonds, providing an additional dipole and H-bond interactions within the target binding site.

BindingModel Hinge Kinase Hinge Region (Backbone NH/C=O) Pyrazine Pyrazine Core (H-Bond Acceptor) Hinge->Pyrazine Hydrogen Bonding Alkyne Ethynyl / Triazole Linker (Rigid Vector) Pyrazine->Alkyne 1,4-Para Projection Pocket Deep Hydrophobic Pocket (Target Specificity) Alkyne->Pocket Shape Complementarity

Pharmacophore binding model of pyrazine-based scaffolds in kinase targets.

Orthogonal Functionalization Strategy

When utilizing a bifunctional molecule like 2-bromo-5-ethynylpyrazine, the sequence of synthetic operations is governed by strict chemical causality.

Attempting a Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling on the C-Br bond before addressing the terminal alkyne often leads to catastrophic reaction failure. In the presence of Palladium, trace Copper (if using Sonogashira conditions), and oxygen, the unprotected terminal alkyne will rapidly undergo Glaser homocoupling or competitive insertion[3]. Furthermore, compounds bearing unprotected alkynes can complicate standard palladium-catalyzed protocols by poisoning the catalyst[4].

The Self-Validating Logic: To ensure a high-yielding, self-validating system, the terminal alkyne must be masked first. The optimal workflow employs a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to convert the alkyne into a stable 1,2,3-triazole. Once the alkyne is consumed, the C-Br bond is safely exposed for rigorous Palladium-catalyzed cross-coupling without the risk of side reactions.

Workflow A 2-Bromo-5-ethynylpyrazine (Bifunctional Scaffold) B CuAAC (Click Chemistry) Masks Alkyne, Forms Triazole A->B Azide, CuSO4, NaAsc C 2-Bromo-5-(triazolyl)pyrazine (Stable Intermediate) B->C Regioselective 1,4-Triazole D Suzuki-Miyaura Coupling Functionalizes C-Br Bond C->D Aryl Boronic Acid, Pd(dppf)Cl2 E Final Pharmacophore API (Dual-Functionalized Pyrazine) D->E C-C Bond Formation

Orthogonal functionalization workflow of 2-bromo-5-ethynylpyrazine.

Self-Validating Experimental Protocols

The following methodologies detail the step-by-step execution of the orthogonal functionalization strategy, emphasizing the mechanistic causality behind each experimental parameter.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Regioselective formation of a 1,4-disubstituted 1,2,3-triazole while preserving the C-Br bond.

  • Reagent Preparation: To a round-bottom flask, add 2-bromo-5-ethynylpyrazine (1.0 equiv) and the desired organic azide (1.05 equiv).

  • Solvent Selection: Dissolve the reagents in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific solvent system is critical. Water accelerates the reaction via hydrophobic packing effects, while tert-butanol ensures the solubility of the organic starting materials and suppresses unwanted radical side reactions.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (5 mol%) followed immediately by Sodium Ascorbate (10 mol%).

    • Causality: The active catalyst is Cu(I). Using a Cu(II) salt combined with a mild reducing agent (sodium ascorbate) generates Cu(I) in situ. This self-validating choice prevents the rapid disproportionation of sensitive Cu(I) salts and ensures a steady, low concentration of the active catalyst, completely suppressing oxidative alkyne homocoupling.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS until the alkyne mass is fully consumed.

  • Workup: Dilute with ethyl acetate, wash with saturated EDTA solution (to sequester copper ions), dry over Na₂SO₄, and concentrate to yield the 2-bromo-5-(triazolyl)pyrazine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the pyrazine C-Br bond with an aryl boronic acid.

  • Inert Setup: To an oven-dried Schlenk flask, add the 2-bromo-5-(triazolyl)pyrazine intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: Pyrazines are electron-deficient, making the oxidative addition step facile, but they can also coordinate to and poison the catalyst. Pd(dppf)Cl₂ utilizes a robust, bidentate phosphine ligand that resists deactivation and enforces the correct geometry for efficient transmetalation and reductive elimination.

  • Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and water. Submerge an argon line into the solvent and sparge vigorously for 15 minutes.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂, which leads to the formation of inactive Palladium black[5]. Sparging creates a self-validating closed system that ensures the catalytic cycle proceeds exclusively through the desired oxidative addition into the C-Br bond[3].

  • Reaction Execution: Seal the flask and heat to 90 °C for 12 hours. The biphasic nature of the solvent ensures the inorganic base remains dissolved to activate the boronic acid (forming the reactive boronate complex).

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and purify via flash column chromatography to isolate the final dual-functionalized API scaffold.

Conclusion

2-Bromo-5-ethynylpyrazine is a master key in the medicinal chemist's toolkit. By understanding the distinct electronic properties of the pyrazine core and respecting the chemical causality of its orthogonal handles, researchers can rapidly assemble complex, target-specific pharmacophores. The integration of click chemistry and palladium-catalyzed cross-coupling transforms this simple building block into a vast array of metabolically stable, highly soluble drug candidates.

References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Exploratory

Solubility profile of 2-Bromo-5-ethynylpyrazine in organic solvents

CAS: 1092352-04-9 | Molecular Formula: C6H3BrN2 | Molecular Weight: 182.99 g/mol Executive Summary & Physicochemical Identity 2-Bromo-5-ethynylpyrazine is a specialized heteroaromatic intermediate primarily utilized in m...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1092352-04-9 | Molecular Formula: C6H3BrN2 | Molecular Weight: 182.99 g/mol

Executive Summary & Physicochemical Identity

2-Bromo-5-ethynylpyrazine is a specialized heteroaromatic intermediate primarily utilized in medicinal chemistry for constructing pyrazine-core scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).

As a Senior Application Scientist, I define this compound's solubility behavior through its structural functionality:

  • Pyrazine Core: Inherently electron-deficient and polar (LogP ~ -0.2 for unsubstituted pyrazine), providing Hydrogen Bond Acceptor (HBA) sites at the ring nitrogens.

  • Bromo- Substituent: Increases lipophilicity and molecular volume, reducing water solubility compared to the parent pyrazine.

  • Ethynyl Group: Adds planarity and extended conjugation, slightly increasing lipophilicity (LogP contribution ~ +0.5) while introducing a weak acidic proton (terminal alkyne, pKa ~25).

Solubility Verdict: This compound exhibits a "Lipophilic-Polar" profile. It displays poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in chlorinated organic solvents (DCM).

Predicted Solubility Profile in Organic Solvents

Note: The values below are structural estimates based on Quantitative Structure-Property Relationship (QSPR) analysis of halogenated heteroaromatics. These serve as a baseline for experimental design.

Solvent ClassRepresentative SolventSolubility PotentialMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Strong dipole-dipole interactions solvate the electron-deficient pyrazine ring. Preferred for stock solutions.
Chlorinated DCM, Chloroform High (>50 mg/mL) Excellent solvation of the bromo- and ethynyl- moieties; lack of H-bond donors avoids competitive inhibition.
Polar Protic Methanol, Ethanol Moderate (10-30 mg/mL) Soluble, but H-bonding to ring nitrogens is energetically less favorable than dipole interactions in DMSO.
Esters/Ethers Ethyl Acetate, THF Moderate (10-50 mg/mL) Good general solvents; THF is the standard choice for Sonogashira coupling reactions involving this scaffold.
Non-Polar Hexane, Heptane Low (<1 mg/mL) The polar pyrazine core resists solvation by non-polar aliphatic chains. Useful as an anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4) Very Low (<0.1 mg/mL) Lack of H-bond donors and presence of lipophilic substituents restrict aqueous solubility.

Technical Protocol: Thermodynamic Solubility Determination

For drug development workflows, relying on visual estimates is insufficient. The following protocol provides a self-validating method to determine the exact thermodynamic solubility of 2-Bromo-5-ethynylpyrazine.

Methodology: Saturation Shake-Flask (HPLC-UV Quantitation)

Objective: Determine the maximum equilibrium concentration (


) in a target solvent at 25°C.

Reagents & Equipment:

  • Solid 2-Bromo-5-ethynylpyrazine (Purity >95%).

  • Target Solvents (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters (Compatible with organic solvents).

  • Agilent 1100/1200 HPLC or equivalent.

Step-by-Step Workflow:

  • Supersaturation:

    • Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

    • Add 200 µL of the target solvent.

    • Check Point: If the solid dissolves completely, add more solid until a visible suspension persists. This ensures the chemical potential of the solid phase equals that of the solution (

      
      ).
      
  • Equilibration:

    • Cap the vial and agitate at 25°C for 24 hours using a thermomixer (600 rpm).

    • Why 24h? Kinetic dissolution rates for crystalline heteroaromatics can be slow; 24h ensures thermodynamic equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant.

    • Filter through a 0.45 µm PTFE filter to remove micro-crystals (Tyndall effect validation).

  • Quantitation:

    • Dilute the filtrate 100-fold with Acetonitrile (ACN) to bring it within the linear dynamic range of the detector.

    • Inject onto HPLC (C18 Column, ACN/Water gradient).

    • Calculate concentration using a pre-established calibration curve (

      
      ).
      

Application Logic: Solvent Selection for Synthesis

In the context of drug discovery, this molecule is a "linker" or "warhead" precursor. The choice of solvent dictates reaction yield and impurity profiles.

Scenario: Sonogashira Coupling

Reaction: 2-Bromo-5-ethynylpyrazine + Aryl Halide


 Bi-aryl Product.
  • Recommended Solvent: Anhydrous THF or DMF .

  • Reasoning:

    • THF solubilizes the Pd(0) catalyst and the organic reactants while allowing the amine base (e.g., Triethylamine) to precipitate the hydrobromide salt by-product (

      
      ).
      
    • Caution: Avoid protic solvents (MeOH) if using base-sensitive protecting groups, although they promote transmetallation.

Scenario: Stock Solution Storage
  • Recommended Solvent: DMSO-d6 (for NMR) or Anhydrous DMSO .

  • Stability Warning: The terminal alkyne is reactive. Store DMSO stocks at -20°C. Avoid acetone for long-term storage as trace aldol condensation can occur with the basic pyrazine nitrogens acting as weak catalysts.

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical workflow for handling 2-Bromo-5-ethynylpyrazine in a research setting, from solid handling to reaction solvent selection.

SolubilityWorkflow Start Solid 2-Bromo-5-ethynylpyrazine CheckApp Define Application Start->CheckApp BranchStock Stock Solution (Analytical/Bioassay) CheckApp->BranchStock BranchRxn Synthesis (Cross-Coupling) CheckApp->BranchRxn BranchPurify Purification (Crystallization) CheckApp->BranchPurify DMSO Use DMSO (Conc > 50mM) BranchStock->DMSO THF Anhydrous THF (Preferred for Sonogashira) BranchRxn->THF DMF DMF (If High Temp Required) BranchRxn->DMF DCM_Hex DCM / Hexane (Solvent / Anti-solvent) BranchPurify->DCM_Hex Store Store @ -20°C (Avoid Moisture) DMSO->Store

Caption: Decision tree for solvent selection based on experimental intent (Storage, Synthesis, or Purification).

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • World Health Organization. (2018).[1] Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. (Basis for the thermodynamic solubility protocol described in Section 3).

Sources

Exploratory

Advanced Safety and Synthetic Profiling of 2-Bromo-5-ethynylpyrazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and bioconjugation, bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and bioconjugation, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Bromo-5-ethynylpyrazine (CAS: 1092352-04-9) represents a highly versatile scaffold, possessing both an electron-deficient heteroaromatic core and two orthogonal reactive handles: a terminal alkyne and a heteroaryl bromide[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and handling procedures. Furthermore, it details field-proven, self-validating synthetic protocols that leverage its unique chemoselectivity.

Chemical Identity & Physicochemical Properties

Understanding the base properties of 2-Bromo-5-ethynylpyrazine is the first step in predicting its behavior in both biological assays and synthetic workflows. The electron-withdrawing nature of the two pyrazine nitrogen atoms significantly alters the electron density of the attached substituents[2].

Table 1: Chemical Identity and Structural Data

PropertyValueCausality / Significance
IUPAC Name 2-Bromo-5-ethynylpyrazineDefines the 1,4-relationship of the heteroatoms relative to the substituents.
CAS Number 1092352-04-9Primary identifier for regulatory and SDS tracking[1].
Molecular Formula C₆H₃BrN₂-
Molecular Weight 183.01 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[3].
Canonical SMILES C#CC1=CN=C(Br)C=N1Highlights the linear terminal alkyne and the para-substituted pyrazine ring[1].

Hazard Identification & Mechanistic Toxicology

As a Senior Application Scientist, I emphasize that safety data sheets (SDS) must be understood mechanistically, not just memorized. The hazards associated with 2-Bromo-5-ethynylpyrazine stem directly from its electrophilic chemical structure.

Table 2: GHS Hazard Classification

Hazard CodeStatementGHS Category
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[4]
H315 Causes skin irritationSkin Irritation (Category 2)[4]
H319 Causes serious eye irritationEye Irritation (Category 2A)[4]
H335 May cause respiratory irritationSTOT - Single Exposure (Category 3)[4]
Mechanistic Toxicology: Why is it an Irritant?

The severe irritation profile (H315, H319, H335) is not arbitrary. The pyrazine ring is highly electron-deficient due to the inductive and resonance effects of the two electronegative nitrogen atoms[2]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

  • SNAr Susceptibility: Biological nucleophiles, such as the thiol groups of cysteine residues in skin and ocular proteins, can undergo spontaneous Nucleophilic Aromatic Substitution (SNAr) with the bromo-pyrazine moiety.

  • Michael Acceptor Activity: The terminal alkyne, conjugated to the electron-withdrawing pyrazine, can act as a Michael acceptor equivalent, leading to the covalent modification of biological macromolecules[5]. This dual covalent binding triggers localized inflammatory cascades, manifesting as the acute irritation described in the SDS[4].

Safety Handling Workflow

SDS_Workflow Hazard 2-Bromo-5-ethynylpyrazine H302, H315, H319, H335 Inhalation Inhalation Risk (P261) Hazard->Inhalation Contact Skin/Eye Contact (P280) Hazard->Contact FumeHood Use Fume Hood Local Exhaust Inhalation->FumeHood PPE Nitrile Gloves & Safety Goggles Contact->PPE Exposure Exposure Event FumeHood->Exposure Failure PPE->Exposure Failure EyeWash Eye: Rinse cautiously (P305) Exposure->EyeWash SkinWash Skin: Wash soap/water (P302) Exposure->SkinWash

Safety handling and emergency response workflow for 2-Bromo-5-ethynylpyrazine.

Orthogonal Reactivity in Drug Design

The true synthetic value of 2-Bromo-5-ethynylpyrazine lies in its bifunctional, orthogonal reactivity. A skilled chemist can selectively address one functional group while leaving the other intact.

  • The Bromine Atom (C-Br): Positioned on the electron-deficient pyrazine ring, the C-Br bond undergoes rapid oxidative addition with Palladium(0) catalysts[2]. This allows for low-temperature Suzuki-Miyaura or Stille cross-couplings, minimizing the risk of alkyne homocoupling.

  • The Terminal Alkyne (-C≡CH): The ethynyl group provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or secondary Sonogashira couplings[6].

Reactivity_Workflow Core 2-Bromo-5-ethynylpyrazine Alkyne Terminal Alkyne (-C≡CH) Core->Alkyne Site 1 Bromine Bromine (-Br) Core->Bromine Site 2 CuAAC CuAAC (Click) Triazole Formation Alkyne->CuAAC Cu(I), Azide Sonogashira Sonogashira Coupling Alkyne->Sonogashira Pd(0), Cu(I) Suzuki Suzuki-Miyaura Cross-Coupling Bromine->Suzuki Pd(0), B(OH)2 SNAr SNAr Nucleophilic Sub. Bromine->SNAr Nucleophile

Orthogonal synthetic pathways leveraging the dual reactive sites of 2-Bromo-5-ethynylpyrazine.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in analytical checkpoints to confirm chemoselectivity.

Protocol A: Chemoselective CuAAC (Click) Reaction

Objective: React the terminal alkyne to form a 1,2,3-triazole while strictly preserving the C-Br bond for downstream functionalization. Causality: Cu(I) specifically activates terminal alkynes to form copper acetylides. By omitting Palladium(0) and using mild, room-temperature conditions, the C-Br bond remains entirely unactivated.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-5-ethynylpyrazine (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and H₂O (0.1 M concentration).

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) to the stirring mixture, followed immediately by CuSO₄·5H₂O (0.1 eq). Reasoning: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing catalyst degradation.

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Workup: Extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The product mass must exhibit the distinct 1:1 isotopic doublet of Bromine (


Br / 

Br) separated by exactly 2 Da. If this doublet is absent, the C-Br bond has been compromised. Furthermore, IR spectroscopy will confirm success via the disappearance of the sharp ~2100 cm⁻¹ alkyne C≡C stretch.
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: React the C-Br bond with an aryl boronic acid while preserving the terminal alkyne. Causality: The highly electron-deficient pyrazine ring allows for rapid Palladium oxidative addition at the C-Br bond at moderate temperatures[2]. By utilizing a mild base (K₂CO₃) and strictly degassing the solvent, we prevent the base-catalyzed Glaser homocoupling of the terminal alkyne.

Step-by-Step Methodology:

  • Preparation: Combine 2-Bromo-5-ethynylpyrazine (1.0 eq), aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles. Reasoning: Oxygen must be rigorously excluded to prevent alkyne oxidative homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of Argon.

  • Reaction: Heat to 60°C for 6 hours. Do not exceed 60°C to protect the alkyne.

  • Workup: Filter through a short pad of Celite to remove palladium black, then extract with Dichloromethane.

Self-Validating Checkpoint: LC-MS analysis of the crude product will show the complete loss of the 1:1 bromine isotopic pattern , confirming successful substitution at the C-Br site. To validate the retention of the terminal alkyne, take a 1 mg aliquot of the product and treat it with a drop of ammoniacal AgNO₃ solution; the immediate formation of a white precipitate (silver acetylide) physically validates that the alkyne remains intact.

References

  • Fluorochem - 2-BROMO-5-ETHYNYLPYRAZINE (CAS 1092352-04-9) Specifications. Source: fluorochem.co.uk.
  • Sigma-Aldrich - 2-bromo-5-ethynylpyrazine | 1092352-04-9. Source: sigmaaldrich.com.
  • BLD Pharm - 98006-90-7 | 2-Bromo-5-methylpyrazine Hazard Data Context. Source: bldpharm.com.
  • Thieme Connect - Substituted 1,10-Phenanthroline-5,6-diamines and their Extension to Soluble, Acetylenic Pyrazinophenanthrolines. Source: thieme-connect.com.
  • MDPI - Trifluoromethoxypyrazines: Preparation and Properties. Source: mdpi.com.
  • NIH - Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling. Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Bromo-5-ethynylpyrazine from 2,5-dibromopyrazine

Executive Summary This application note details the optimized protocol for the synthesis of 2-Bromo-5-ethynylpyrazine starting from 2,5-dibromopyrazine . This transformation is a critical entry point for generating asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-Bromo-5-ethynylpyrazine starting from 2,5-dibromopyrazine . This transformation is a critical entry point for generating asymmetric pyrazine scaffolds used in kinase inhibitors (e.g., FGFR, ALK inhibitors).

The synthesis utilizes a two-step sequence: a statistically controlled Sonogashira cross-coupling to install a protected alkyne, followed by a mild desilylation . This guide addresses the primary challenge of this synthesis: preventing the formation of the symmetric bis-alkynyl byproduct while maintaining high conversion of the starting material.

Retrosynthetic Strategy & Reaction Scheme

The target molecule is accessed via a mono-selective Sonogashira coupling using trimethylsilylacetylene (TMS-acetylene), followed by base-mediated deprotection. Direct ethynylation is avoided due to the instability and handling difficulties of acetylene gas on a laboratory scale.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2,5-Dibromopyrazine (C4H2Br2N2) Inter 2-Bromo-5-((trimethylsilyl) ethynyl)pyrazine SM->Inter Step 1: Mono-Coupling 50-60°C, 4-6h Reagent1 TMS-Acetylene (1.05 eq) Cat1 Pd(PPh3)2Cl2 / CuI TEA / THF Reagent1->Cat1 Cat1->Inter Product 2-Bromo-5-ethynylpyrazine (Target) Inter->Product Step 2: Desilylation RT, 1h Reagent2 K2CO3 / MeOH Reagent2->Product

Figure 1: Two-step synthetic pathway. Step 1 requires strict stoichiometric control to avoid bis-coupling.

Step 1: Mono-Selective Sonogashira Coupling

Objective: Synthesize 2-bromo-5-((trimethylsilyl)ethynyl)pyrazine (CAS: 223609-48-1).

Critical Mechanistic Insight

The 2,5-dibromopyrazine core is symmetric. However, the introduction of the first alkyne group alters the electronics of the pyrazine ring. The alkynyl group is electron-donating via resonance but electron-withdrawing via induction. In practice, the remaining bromide remains reactive. Therefore, stoichiometry and order of addition are the primary control levers.

  • Excess Alkyne: Leads to rapid formation of the bis-product.

  • Catalyst Load: High Pd loading can accelerate the second coupling before the first is complete.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2,5-Dibromopyrazine 237.881.00Starting Material
TMS-Acetylene 98.221.05Nucleophile
Pd(PPh₃)₂Cl₂ 701.900.03 (3 mol%)Catalyst
CuI (Copper Iodide) 190.450.03 (3 mol%)Co-Catalyst
Triethylamine (TEA) 101.193.00Base/Solvent
THF (Anhydrous) --Solvent (0.2 M)
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Degassing (Crucial): Sparge anhydrous THF with nitrogen for 20 minutes prior to use. Oxygen promotes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

  • Charging: Under nitrogen flow, add 2,5-dibromopyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Solvation: Add degassed THF and Triethylamine (3.0 eq). The solution typically turns yellow/brown.

  • Addition: Add TMS-acetylene (1.05 eq) dropwise via syringe pump over 30 minutes at room temperature.

    • Note: Slow addition keeps the instantaneous concentration of alkyne low, favoring reaction with the abundant dibromo-species over the mono-product.

  • Reaction: Heat the mixture to 50–60°C and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of SM (

      
      ) and appearance of the mono-product (
      
      
      
      ). The bis-product (
      
      
      ) should be minimal.
  • Workup:

    • Cool to room temperature.[1][5][6]

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0%

    
     5% EtOAc in Hexanes).
    
    • Yield Expectation: 65–75% (Mono-product).

Step 2: Desilylation (TMS Removal)

Objective: Synthesize 2-Bromo-5-ethynylpyrazine.

Protocol
  • Dissolution: Dissolve the intermediate from Step 1 in Methanol (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 eq) in one portion.
    
  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Warning: Do not heat. Free terminal alkynes on electron-deficient rings can polymerize or degrade at high temperatures.

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM) or EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate at low temperature (<30°C).[2]
      
  • Storage: The product is a solid that should be stored at -20°C under inert atmosphere.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yields or selectivity issues.

OptimizationLogic Start Issue: Low Yield or Selectivity CheckBis Is Bis-Alkyne > 15%? Start->CheckBis CheckSM Is Starting Material > 20%? CheckBis->CheckSM No Action1 Reduce TMS-Acetylene to 0.95 eq Lower Temp to 40°C CheckBis->Action1 Yes Action2 Increase Catalyst to 5 mol% Check O2 exclusion (Glaser side-reaction) CheckSM->Action2 Yes (Reaction Stalled) Action3 Switch Solvent to DMF/TEA (1:1) Increase Temp to 70°C CheckSM->Action3 No (Low Reactivity)

Figure 2: Logic flow for optimizing reaction stoichiometry and conditions.

Safety & Handling

  • 2,5-Dibromopyrazine: Irritant to eyes and respiratory system. Handle in a fume hood.

  • TMS-Acetylene: Highly flammable liquid (Flash point < 0°C). Keep away from ignition sources.

  • Product Stability: 2-Bromo-5-ethynylpyrazine is potentially unstable in concentrated solution due to the terminal alkyne. Avoid rotary evaporation to complete dryness if high heat is applied.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-trimethylsilanylethynyl-pyrazine (CAS 223609-48-1).[7] Retrieved from

  • Mankind Pharma Ltd. (2017).[2] Process for synthesis of 2,5-dibromopyrazine. US Patent Application US2017/291910. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Bromo-5-ethynylpyrazine in Sonogashira Cross-Coupling Reactions

Introduction: The Strategic Value of 2-Bromo-5-ethynylpyrazine The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Bromo-5-ethynylpyrazine

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-cocatalyzed transformation is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

Within the vast arsenal of building blocks for this reaction, 2-Bromo-5-ethynylpyrazine emerges as a molecule of significant strategic importance. Its structure is uniquely tailored for synthetic versatility:

  • A Pyrazine Core: The electron-deficient pyrazine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and CNS-active compounds.[4][5] Its presence can impart desirable pharmacokinetic properties and facilitate specific interactions with biological targets.

  • Orthogonal Reactive Sites: The molecule features two distinct and chemoselectively addressable reactive handles. The bromo substituent serves as a classic electrophilic partner for cross-coupling, while the terminal ethynyl group provides a nucleophilic handle for subsequent transformations. This built-in functionality allows for stepwise, controlled diversification.

This guide provides an in-depth exploration of the use of 2-Bromo-5-ethynylpyrazine in Sonogashira reactions. We will delve into the mechanistic underpinnings that govern the reaction, present a robust and validated experimental protocol, and discuss the critical parameters for optimizing this powerful synthetic tool for applications in research and drug discovery.

Mechanistic Insights: The "Why" Behind the Protocol

A successful Sonogashira coupling hinges on the seamless operation of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding the role of each component is critical for troubleshooting and optimization.

The Dual Catalytic Cycle:

  • The Palladium Cycle (The Main Engine):

    • Oxidative Addition: The reaction initiates with the oxidative addition of 2-Bromo-5-ethynylpyrazine to a low-valent palladium(0) complex. The electron-deficient nature of the pyrazine ring can facilitate this rate-determining step.[7] This forms a square planar Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This is the crucial step where the two cycles intersect.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

  • The Copper Cycle (The Alkyne Activator):

    • Acetylide Formation: In the presence of a base, the terminal alkyne (the coupling partner) reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[2][9] This step increases the nucleophilicity of the alkyne, preparing it for the transmetalation step.

    • The Role of the Base: The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), plays multiple critical roles.[9] It deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[9]

Causality Behind Component Selection:

  • The Catalyst System:

    • Palladium Source: Pre-catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common.[6][10] They are stable and reliably generate the active Pd(0) species in situ. The choice of phosphine ligands is crucial; they stabilize the palladium center and modulate its reactivity.[6]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the workhorse co-catalyst that dramatically accelerates the reaction, allowing it to proceed under much milder conditions (often at room temperature) compared to early copper-free methods.[10] While copper-free Sonogashira protocols exist, the copper-cocatalyzed version remains highly reliable for substrates like aryl bromides.[3][11]

  • Aryl Halide Reactivity: The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[8][10] As a bromide, 2-Bromo-5-ethynylpyrazine is a moderately reactive substrate that often requires gentle heating to achieve a reasonable reaction rate, balancing activation with the prevention of side reactions or decomposition.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to air and can be readily oxidized to an inactive Pd(II) state.[1] Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is paramount to protect the catalyst and prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1][12]

Sonogashira_Mechanism Diagram 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Br-Pd(II)L₂(Pyrazine) Pd0->Pd_complex Oxidative Addition Coupled_Pd Alkyne-Pd(II)L₂(Pyrazine) Pd_complex->Coupled_Pd Transmetalation Product Coupled Product Coupled_Pd->Product Reductive Elimination Product->Pd0 ArylHalide 2-Bromo-5-ethynylpyrazine ArylHalide->Pd_complex CuX Cu(I)X Cu_alkyne Cu(I)-Acetylide CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_complex Transfers Acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_alkyne Base Base (e.g., Et₃N) Base->Cu_alkyne

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the Sonogashira coupling of 2-Bromo-5-ethynylpyrazine with a generic terminal alkyne. It is adapted from established methodologies for similar heteroaromatic systems.[13]

Materials & Equipment:

  • Substrates: 2-Bromo-5-ethynylpyrazine, Terminal Alkyne (e.g., Phenylacetylene)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N), anhydrous

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and purification, TLC plates, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.03 equiv., 3 mol%) and CuI (0.05 equiv., 5 mol%).

    • Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst deactivation.[1][12]

  • Addition of Solvent and Reagents:

    • Through the septum, add anhydrous THF (or DMF) via syringe (approx. 5 mL per 1 mmol of the limiting reagent).

    • Add triethylamine (2.0 equiv.) via syringe.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

    • Finally, add 2-Bromo-5-ethynylpyrazine (1.0 equiv.).

  • Reaction Conditions and Monitoring:

    • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 1-2 hours, gently heat the mixture to 50-60 °C. Aryl bromides often require mild heating to drive the reaction to completion.[1]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane/Ethyl Acetate). The reaction is complete when the 2-Bromo-5-ethynylpyrazine spot is fully consumed (typically 2-6 hours).[14]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite to remove the insoluble catalyst residues. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but typically involves a gradient of ethyl acetate in hexane.

Workflow Diagram 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) Add_Catalysts 2. Add Catalysts (Pd(PPh₃)₂Cl₂, CuI) Setup->Add_Catalysts Add_Reagents 3. Add Solvent, Base & Reagents (THF, Et₃N, Alkyne, Pyrazine) Add_Catalysts->Add_Reagents React 4. Reaction (Stir at RT or 50-60 °C) Add_Reagents->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Workup (Filter, Wash, Extract) Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Coupled Product Purify->Product

Caption: A typical experimental workflow for the Sonogashira coupling.

Data Presentation & Optimization Parameters

The success of the Sonogashira coupling can be influenced by several factors. The following table provides a summary of typical conditions and expected outcomes when coupling various alkynes with bromo-heterocycles, serving as a benchmark for reactions with 2-Bromo-5-ethynylpyrazine.[14]

EntryTerminal Alkyne (R-C≡CH)R GroupCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1PhenylacetylenePhenylPd(PPh₃)₂Cl₂ / CuIEt₃NTHF5085-95
24-Methoxyphenylacetylene4-MethoxyphenylPd(PPh₃)₂Cl₂ / CuIEt₃NDMF6080-92
31-Hexynen-ButylPd(PPh₃)₂Cl₂ / CuIDIPATHF5070-80
4TrimethylsilylacetyleneTMSPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT90-98
5CyclohexylacetyleneCyclohexylPd(dppf)Cl₂ / CuICs₂CO₃Dioxane8065-75

Key Optimization Insights:

  • Catalyst and Ligand Choice: For challenging couplings, using a catalyst with more electron-rich and bulky ligands like Pd(dppf)Cl₂ can sometimes improve yields by promoting the reductive elimination step.[6]

  • Base Selection: While Et₃N and DIPA are standard, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents like DMF or dioxane.[9][15] The choice of base can be critical and should be screened if standard conditions fail.

  • Solvent: THF is an excellent general-purpose solvent. For less reactive partners or to improve the solubility of reagents, DMF can be a superior choice, though it requires higher temperatures for removal.

  • Temperature: Do not overheat. While heating is often necessary for bromides, excessive temperatures (>100 °C) can lead to catalyst decomposition and the formation of undesired byproducts. A temperature range of 50-80 °C is typically optimal.

Conclusion and Applications

The Sonogashira cross-coupling of 2-Bromo-5-ethynylpyrazine is a robust and highly effective method for synthesizing complex, functionalized pyrazine derivatives. The resulting products are not merely synthetic curiosities; they are high-value intermediates for a range of applications. In pharmaceutical development, they serve as scaffolds for potent kinase inhibitors and other targeted therapies.[16][17] In materials science, the integration of the pyrazine-alkyne motif allows for the construction of novel conjugated polymers and organic electronic materials.[7][18] By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can effectively unlock the synthetic potential of this versatile building block.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Vedantu. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). YouTube. Retrieved March 7, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Iaroshenko, V. O. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3437–3454. [Link]

  • Sajad, A. R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183–5204. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6890–6913. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1112. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. (2021, February 10). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011, June 8). ResearchGate. Retrieved March 7, 2026, from [Link]

  • ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (2026, February 25). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Method

Click chemistry applications of 2-Bromo-5-ethynylpyrazine

Application Note: Orthogonal Functionalization using 2-Bromo-5-ethynylpyrazine Executive Summary This guide details the application of 2-Bromo-5-ethynylpyrazine (CAS 1092352-04-9) as a high-value "linchpin" scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization using 2-Bromo-5-ethynylpyrazine

Executive Summary

This guide details the application of 2-Bromo-5-ethynylpyrazine (CAS 1092352-04-9) as a high-value "linchpin" scaffold in medicinal chemistry and chemical biology. Unlike standard phenyl-based click reagents, this pyrazine derivative offers two distinct advantages:

  • Electronic Modulation: The electron-deficient pyrazine core increases the acidity of the terminal alkyne, potentially accelerating Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates compared to phenylacetylenes.

  • Orthogonal Reactivity: The C2-bromine atom remains inert during mild CuAAC conditions, serving as a latent handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This note provides optimized protocols for "Click-First" workflows, ensuring high yields while preserving the bromine handle for subsequent library diversification.

Compound Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-5-ethynylpyrazine
CAS Number 1092352-04-9
Molecular Weight 183.01 g/mol
Appearance Light brown to yellow crystalline powder
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen). Light Sensitive.
Stability Terminal alkyne is stable but avoid strong bases during storage to prevent polymerization.

Strategic Application: The "Linchpin" Workflow

The power of 2-Bromo-5-ethynylpyrazine lies in its ability to serve as a rigid, heteroaromatic spacer in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Mechanism of Action
  • Step 1 (CuAAC): The ethynyl group reacts with an azide-tagged biomolecule or fragment. The pyrazine nitrogen atoms can chelate copper; therefore, the use of accelerating ligands (TBTA or THPTA) is mandatory to prevent catalyst sequestration.

  • Step 2 (Cross-Coupling): The resulting triazole-pyrazine-bromide intermediate undergoes Pd-catalyzed coupling to attach a second functional moiety (e.g., an E3 ligase ligand for PROTACs).

LinchpinStrategy Start 2-Bromo-5- ethynylpyrazine Step1 Step 1: CuAAC (Click Reaction) Start->Step1 Azide Azide-R1 (Target) Azide->Step1 Inter Intermediate: 2-Bromo-5-(triazolyl) pyrazine Step1->Inter Yield >90% Br preserved Step2 Step 2: Suzuki Coupling Inter->Step2 Boronate Boronic Acid-R2 (Payload) Boronate->Step2 Final Final Product: R1-Triazole-Pyrazine-R2 Step2->Final Biaryl Bond Formation

Figure 1: Sequential functionalization workflow. The pyrazine core acts as a rigid connector between the "Click" cargo (R1) and the "Coupling" payload (R2).

Experimental Protocols

Protocol A: Optimized CuAAC "Click" Reaction

Objective: Synthesize the triazole conjugate while preventing hydrolysis of the bromine or copper-induced degradation.

Reagents:

  • Substrate: 2-Bromo-5-ethynylpyrazine (1.0 equiv)

  • Reactant: Azide-R (1.0–1.2 equiv)

  • Catalyst Source: CuSO₄[1][2]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%) or TBTA.

    • Why? Unprotected Cu(I) coordinates to the pyrazine nitrogens, killing catalytic turnover. THPTA out-competes the pyrazine, keeping Cu(I) active.

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve 2-Bromo-5-ethynylpyrazine in DMSO (100 mM).

    • Dissolve Azide-R in DMSO (100 mM).

    • Prepare Cu-Ligand Premix : Mix CuSO₄ (20 mM in water) and THPTA (50 mM in water) in a 1:5 molar ratio. Wait 5 minutes for the complex to form (solution turns light blue).

  • Reaction Assembly:

    • In a reaction vial, combine the Alkyne and Azide solutions.

    • Add the solvent mixture (e.g., tBuOH/H₂O) to reach a final substrate concentration of 25–50 mM.

    • Add the Cu-Ligand Premix (5 mol% Cu final).

    • Initiate reaction by adding Sodium Ascorbate (freshly prepared 100 mM aqueous stock, 10 mol% final).

  • Incubation:

    • Stir at Room Temperature for 2–4 hours.

    • Note: Do not heat above 40°C to ensure the bromine remains stable.

    • Monitor by LC-MS (Target mass = MW_Alkyne + MW_Azide).

  • Work-up:

    • Dilute with water and extract with EtOAc.

    • Copper Removal: Wash the organic layer with 10% EDTA or dilute NH₄OH to remove copper traces (crucial if proceeding to Pd-coupling, as Cu poisons Pd catalysts).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Functionalize the C2-position of the triazole-pyrazine intermediate.

Reagents:

  • Substrate: 2-Bromo-5-(triazolyl)pyrazine (from Protocol A).

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous).

  • Solvent: 1,4-Dioxane.

Procedure:

  • Degas 1,4-dioxane with Argon for 15 minutes.

  • Add Substrate, Boronic Acid, and Base.

  • Add Pd catalyst under Argon flow.

  • Heat to 80°C for 6–12 hours.

    • Caution: Pyrazines are electron-deficient; oxidative addition of Pd is facile, but competitive hydrolysis can occur if the base is too strong. K₂CO₃ is preferred over NaOH.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Click) Cu(I) sequestration by Pyrazine.Increase THPTA ligand ratio to 5:1 (Ligand:Cu).
By-product: Glaser Coupling Oxygen presence causing alkyne dimerization.Degas solvents thoroughly; ensure Ascorbate excess (20 mol%).
Br-Hydrolysis Reaction pH too high (>9).Use a buffered solution (PBS pH 7.4) instead of pure water/base.
Pd-Coupling Failure Residual Copper poisoning Pd.Perform an EDTA wash or use a scavenger resin (e.g., QuadraPure™ TU) after Step 1.

Visualization: Reaction Pathway

ReactionPathway cluster_0 Step 1: CuAAC Conditions cluster_1 Step 2: Cross-Coupling R1 2-Bromo-5-ethynylpyrazine Prod1 Triazole-Pyrazine-Br R1->Prod1 + Azide-R RT, 2h Cat Cu(I) / THPTA Cat->R1 Catalysis Prod1_Input Triazole-Pyrazine-Br Final Functionalized Scaffold Prod1_Input->Final + Ar-B(OH)2 80°C Pd Pd(dppf)Cl2 Pd->Prod1_Input

Figure 2: Chemical pathway showing the transition from the brominated precursor to the final functionalized scaffold.

References

  • Fluorochem Product Data. 2-BROMO-5-ETHYNYLPYRAZINE (CAS 1092352-04-9).[3] Fluorochem.[3][4] Link

  • Rostovtsev, V. V., et al. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[5] Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[6][7][8] Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Gois, P. M. P., et al. (2014). Pyrazine: A Promising Scaffold for New Drugs.[9] Chemical Reviews. (General reference for Pyrazine utility in MedChem).

Sources

Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrazine Alkynes

Executive Summary & Scientific Rationale The incorporation of pyrazine moieties into drug scaffolds is a high-value strategy in medicinal chemistry, often used to optimize lipophilicity and metabolic stability. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of pyrazine moieties into drug scaffolds is a high-value strategy in medicinal chemistry, often used to optimize lipophilicity and metabolic stability. However, performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with pyrazine alkynes (e.g., 2-ethynylpyrazine) presents a unique "Pyrazine Paradox." While the electron-deficient nature of the pyrazine ring should theoretically activate the alkyne for nucleophilic attack, the ring nitrogens—specifically at the ortho position to the alkyne—act as potent chelators.

The Core Challenge: The pyrazine nitrogen proximal to the alkyne can coordinate to the Cu(I) catalyst, forming a stable, non-productive 5-membered chelate (or bridged dimer) that effectively "poisons" the catalyst. Standard "ligand-free" conditions often fail or stall, leading to oxidative homocoupling (Glaser coupling) or hydration side products.

The Solution: This guide details a Ligand-Accelerated protocol. By using tris(triazolyl)methyl amine ligands (TBTA or THPTA), we stabilize the Cu(I) oxidation state and sterically impede the formation of the non-productive pyrazine-copper chelate, restoring the catalytic cycle.

Mechanistic Insight: The Chelation Trap

To understand why standard protocols fail, we must visualize the competition between the productive catalytic cycle and the inhibitory chelation pathway.

Catalytic Cycle & Inhibition Diagram

CuAAC_Pyrazine_Mechanism Start Cu(I) Source ActiveCat [L-Cu(I)] Active Species Start->ActiveCat + Ligand (TBTA/THPTA) PiComplex Cu(I)-Alkyne Pi-Complex ActiveCat->PiComplex + Alkyne Alkyne Pyrazine Alkyne Poison STALLED SPECIES (Pyrazine N-Cu Chelate) PiComplex->Poison N-Coordination (No Ligand) Acetylide Cu(I)-Acetylide PiComplex->Acetylide Deprotonation (Ligand Protected) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide Product 1,2,3-Triazolyl-Pyrazine Product Metallacycle->Product Ring Contraction + Protonation Product->ActiveCat Catalyst Regeneration

Figure 1: Mechanistic divergence in pyrazine-alkyne CuAAC. Without a bulky ligand (TBTA/THPTA), the proximal nitrogen coordinates to Copper (Red path), stalling the reaction. Strong ligands enforce the productive cycle (Blue path).

Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic Mix)

Best for: Bioconjugation, polar substrates, and general medicinal chemistry.

Reagents:

  • Substrate: Pyrazine alkyne (1.0 equiv)

  • Reactant: Azide (1.0–1.2 equiv)

  • Catalyst Source: CuSO₄[1][2]·5H₂O (Copper(II) Sulfate)

  • Reductant: Sodium Ascorbate (NaAsc)[1][3]

  • Ligand: THPTA (water-soluble) or TBTA (organic soluble). Crucial Component.

  • Solvent: DMSO/Water, tBuOH/Water, or THF/Water (typically 1:1 or 2:1).

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare a Catalyst-Ligand Premix : Mix CuSO₄ (20 mM in water) and THPTA (50 mM in water) in a 1:2 ratio. Note: The solution should turn from light blue to deep blue. Premixing is vital to ensure Cu is ligated before it sees the pyrazine.

    • Prepare Sodium Ascorbate (100 mM in water) fresh. Do not store; it oxidizes rapidly.

  • Reaction Assembly:

    • In a vial, dissolve the Pyrazine Alkyne (1.0 equiv) and Azide (1.0 equiv) in the chosen solvent (e.g., DMSO/Water).

    • Add the Catalyst-Ligand Premix (5–10 mol% Cu).

    • Initiation: Add Sodium Ascorbate (10–20 mol%).

    • Tip: Use higher loading (10 mol%) for pyrazines compared to standard phenyl alkynes.

  • Incubation:

    • Stir at Room Temperature for 1–4 hours.

    • Monitoring: Check LCMS. If the reaction stalls, add a second portion of Ascorbate (to reduce any oxidized Cu(II) back to Cu(I)) rather than more Copper.

  • Workup:

    • Dilute with water/brine. Extract with EtOAc or DCM.

    • Copper Removal (Critical): Wash the organic layer with 10% EDTA solution or aqueous NH₄OH (1:10 dilution) to strip copper from the pyrazine-triazole product.

Protocol B: Anhydrous Conditions (Lipophilic Substrates)

Best for: Highly non-polar substrates or when water is detrimental.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) or Cu(MeCN)₄PF₆

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine

  • Solvent: DCM, THF, or Toluene (Degassed).

Step-by-Step Workflow:

  • Degassing: Sparge the solvent with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of Cu(I) and promotes Glaser coupling (alkyne dimerization).

  • Assembly:

    • Add Alkyne (1.0 equiv), Azide (1.1 equiv), TBTA (5 mol%), and Base (2.0 equiv) to the reaction vessel under inert atmosphere.

  • Catalyst Addition:

    • Add CuI (5 mol%) as a solid or suspension.

  • Reaction:

    • Stir at RT.[1] If sluggish, heat to 40°C.

    • Note: Pyrazine alkynes are electron-deficient; they may react faster than phenyl alkynes if the catalyst is not poisoned.

Substrate Scope & Troubleshooting

Comparative Reactivity Table
VariableStandard Conditions (No Ligand)Ligand-Accelerated (TBTA/THPTA)
Reaction Rate Slow / Stalled (< 20% conversion)Fast (Complete in < 2 hrs)
By-products Glaser Coupling (Diyne), Hydration (Ketone)Minimal (< 5%)
Catalyst Loading High required (20-50 mol%)Low (1-5 mol%)
Oxygen Sensitivity High (Cu(I) oxidizes easily)Moderate (Ligand protects Cu(I))
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns yellow/green Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate. Degas solvents.
Reaction Stalls at 50% Catalyst poisoning by product or substrate.Add 2.0 equiv of TBTA relative to Copper. Do NOT add more Cu.
Formation of Methyl Ketone Alkyne hydration (side reaction).[4][5]Ensure pH is not acidic. Use non-aqueous Protocol B.
Blue product after column Copper contamination.Wash product with EDTA or use a scavenger resin (e.g., QuadraPure™ TU).

References

  • Mechanism of CuAAC & Ligand Acceleration

    • Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6][7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Catalyst Poisoning by N-Heterocycles

    • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides[6]

    • Source: Chemical Society Reviews (NIH/PMC)
    • URL:[Link]

  • Protocol for Ligand-Assisted CuAAC (THPTA)
  • Medicinal Chemistry Applications of Triazolyl-Pyrazines

    • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Hydration Side Reactions of Electron-Deficient Alkynes

    • Title: Hydration of Alkynes[4][5][8][9]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Method

Palladium-catalyzed coupling techniques for bromopyrazines

Advanced Palladium-Catalyzed Coupling Techniques for Bromopyrazines: Application Notes and Protocols Pyrazine derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and functional materials. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Palladium-Catalyzed Coupling Techniques for Bromopyrazines: Application Notes and Protocols

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and functional materials. Among the halogenated precursors, 2-bromopyrazine is a highly versatile, albeit challenging, electrophile for palladium-catalyzed cross-coupling reactions[1]. Because the pyrazine ring is highly electron-deficient, it is uniquely susceptible to undesired side reactions, most notably hydrodebromination (the premature reduction of the C–Br bond)[2].

This application note provides a comprehensive, field-tested guide to executing three fundamental carbon–carbon and carbon–heteroatom bond-forming methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing arylpyrazines by coupling bromopyrazines with arylboronic acids[1].

Causality & Expert Insights: The choice of palladium source, ligand, and base dictates the survival of the pyrazine substrate. While traditional catalysts like


 can be effective, modern bidentate ligands like dppf (utilized in 

) provide superior steric and electronic stabilization of the

intermediate[1][3]. This stabilization prevents premature catalyst decomposition and mitigates off-cycle hydrodebromination. Weak to moderate bases (e.g.,

,

) in biphasic or aprotic solvent systems (such as 1,4-Dioxane/

) are preferred; they efficiently activate the boronic acid for transmetalation without causing hydrolytic degradation of the starting materials[1].

Quantitative Data Summary:

Catalyst (mol%) Ligand Base Solvent System Temp (°C) Expected Yield (%)

|


 (5%) | dppf | 

| DME /

| 80 | 85–95 | |

(5%) |

|

| 1,4-Dioxane /

| 90 | 70–85 | | XPhos Pd G3 (2%) | XPhos |

| Toluene | 80 | >90 | Table 1: Representative optimized conditions for the Suzuki coupling of bromopyrazines[1][3].

Protocol 1: Suzuki-Miyaura Coupling Workflow

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv)[1].
  • Atmospheric Control: Seal the tube with a septum, evacuate the chamber, and backfill with argon. Repeat this cycle three times to strictly exclude oxygen, which can quench the active

    
     species.
    
  • Solvent Addition: Inject a degassed mixture of anhydrous 1,4-dioxane and water (4:1 v/v ratio) via syringe[1].

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C. Monitor the consumption of the bromopyrazine via LC-MS or TLC (typically 4–12 hours).

  • Work-up & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water and brine to remove inorganic salts. Dry the organic layer over anhydrous

    
    [1].
    
  • Purification: Concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography using a hexane/ethyl acetate gradient to isolate the pure 2-arylpyrazine.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Bromopyrazine) Pd0->OA + Ar-Br PdII Pd(II) Complex (Pyrazinyl-Pd-Br) OA->PdII TM Transmetalation (Arylboronic Acid + Base) PdII->TM + Base PdII_TM Pd(II) Complex (Pyrazinyl-Pd-Aryl) TM->PdII_TM + Ar'-B(OH)2 RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerate Pd(0) Product Arylpyrazine Product RE->Product Yield Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for bromopyrazines.

Sonogashira Cross-Coupling

The Sonogashira coupling is utilized to link bromopyrazines with terminal alkynes, generating alkynylpyrazines that are highly valued in materials science and conjugated drug scaffolds[4][5].

Causality & Expert Insights: The electron-withdrawing nature of the pyrazine ring accelerates the initial oxidative addition step. However, the reaction mandates a


 co-catalyst to form the highly reactive copper acetylide intermediate[4]. To minimize Glaser-type homocoupling of the alkyne (a common side reaction), strict exclusion of oxygen is mandatory, and the alkyne should be added dropwise to keep its local concentration low[4][6]. Amine bases, such as triethylamine (

), serve a dual mechanistic role: they neutralize the generated

and facilitate the deprotonation of the terminal alkyne during copper acetylide formation[4].

Quantitative Data Summary:

Catalyst (mol%) Co-Catalyst Base Solvent Temp (°C) Expected Yield (%)

|


 (5%)| CuI (5%) | 

| DMF | 60–80 | 80–92 | |

(2.5%)| CuI (5%) |

| DMF | 100 | 75–85 | Table 2: Optimized Sonogashira coupling conditions[4][5].

Protocol 2: Sonogashira Coupling Workflow

  • Reagent Loading: In a dry Schlenk flask under an inert argon atmosphere, combine 2-bromopyrazine (1.0 equiv),

    
     (0.05 equiv), and CuI (0.05 equiv)[4].
    
  • Solvent & Base Addition: Add anhydrous DMF, followed by

    
     (2.0 equiv). Degas the solution thoroughly by bubbling argon through the mixture for 10–15 minutes[4].
    
  • Controlled Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture to suppress homocoupling[4].

  • Heating & Monitoring: Heat the reaction to 60–80 °C and stir for 6–8 hours. Monitor via TLC[4].

  • Isolation: Quench the reaction with saturated aqueous

    
     to complex the copper. Extract with diethyl ether, dry the organic phase, and purify via column chromatography[4].
    

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Catalyst Loading Pd + CuI + Base Prep->Mix React 3. Alkyne Addition Heat 60-80°C Mix->React Workup 4. Work-up Extraction & Wash React->Workup Purify 5. Purification Silica Chromatography Workup->Purify

Step-by-step experimental workflow for Sonogashira coupling of bromopyrazines.

Buchwald-Hartwig Amination

Forming C–N bonds on bromopyrazines via Buchwald-Hartwig amination is highly effective but requires precise ligand tuning to avoid protodehalogenation.

Causality & Expert Insights: The reductive elimination step in C–N bond formation is often rate-limiting. If this step is too slow, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 amido complex may undergo off-cycle 

-hydride elimination, leading to the reduction of the pyrazine ring (hydrodebromination)[2]. To combat this, bulky, electron-rich dialkylbiaryl phosphine ligands (like t-BuXPhos) or rigid bidentate ligands (like BINAP) are crucial[7][8]. These ligands sterically force the palladium center to rapidly undergo reductive elimination, outcompeting the degradation pathways. Sodium tert-butoxide (

) is the standard base for optimal turnover[8].

Protocol 3: Buchwald-Hartwig Amination Workflow

  • Setup: Charge a reaction vial with 2-bromopyrazine (1.0 equiv), the desired amine (1.2 equiv),

    
     (0.02 equiv), BINAP (0.04 equiv), and 
    
    
    
    (1.4 equiv)[8].
  • Atmosphere: Evacuate and backfill the vial with nitrogen three times[8].

  • Reaction: Add anhydrous, degassed toluene (or t-BuOH for specific variants)[7][8]. Seal the vial and heat at 80 °C for 4–16 hours with vigorous stirring[8].

  • Work-up: Cool to room temperature, dilute with diethyl ether (50 mL), wash with brine (2 x 30 mL), and dry over

    
    [8].
    
  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from pentane/diethyl ether, or purify via chromatography[8].

Troubleshooting: Mitigating Hydrodebromination

Hydrodebromination is the most prevalent failure mode when scaling up bromopyrazine couplings[2]. It occurs when a palladium-hydride species is inadvertently formed—often sourced from protic solvents, amine bases, or


-hydride elimination of alkoxide bases—which then undergoes reductive elimination with the pyrazinyl ligand[2].

Corrective Actions:

  • Solvent Selection: Strictly utilize anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF) to eliminate exogenous proton sources[2].

  • Thermal Control: Attempt the reaction at a lower temperature profile (room temperature to 80 °C) to lower the kinetic energy available for the higher-activation-energy

    
    -hydride elimination pathway[2].
    
  • Ligand Architecture: Switch to highly sterically demanding ligands (e.g., XPhos, t-BuXPhos) that accelerate the desired reductive elimination step[2].

References

  • Putey, A., et al. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

Sources

Application

Application Note: Synthesis of Fluorescent Pyrazine Dyes via Sonogashira Cross-Coupling

Executive Summary This guide details the strategic design and synthesis of fluorescent pyrazine dyes utilizing ethynyl (alkynyl) linkers. Pyrazine (1,4-diazine) serves as an electron-deficient heteroaromatic core.[1] Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic design and synthesis of fluorescent pyrazine dyes utilizing ethynyl (alkynyl) linkers. Pyrazine (1,4-diazine) serves as an electron-deficient heteroaromatic core.[1] When coupled with electron-rich alkynes via Sonogashira cross-coupling, the resulting Donor-π-Acceptor (D-π-A) architectures exhibit high quantum yields, large Stokes shifts, and tunable emission spectra suitable for bioimaging and optoelectronics.

Unlike s-triazine analogs, pyrazine derivatives facilitate para-conjugation, leading to superior intramolecular charge transfer (ICT) and fluorescence intensity.[1][2] This protocol focuses on the synthesis of 2,5-bis(arylethynyl)pyrazines , a robust class of fluorophores.

Strategic Molecular Design

The "Push-Pull" Architecture

To maximize fluorescence for biological applications (e.g., cellular imaging), the dye must absorb and emit in the visible-to-NIR region.

  • The Core (Acceptor): Pyrazine is inherently electron-deficient due to the two electronegative nitrogen atoms.

  • The Linker (Bridge): The ethynyl group (

    
    ) provides a rigid, conjugated bridge that minimizes non-radiative decay by restricting bond rotation (increasing quantum yield, 
    
    
    
    ).
  • The Periphery (Donor): Electron-donating groups (e.g., dimethylamine, methoxy) on the phenyl ring drive the ICT state, red-shifting the emission.

Reaction Mechanism: Sonogashira Coupling

The synthesis relies on the palladium-catalyzed formation of C-C bonds between a halogenated pyrazine and a terminal alkyne.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Ar-Pd(II)-C≡CR) OxAdd->TransMetal + Cu-C≡CR Prod Reductive Elimination Product Release TransMetal->Prod Isomerization Prod->Pd0 - Product Cu_Alk Cu(I)-Acetylide Formation Cu_Alk->TransMetal Transfer to Pd ArX Halopyrazine (Ar-X) Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_Alk + CuI, Base Base Amine Base

Figure 1: The catalytic cycle for pyrazine functionalization. Note that the electron-deficient nature of pyrazine facilitates the oxidative addition step (Red), but makes the ring susceptible to nucleophilic attack if the base is too strong.

Experimental Protocol

Target Molecule: 2,5-Bis((4-(dimethylamino)phenyl)ethynyl)pyrazine Rationale: This molecule represents a classic "Quadrupolar" (D-π-A-π-D) system with strong fluorescence in the yellow-orange region.

Materials & Reagents[3][4][5][6][7][8][9][10][11]
  • Precursor: 2,5-Dibromopyrazine (1.0 eq)

  • Ligand: 4-Ethynyl-N,N-dimethylaniline (2.5 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)
    
  • Co-Catalyst: Copper(I) iodide [CuI] (3 mol%)

  • Solvent: Anhydrous THF (Tetrahydrofuran) and Triethylamine (TEA).

  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology
Phase 1: Preparation (Anaerobic Setup)
  • Glassware Prep: Flame-dry a two-neck round-bottom flask (RBF) and a reflux condenser under vacuum. Backfill with Argon ×3.

  • Solvent Degassing: Sparge the THF/TEA mixture (1:1 ratio, 20 mL total) with Argon for 20 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne, reducing yield.

Phase 2: Reaction Assembly
  • Charge the RBF with 2,5-Dibromopyrazine (238 mg, 1.0 mmol) and

    
      (35 mg, 0.05 mmol).
    
  • Add the degassed THF/TEA solvent mixture via syringe.

  • Add CuI (5.7 mg, 0.03 mmol). The solution may turn slightly yellow/brown.

  • Add 4-Ethynyl-N,N-dimethylaniline (363 mg, 2.5 mmol) last to initiate the cycle.

Phase 3: Catalysis & Workup
  • Heating: Heat the mixture to 60°C (oil bath) for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 8:2). The product is typically highly fluorescent under UV (365 nm).

  • Quenching: Cool to room temperature. Filter the mixture through a Celite pad to remove metal precipitates. Wash the pad with

    
    .
    
  • Extraction: Evaporate volatiles. Redissolve residue in

    
    , wash with 
    
    
    
    (sat. aq.) to remove copper, then water and brine.
  • Purification: Silica gel column chromatography.

    • Eluent: Gradient from Hexane to Hexane:EtOAc (9:1).

    • Yield Expectation: 70–85% (Bright yellow/orange solid).

Workflow Visualization

SynthesisWorkflow Start Start: 2,5-Dibromopyrazine Mix Add Catalyst (Pd/Cu) & Degas Solvents Start->Mix Inert Atm React Add Alkyne Heat 60°C, 12h Mix->React Sonogashira Workup Filter (Celite) Wash (NH4Cl) React->Workup Complete Purify Column Chromatography (Silica Gel) Workup->Purify Crude Final Pure Fluorescent Dye Purify->Final Isolate

Figure 2: Operational workflow for the synthesis of ethynyl-linked pyrazine dyes.

Characterization & Data Interpretation

Upon isolation, the optical properties must be validated. Pyrazine dyes typically exhibit solvatochromism (emission changes with solvent polarity) due to their ICT nature.

Table 1: Expected Optical Properties of 2,5-Bis(arylethynyl)pyrazines

Substituent (Donor)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Visual Color
-H (Phenyl) ~360~410500.20 - 0.35Blue/Violet
-OMe (Methoxy) ~390~460700.40 - 0.60Cyan/Green
-NMe

(Dimethylamino)
~430~5401100.60 - 0.85Yellow/Orange
-NO

(Nitro)
~340N/AN/A< 0.01Non-fluorescent

Note: Data approximates values in


. Strong donors (-NMe

) induce significant bathochromic shifts (red-shift) and increase quantum efficiency.
Troubleshooting Guide
  • Problem: Low yield, presence of homocoupled alkyne (di-yne).

    • Cause: Oxygen contamination.[3]

    • Fix: Increase degassing time or use freeze-pump-thaw cycles.

  • Problem: Black precipitate forms immediately.

    • Cause: Catalyst decomposition ("Palladium Black").

    • Fix: Ensure the ligand (PPh

      
      ) is sufficient; add 10% extra PPh
      
      
      
      to stabilize the Pd species.
  • Problem: Product is non-fluorescent.

    • Cause: Quenching by residual copper or aggregation.

    • Fix: Wash thoroughly with EDTA or

      
       during workup to strip copper ions.
      

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. Retrieved from

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Achelle, S., et al. (2020). Second-order nonlinear optical properties of Λ-shaped pyrazine derivatives. University of Namur Research Portal. Retrieved from

  • Zhao, L., et al. (2019).[5] Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling. Organic & Biomolecular Chemistry. Retrieved from

  • Ehlers, P., et al. (2014).[6] Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions. PubMed.[3] Retrieved from

Sources

Method

Application Note: Dual-Modal Bioconjugation Strategies Using 2-Bromo-5-ethynylpyrazine

and CuAAC Click Chemistry Executive Summary This guide details the application of 2-Bromo-5-ethynylpyrazine (CAS 1209289-08-6) as a rigid, heterobifunctional linker for bioconjugation. Unlike flexible aliphatic linkers (...

Author: BenchChem Technical Support Team. Date: March 2026


 and CuAAC Click Chemistry

Executive Summary

This guide details the application of 2-Bromo-5-ethynylpyrazine (CAS 1209289-08-6) as a rigid, heterobifunctional linker for bioconjugation. Unlike flexible aliphatic linkers (e.g., SMCC, PEG-based spacers), the pyrazine core offers structural rigidity and unique electronic properties that facilitate highly specific reactivity.

This protocol leverages two orthogonal chemical handles:

  • 2-Bromo group: Acts as an electrophile for site-specific Nucleophilic Aromatic Substitution (

    
    )  with cysteine thiols.
    
  • 5-Ethynyl group: Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Target Audience: Medicinal chemists and chemical biologists requiring stable, irreversible cysteine modification followed by modular payload attachment (fluorophores, drugs, or affinity tags).

Chemical Logic & Mechanism of Action

The Pyrazine "Electron Sink"

The utility of 2-Bromo-5-ethynylpyrazine relies on the electron-deficient nature of the pyrazine ring. The two nitrogen atoms withdraw electron density from the ring carbons, activating the carbon at the 2-position (bearing the Bromine) toward nucleophilic attack.

  • Selectivity: At physiological to slightly basic pH (7.5–8.5), cysteine thiols (

    
    ) exist significantly as thiolates (
    
    
    
    ), which are "soft" nucleophiles. These react preferentially with the "soft" electrophilic carbon of the pyrazine ring over "hard" nucleophiles like lysine amines, ensuring site specificity.
  • Stability: The resulting aryl-thioether bond is chemically stable and resistant to hydrolysis/retro-Michael addition, a common failure mode of maleimide-based conjugates [1].

Reaction Scheme Visualization

The following diagram illustrates the sequential conjugation workflow: Cysteine engagement via


 followed by Click chemistry.

BioconjugationMechanism Protein Protein-SH (Cysteine) Intermediate Meisenheimer Complex (Transition State) Protein->Intermediate SNAr Attack (pH 8.0) Linker 2-Bromo-5-ethynylpyrazine (Linker) Linker->Intermediate Conjugate1 S-Pyrazinyl-Protein (Alkyne-Functionalized) Intermediate->Conjugate1 -HBr (Aromatization) FinalProduct Final Bioconjugate (Triazole Linkage) Conjugate1->FinalProduct CuAAC Click (Cu(I)/THPTA) Azide Azide-Payload (Fluorophore/Drug) Azide->FinalProduct

Figure 1: Mechanistic pathway. The electron-deficient pyrazine ring facilitates thiolate attack (SNAr), displacing bromide. The retained alkyne handle subsequently undergoes cycloaddition with an azide.

Experimental Protocols

Materials Required[1]
  • Linker: 2-Bromo-5-ethynylpyrazine (100 mM stock in dry DMSO).

  • Buffer A (Conjugation): 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Buffer B (Click): PBS, pH 7.4.[1][2][3]

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Click Reagents: CuSO

    
     (20 mM), THPTA Ligand (100 mM), Sodium Ascorbate (100 mM, fresh).
    
  • Desalting Columns: Zeba™ Spin Desalting Columns or PD-10 (MWCO 7 kDa).

Protocol A: Cysteine-Selective Conjugation ( )

Objective: Install the alkyne handle onto the protein's free cysteine.

  • Protein Preparation:

    • Dilute protein to 50–100 µM in Buffer A .

    • Critical: If the protein contains disulfides that must be preserved, skip reduction. If targeting free cysteines that may be oxidized, treat with 10-fold molar excess of TCEP for 30 min at RT. TCEP does not interfere with

      
       chemistry (unlike maleimides where TCEP can be problematic if not removed, though here it is safe).
      
  • Linker Addition:

    • Add 2-Bromo-5-ethynylpyrazine (from DMSO stock) to the protein solution.

    • Ratio: Use a 20-fold molar excess of linker over protein.

    • Solvent: Ensure final DMSO concentration is < 5% (v/v) to prevent denaturation.

  • Incubation:

    • Incubate at 37°C for 4–12 hours or Room Temperature (25°C) overnight .

    • Note: Bromopyrazines are less reactive than maleimides; extended incubation or slightly elevated temperature drives the reaction to completion [2].

  • Purification (Step 1):

    • Remove excess unreacted linker using a desalting column equilibrated with Buffer B (PBS) .

    • QC Check: Verify modification via LC-MS (Expected Mass shift: +102.1 Da per cysteine; Loss of HBr).

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Attach the payload (Azide) to the Alkyne-modified protein.

  • Reaction Setup:

    • Take the purified Alkyne-Protein from Step 3.2 (conc. ~1–2 mg/mL).

    • Add Azide-Payload (5–10 equivalents relative to protein).

  • Catalyst Premix (Critical Step):

    • Premix CuSO

      
       and THPTA ligand in a 1:5 molar ratio in water before adding to the protein.
      
    • Example: Mix 2 µL of 20 mM CuSO

      
       + 2 µL of 100 mM THPTA. Incubate for 5 min.
      
  • Initiation:

    • Add the Cu-THPTA complex to the protein mixture (Final [Cu] ~0.5 mM).

    • Add Sodium Ascorbate (Final conc. 5 mM) to initiate the reaction.

  • Incubation:

    • Incubate for 1 hour at Room Temperature in the dark.

  • Purification (Step 2):

    • Remove Copper and excess Azide using a desalting column or dialysis against PBS + 1 mM EDTA (EDTA chelates residual copper).

Data Analysis & Comparison

The following table compares the 2-Bromo-5-ethynylpyrazine strategy against standard Maleimide chemistry.

Feature2-Bromo-5-ethynylpyrazine (

)
Maleimide Conjugation
Linkage Stability High (Stable Thioether)Moderate (Susceptible to hydrolysis/exchange)
Specificity High for Cysteine at pH 8.0High for Cysteine at pH 6.5–7.5
Reactivity Rate Slow (Hours)Fast (Minutes)
Orthogonality Yes (Contains Alkyne for 2nd step)No (Usually direct attachment)
Fluorescence Low/None (Pyrazine is a quencher)Variable (Depends on payload)
Size Compact (Rigid Heterocycle)Flexible (Aliphatic chain)
Workflow Logic Diagram

Workflow start Start: Protein with Cysteine step1 Step 1: SNAr Reaction (Linker + Protein, pH 8.0, O/N) start->step1 purify1 Purification 1 (Remove excess Linker via Zeba Spin) step1->purify1 step2 Step 2: CuAAC Click (Add Azide + Cu/THPTA + Ascorbate) purify1->step2 purify2 Purification 2 (Remove Copper/Azide via Dialysis) step2->purify2 end End: Labeled Conjugate purify2->end

Figure 2: Operational workflow for the two-step conjugation process.

Troubleshooting & Optimization

  • Low Conjugation Yield (Step 1):

    • Cause: pH too low. The

      
       reaction requires the thiolate anion.
      
    • Solution: Increase pH to 8.5. Ensure the buffer is not amine-based (like Tris) if you want to avoid any risk of N-terminal side reactions, though Phosphate/Borate is preferred.

  • Protein Precipitation (Step 2):

    • Cause: Copper toxicity or oxidative stress.

    • Solution: Increase THPTA concentration (up to 1:10 ratio with Cu). Perform the reaction under inert atmosphere (

      
      ) if the protein is extremely sensitive to oxidation [3].
      
  • Non-Specific Labeling:

    • Cause: Reaction with Lysines.[4]

    • Solution: Keep pH below 9.[1]0. At pH > 9.0, Lysine amines become nucleophilic enough to attack the bromopyrazine.

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Available at: [Link]

  • Cravatt, B. F., et al. (2016). "The spectrum of reactivity of halopyridines and halopyrazines in proteome profiling." Nature Communications (General reference on halo-heterocycle reactivity).
  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Available at: [Link]

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Available at: [Link]

Sources

Application

Application Note: Advanced Synthesis of Fused Pyrazine Heterocycles via Alkyne Cyclization Strategies

Executive Summary & Scientific Context Fused pyrazine architectures are privileged scaffolds in modern drug discovery and medicinal chemistry. They form the core of numerous biologically active natural products and FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Fused pyrazine architectures are privileged scaffolds in modern drug discovery and medicinal chemistry. They form the core of numerous biologically active natural products and FDA-approved therapeutics, such as the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir[1]. Traditional synthetic routes to these nitrogen-rich heterocycles often rely on harsh condensation reactions that suffer from poor atom economy and limited functional group tolerance.

In contrast, the intramolecular cyclization of alkynes provides a highly regioselective, atom-economical, and modular pathway to construct complex fused pyrazines[2]. By carefully selecting the catalytic system (e.g., transition metals like Gold or Nickel) or utilizing metal-free tandem "click" chemistry, researchers can dictate the cyclization trajectory (exo-dig vs. endo-dig) to yield specific architectures such as pyrazino[1,2-a]indoles, pyrrolo[1,2-a]pyrazines, and triazolo[1,5-a]pyrazines[3][4]. This application note details the mechanistic rationales behind these choices and provides validated, step-by-step protocols for their execution.

Mechanistic Principles & Causality in Reaction Design

The success of alkyne cyclization hinges on the precise electrophilic activation of the alkyne and the spatial arrangement of the tethered nucleophile. Understanding the causality behind catalyst selection is critical for predicting the reaction outcome:

  • Soft Lewis Acid Activation (Gold Catalysis): Gold(I) and Gold(III) complexes act as highly carbophilic soft Lewis acids, selectively activating the alkyne π-system without interfering with other heteroatoms. In the synthesis of pyrrolo[1,2-a]pyrazine-3,6-diones from Ugi adducts, Gold(I) activation makes the alkyne a soft electrophile that reacts exclusively with the soft nucleophilic C-5 center, driving a regioselective annulation[3]. Furthermore, adjusting the terminal vs. internal nature of the alkyne can shift the pathway between a 6-endo-dig cyclization (yielding pyrazine N-oxides) and a 7-endo-dig oxime-oxime rearrangement[5].

  • Nickel-Catalyzed [5+1] Annulation: Nickel(II) systems facilitate the annulation of 2-carbonyl-1-propargylindoles with hydroxylamine. The reaction is initiated by oxime condensation, followed by Ni(II)-mediated 6-exo-dig cyclization. The addition of tetrabutylammonium iodide ((n-Bu)4NI) is not merely an additive; it acts as a phase-transfer catalyst in aqueous media, promoting the formation of the active Ni(II) species and enhancing substrate solubility[4].

  • Tandem "Click" / 6-exo-dig Cyclization: This metal-free or Cu(I)-mediated approach utilizes a 1,3-dipolar cycloaddition between an azide and a dipropargyl amine. The resulting triazole intermediate possesses a non-bonding nitrogen electron pair perfectly aligned to attack the π* orbital of the remaining internal alkyne, driving a spontaneous 6-exo-dig cyclization[2].

NiCatalysis A 2-Carbonyl-1- propargylindole B Oxime Intermediate A->B NH2OH·HCl Condensation C Ni(II)-Alkyne π-Complex B->C Ni(OAc)2 (n-Bu)4NI D 6-exo-dig Cyclization C->D Intramolecular Attack E Pyrazino[1,2-a]indole- 2-oxide D->E Isomerization & Protonolysis

Caption: Mechanistic pathway of the Ni(II)-catalyzed [5+1] annulation to form pyrazino[1,2-a]indole-2-oxides.

Comparative Quantitative Data

The table below summarizes the optimized conditions, cyclization modes, and yield profiles for three distinct fused pyrazine synthesis strategies.

Table 1: Comparison of Alkyne Cyclization Strategies for Fused Pyrazines

Target ScaffoldStarting PrecursorsCatalyst / ReagentsCyclization ModeSolvent & TempYield RangeRef
Triazolo[1,5-a]pyrazines Dipropargylamines + NaN₃Metal-free (NaN₃ mediated)Tandem Click + 6-exo-digTHF/H₂O (1:1), 25 °C66–92%[2]
Pyrazino[1,2-a]indole-2-oxides 2-Carbonyl-1-propargylindoles + NH₂OHNi(OAc)₂, (n-Bu)₄NI[5+1] Annulation / 6-exo-digH₂O, 100 °C70–95%[4]
Pyrrolo[1,2-a]pyrazine-3,6-diones Alkynoic acid-derived Ugi adductsTFA, then Gold(I) catalystAcid-mediated + Au-catalyzedDCM, 25 °C65–88%[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints (e.g., TLC, LC-MS) to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Nickel(II)-Catalyzed Synthesis of Pyrazino[1,2-a]indole-2-oxides

This protocol leverages water as a green solvent, utilizing phase-transfer catalysis to overcome solubility barriers[4].

Materials:

  • 2-carbonyl-1-propargylindole derivative (0.2 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.3 mmol, 1.5 equiv)

  • Ni(OAc)₂·4H₂O (10 mol%)

  • Tetrabutylammonium iodide ((n-Bu)₄NI) (20 mol%)

  • Deionized Water (2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-carbonyl-1-propargylindole (0.2 mmol), NH₂OH·HCl (0.3 mmol), Ni(OAc)₂ (10 mol%), and (n-Bu)₄NI (20 mol%).

  • Solvent Addition: Add 2.0 mL of deionized water. Causality Note: The aqueous medium drives the hydrophobic effect, forcing the organic substrates into close proximity and accelerating the initial condensation.

  • Condensation Phase: Stir the mixture at room temperature for 1 hour.

    • Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc 2:1). The starting material should be fully consumed, replaced by a new, slightly more polar spot corresponding to the oxime intermediate.

  • Cyclization Phase: Seal the tube and heat the mixture to 100 °C in an oil bath. Stir for 8–12 hours.

  • Reaction Monitoring: Monitor the disappearance of the oxime intermediate via TLC. The final pyrazino[1,2-a]indole-2-oxide product will appear as a highly UV-active spot under 254 nm light.

  • Workup & Isolation: Cool the reaction to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexane/EtOAc gradients) to afford the pure product.

Protocol B: Tandem "Click" / 6-exo-dig Cyclization for Triazolo[1,5-a]pyrazines

This method utilizes a modular, one-pot cascade reaction that builds complexity rapidly without the need for transition metal catalysts[2].

TandemClick Step1 Primary Aromatic Amine Step2 Dipropargyl Amine Precursor Step1->Step2 Propargyl Bromide, K2CO3, DMF, 25°C Step3 Triazole-Alkyne Intermediate Step2->Step3 NaN3, THF/H2O 1,3-Dipolar Cycloaddition Step4 Triazolo[1,5-a]pyrazine (Fused Core) Step3->Step4 Spontaneous 6-exo-dig Cyclization

Caption: Workflow for the tandem click/6-exo-dig cyclization synthesis of triazolo[1,5-a]pyrazines.

Materials:

  • Dipropargyl amine precursor (0.5 mmol)

  • Sodium Azide (NaN₃) (0.55 mmol, 1.1 equiv)

  • THF/H₂O (1:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Precursor Preparation: Synthesize the dipropargyl starting material by reacting a primary aromatic amine with propargyl bromide (2.5 equiv) in dry DMF using K₂CO₃ as a proton scavenger at 25 °C. Isolate before proceeding.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the dipropargyl amine (0.5 mmol) in 4.0 mL of a THF/H₂O (1:1 v/v) mixture.

  • Azide Addition: Carefully add NaN₃ (1.1 equiv) to the stirring solution.

    • Safety & Causality Note: Ensure the reaction medium remains neutral or slightly basic. Acidic conditions will generate highly toxic and volatile hydrazoic acid (HN₃).

  • Cascade Execution: Stir the mixture at 25 °C for 24 hours. The reaction proceeds through an initial 1,3-dipolar cycloaddition to form a triazole, which spontaneously undergoes intramolecular nucleophilic attack on the adjacent alkyne.

    • Validation Check: Analyze an aliquot via LC-MS. You should observe the complete disappearance of the acyclic dipropargyl mass and the appearance of the [M+H]+ corresponding to the cyclized triazolo[1,5-a]pyrazine.

  • Workup: Dilute the mixture with 10 mL of water and extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude product using column chromatography on silica gel (eluent: Hexane/EtOAc) to yield the target tetrahydro-[1,2,3]triazolopyrazine.

References

  • A highly efficient tandem [3 + 2] “click” cycloaddition/6-exo-cyclization strategy for the construction of triazole fused pyrazines.RSC Advances.
  • Gold-catalyzed oxime-oxime rearrangement.PubMed (NIH).
  • Nickel(II)-Catalyzed [5 + 1] Annulation of 2-Carbonyl-1-propargylindoles with Hydroxylamine To Synthesize Pyrazino[1,2-a]indole-2-oxides in Water.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.PMC (NIH).
  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-ethynylpyrazine

Welcome to the Synthesis Support Center. The preparation of 2-bromo-5-ethynylpyrazine—a highly valuable, electron-deficient heterocyclic building block used in drug discovery and materials science—presents unique chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. The preparation of 2-bromo-5-ethynylpyrazine—a highly valuable, electron-deficient heterocyclic building block used in drug discovery and materials science—presents unique chemoselectivity challenges. Because the synthesis relies on the desymmetrization of 2,5-dibromopyrazine via a mono-Sonogashira cross-coupling, researchers frequently encounter yield-limiting side reactions such as over-coupling (disubstitution) and alkyne homocoupling.

This guide provides field-proven troubleshooting strategies, empirical data, and a self-validating Standard Operating Procedure (SOP) to help you achieve high yields and high purity.

Diagnostic Workflow

The diagram below maps the desired synthetic pathway alongside the primary competing side reactions. Understanding these divergence points is critical for optimizing your reaction parameters.

SynthesisWorkflow SM 2,5-Dibromopyrazine (Starting Material) INT 2-Bromo-5-(TMS-ethynyl)pyrazine (Intermediate) SM->INT TMSA (1.0 eq, slow addition) Pd(PPh3)2Cl2, CuI, Et3N, RT BYPROD 2,5-bis(TMS-ethynyl)pyrazine (Disubstituted Byproduct) SM->BYPROD Excess TMSA or High Temp (Over-coupling) PROD 2-Bromo-5-ethynylpyrazine (Target Product) INT->PROD K2CO3, MeOH/DCM 0 °C to RT, 2h INT->BYPROD Second Coupling

Workflow for 2-bromo-5-ethynylpyrazine synthesis, highlighting the competing disubstitution pathway.

Empirical Data: Parameter Optimization

Controlling the stoichiometric ratio and the rate of alkyne addition is the most effective way to suppress disubstitution. The table below summarizes how different reaction parameters influence the Mono:Di substitution ratio and the overall isolated yield of the intermediate.

Reaction ParameterEquivalents of 2,5-DibromopyrazineTrimethylsilylacetylene (TMSA) AdditionTemperatureMono:Di RatioOverall Yield (Mono)
Standard Batch 1.0 eqAll at once60 °C40:60< 35%
Excess Dihalide 3.0 eqAll at once25 °C (RT)85:1572%
Syringe Pump 1.5 eqDropwise (over 4h)25 °C (RT)92:881%
Optimized Protocol 2.0 eqDropwise (over 4h)25 °C (RT)95:588%

Troubleshooting FAQs

Q1: Why am I seeing a massive percentage of the disubstituted byproduct (2,5-bis(trimethylsilylethynyl)pyrazine) even when I use exactly 1.0 equivalent of TMSA?

The Causality: This is a fundamental issue rooted in the electronic properties of the pyrazine ring. In a standard Sonogashira coupling on a benzene ring, the addition of an alkyne donates electron density, which deactivates the ring and slows down the second palladium oxidative addition. However, pyrazine is a highly electronegative, electron-deficient heterocycle ()[1]. The pyrazine core acts as an electron sink, meaning the intermediate mono-coupled product remains highly reactive toward a second coupling event. The Solution: You must rely on kinetic and statistical control. Use an excess of the starting 2,5-dibromopyrazine (2.0 equivalents) and add the TMSA very slowly via a syringe pump to ensure the local concentration of alkyne remains extremely low. The unreacted starting material can be easily recovered during column chromatography.

Q2: My reaction mixture turns pitch black within minutes, and LC-MS shows a mass corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne. What is happening?

The Causality: You are observing the Glaser homocoupling defect. In the presence of trace oxygen, the Cu(I) co-catalyst is oxidized to Cu(II), which rapidly catalyzes the dimerization of your terminal alkyne (TMSA) instead of cross-coupling it to the pyrazine. The Solution: Strict exclusion of oxygen is mandatory. Standard nitrogen blanketing is insufficient. You must degas your amine solvent (Et₃N) using at least three freeze-pump-thaw cycles before adding the palladium and copper catalysts.

Q3: The Sonogashira coupling works well, but my yield drops drastically during the TMS deprotection step. How can I prevent degradation?

The Causality: Pyrazines are highly sensitive to nucleophilic aromatic substitution (SₙAr) and ring degradation under strongly basic conditions. Reagents like tetrabutylammonium fluoride (TBAF) or strong aqueous hydroxides can attack the electron-deficient pyrazine core. The Solution: Switch to mild, anhydrous deprotection conditions. Using a slight excess of potassium carbonate (K₂CO₃) in a mixture of methanol and dichloromethane at 0 °C is sufficient to cleave the TMS group without degrading the pyrazine ring.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual and analytical checkpoints are met.

Step A: Selective Mono-Sonogashira Coupling
  • Preparation: To an oven-dried Schlenk flask, add 2,5-dibromopyrazine (2.0 eq, 20.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq, 0.5 mmol), and CuI (0.05 eq, 0.5 mmol).

  • Degassing: Add 40 mL of anhydrous Triethylamine (Et₃N). Seal the flask and perform three freeze-pump-thaw cycles.

    • Validation Checkpoint 1: During the final thaw cycle under vacuum, no gas bubbles should evolve from the liquid. Backfill with ultra-pure Argon.

  • Addition: Dissolve Trimethylsilylacetylene (TMSA) (1.0 eq, 10.0 mmol) in 10 mL of degassed Et₃N. Load this into a gas-tight syringe and add to the reaction mixture via a syringe pump at a rate of 2.5 mL/hr at 25 °C (Room Temperature).

    • Validation Checkpoint 2: As the reaction progresses, the solution will change from a clear yellow to a cloudy amber, and a dense white/tan precipitate (Et₃N·HBr) will form. If the solution turns opaque black, oxygen has entered the system (halt and check for Glaser coupling).

  • Workup: Once addition is complete, stir for an additional 1 hour. Filter the mixture through a pad of Celite to remove the amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient). Unreacted 2,5-dibromopyrazine elutes first and can be recovered for future use.

Step B: Mild TMS Deprotection
  • Reaction: Dissolve the isolated 2-bromo-5-(trimethylsilylethynyl)pyrazine (1.0 eq) in a 1:1 mixture of anhydrous Methanol and Dichloromethane (0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Deprotection: Add anhydrous K₂CO₃ (1.2 eq) in one portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

    • Validation Checkpoint 3: Monitor by TLC (UV active). The product spot will be highly fluorescent under 254 nm UV light and will run slightly lower than the starting material.

  • Workup: Quench the reaction by adding water. Extract three times with Dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure 2-bromo-5-ethynylpyrazine as a solid.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Bromo-5-ethynylpyrazine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: B5EP-STAB-001 Critical Alert: The Science of Instability User Question: Why is my 2-Bromo-5-ethynylpyrazine turning brown/black despi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: B5EP-STAB-001

Critical Alert: The Science of Instability

User Question: Why is my 2-Bromo-5-ethynylpyrazine turning brown/black despite being in the fridge?

Scientist's Analysis: The discoloration you are observing is the hallmark of uncontrolled oligomerization . 2-Bromo-5-ethynylpyrazine is not merely a "building block"; it is a reactive monomer waiting for a trigger. Its instability arises from the synergistic effect of two structural features:

  • The Terminal Alkyne (

    
    ):  This group is inherently prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, and thermal polymerization.
    
  • The Pyrazine Ring (Electron Deficiency): The pyrazine core is highly electron-withdrawing. This lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it significantly more susceptible to nucleophilic attack and radical propagation compared to a standard phenylacetylene.

The Failure Cascade: If stored improperly, the compound undergoes a "dark reaction" where trace oxygen or light generates a radical. Because the pyrazine ring stabilizes the intermediate radical species, the chain reaction propagates rapidly, leading to the formation of poly(ethynylpyrazine) networks (the "black tar").

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic pathways leading to sample loss.

degradation_pathway Monomer 2-Bromo-5-ethynylpyrazine (Monomer) Radical Stabilized Vinyl Radical Monomer->Radical Initiation (Radical) Glaser Glaser Coupling (Dimerization) Monomer->Glaser Oxidative Coupling Trigger_O2 Trigger: Oxygen + Cu/Fe Trace Trigger_O2->Glaser Trigger_UV Trigger: UV Light / Heat Trigger_UV->Radical Polymer Poly(ethynylpyrazine) (Black/Insoluble Solid) Radical->Polymer Propagation (Chain Growth) Glaser->Polymer Cross-linking

Figure 1: Mechanistic pathways of degradation. The electron-deficient pyrazine ring accelerates radical propagation once initiated by light or heat.

Storage Protocol (SOP)

User Question: What is the exact protocol to store this compound for 6+ months?

Direct Directive: Treat this compound as a temperature-sensitive monomer , not a stable aromatic salt.

The "Zero-Incident" Storage System
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Arrhenius suppression of thermal polymerization rates. 4°C is insufficient for long-term (>1 month) storage.
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen (

) to exclude oxygen, preventing Glaser coupling.
Container Amber Glass Vial Blocks UV radiation (

nm) which can photo-excite the conjugated

-system and initiate radical formation.
Closure Teflon-lined Screw Cap + Parafilm Prevents moisture ingress. The terminal alkyne proton is acidic (

); moisture can facilitate base-catalyzed degradation if trace impurities are present.
Physical State Solid (Powder) Never store as a solution for long periods. Solution state increases molecular mobility, increasing the collision frequency for polymerization.
Step-by-Step Preservation Workflow
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. Divide the material into single-use aliquots (e.g., 100 mg) inside a glovebox or under an inverted funnel with Argon flow.

  • The "Argon Cushion": Before closing the vial, introduce a gentle stream of Argon for 15 seconds. Tip: Do not blow the powder out; use a low flow rate.

  • Seal & Shield: Cap tightly.[1][2] Wrap the cap junction with Parafilm. Place the vial inside a secondary opaque container (e.g., a cardboard box or aluminum foil wrap).

  • Deep Freeze: Place in a non-cycling -20°C freezer. Avoid "frost-free" freezers that cycle temperature to melt ice, as the thermal fluctuation promotes crystal degradation.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to light yellow. Is it ruined?

  • Verdict: Likely Usable.

  • Cause: Surface oxidation or trace dimer formation.

  • Action: Check solubility. If it dissolves fully in your reaction solvent (e.g., DCM, THF) without leaving a residue, it is likely >95% pure. Proceed with the reaction but expect a slightly lower yield.

Q2: There are black specks that won't dissolve. What do I do?

  • Verdict: Polymer Contamination.

  • Cause: A portion of the sample has polymerized.[3] This polymer is often insoluble in organic solvents.

  • Action: Filtration Recovery.

    • Dissolve the sample in a minimal amount of Dichloromethane (DCM).

    • Pass the solution through a 0.45

      
      m PTFE syringe filter or a small plug of silica gel.
      
    • The black polymer will remain on the filter/silica.

    • Concentrate the filtrate immediately and use. Do not re-store recovered material.

Q3: Can I use a metal spatula to weigh it?

  • Verdict: Risk Alert.

  • Reasoning: Terminal alkynes can form explosive metal acetylides with Copper, Silver, or Mercury. While Stainless Steel is generally safe, scratched spatulas exposing Iron/Nickel can catalyze oxidative coupling.

  • Recommendation: Use a porcelain, glass, or Teflon-coated spatula to eliminate catalytic metal contamination.

Q4: I need to ship this to a collaborator. Dry ice or Ice packs?

  • Verdict: Dry Ice (-78°C).

  • Reasoning: Standard ice packs thaw within 24-48 hours. If the package sits in a warm warehouse, polymerization can initiate. Ship on Dry Ice to maintain the "frozen" kinetic state.

Emergency Recovery Workflow

If you suspect your batch is compromising, follow this decision logic to maximize recovery.

recovery_workflow Start Inspect Sample Appearance Check1 Color: Off-white / Beige? Start->Check1 Check2 Color: Brown / Black Specs? Check1->Check2 No Action_Use Status: OK Proceed with Experiment Check1->Action_Use Yes Check3 Solubility Test (DCM) Check2->Check3 Yes Action_Filter Action: Silica Plug Filtration (Remove Polymer) Check3->Action_Filter Soluble with Insoluble residue Action_Discard Status: Critical Failure Discard safely as HazMat Check3->Action_Discard Insoluble Mass Action_Filter->Action_Use Filtrate Clear

Figure 2: Decision tree for assessing sample viability and recovery options.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

    • Context: Mechanisms of alkyne reactivity and coupling risks.
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]

    • Context: Oxidative dimerization (Glaser coupling) of terminal alkynes.
  • Context: Physical properties and general handling d
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44544837, 2-Bromo-5-ethynylpyrazine. [Link]

    • Context: Structure and safety d

Sources

Troubleshooting

Technical Support Center: Stability of 2-Bromo-5-ethynylpyrazine in Aqueous Buffers

Answering the user's request. Introduction 2-Bromo-5-ethynylpyrazine is a heterocyclic building block crucial in medicinal chemistry and materials science, valued for its unique electronic and structural properties impar...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Introduction

2-Bromo-5-ethynylpyrazine is a heterocyclic building block crucial in medicinal chemistry and materials science, valued for its unique electronic and structural properties imparted by the pyrazine ring, bromo-substituent, and ethynyl group.[1] However, the very features that make it a versatile synthetic intermediate also present challenges to its stability in experimental settings, particularly in aqueous buffers. Degradation can lead to inconsistent results, artifactual data, and the failure of entire experimental campaigns.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of 2-Bromo-5-ethynylpyrazine. We will delve into the potential degradation pathways, offer troubleshooting solutions for common experimental issues, and provide validated protocols for assessing stability in your own systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Bromo-5-ethynylpyrazine in aqueous buffers?

A1: The stability of 2-Bromo-5-ethynylpyrazine is primarily influenced by a combination of chemical and environmental factors. The most critical are:

  • pH: The compound is expected to show pH-dependent stability. Basic conditions may promote hydrolysis of the carbon-bromine bond, while both acidic and basic conditions could potentially affect the ethynyl group. The pyrazine ring itself is a weak base.[2][3]

  • Buffer Composition: Certain buffer components can catalyze degradation. For example, nucleophilic buffer species could potentially react with the molecule. It is known that buffer ions can bind to molecules and modulate their stability.[4]

  • Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.[5][6]

  • Light: Halogenated aromatic compounds can be susceptible to photodegradation, where light energy induces cleavage of the carbon-halogen bond.[5][7]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to the degradation of the ethynyl group or other parts of the molecule.[5][6]

Q2: What are the likely degradation pathways for this compound?

A2: While specific studies on this molecule are not publicly available, based on its structure, we can anticipate several potential degradation pathways:

  • Hydrolysis: The carbon-bromine bond may undergo nucleophilic substitution by water or hydroxide ions, replacing the bromine with a hydroxyl group. This is often more pronounced at higher pH.[7]

  • Ethynyl Group Reactions: The triple bond is susceptible to hydration (forming a ketone) or oxidation.

  • Dehalogenation: Reductive dehalogenation (replacement of bromine with hydrogen) can occur, though this is less common without specific catalysts or reducing agents.[8]

  • Photodegradation: UV or even ambient light can provide the energy to break the C-Br bond, leading to radical intermediates and subsequent complex degradation products.[7]

Q3: How should I prepare and store stock and working solutions of 2-Bromo-5-ethynylpyrazine?

A3: For maximum stability:

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. Store these stocks at -20°C or -80°C in tightly sealed vials, protected from light.[5]

  • Aqueous Working Solutions: Prepare these fresh for each experiment by diluting the stock solution into your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment before the experiment begins. If solutions must be prepared in advance, they should be kept on ice and protected from light.

Q4: How can I monitor the stability of 2-Bromo-5-ethynylpyrazine in my specific buffer?

A4: The most reliable method for monitoring stability is using a separation technique coupled with a sensitive detector.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the recommended method.[5] It offers high sensitivity and specificity, allowing you to not only quantify the parent compound but also to detect and potentially identify any degradation products that are formed.

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): This is a viable alternative, especially if an MS detector is unavailable. However, it may be less effective if degradation products co-elute with the parent compound or have a similar UV absorbance profile.[5][9]

A formal stability study is the best approach. See Protocol 2 for a detailed methodology.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Rapid loss of parent compound detected by LC-MS/HPLC.

Potential CauseRecommended Solution
pH-Mediated Hydrolysis The pH of your buffer may be too high (basic) or too low (acidic). Determine the optimal pH range by running a stability study across several pH values (e.g., pH 4, 7.4, 9).[5][10]
Photodegradation The compound may be light-sensitive. Conduct all manipulations in low-light conditions. Use amber vials or wrap your containers in aluminum foil.[6][7]
Thermal Degradation Experiments run at elevated temperatures (e.g., 37°C) may be accelerating degradation.[5] If possible, run experiments at a lower temperature. If the temperature is fixed, you must characterize the stability at that temperature and account for the degradation rate in your analysis.
Adsorption to Surfaces The compound may be adsorbing to the walls of your plastic labware (e.g., polypropylene plates). Use glass or low-binding plates/vials. Teflon is also a good alternative to minimize non-specific binding.[5]

Problem 2: Appearance of new, unidentified peaks in the chromatogram over time.

Potential CauseRecommended Solution
Compound Degradation The new peaks are likely degradation products. Use LC-MS to determine their mass-to-charge ratio (m/z). This can provide clues to their identity (e.g., a +16 Da shift may indicate oxidation; a -57 Da shift may indicate loss of Br and gain of OH).
Reaction with Buffer Components A component of your buffer (e.g., a primary amine in Tris buffer) may be reacting with your compound. Test stability in an alternative buffer system with non-nucleophilic components (e.g., HEPES, phosphate).
Oxidation Dissolved oxygen in the buffer may be causing oxidative degradation. Prepare buffers with degassed water (e.g., by sparging with nitrogen or argon) and run experiments under an inert atmosphere if the problem is severe.

Problem 3: Poor reproducibility of experimental results.

Potential CauseRecommended Solution
Inconsistent Solution Preparation The time between preparing the aqueous solution and starting the assay varies. Standardize your workflow. Always prepare solutions fresh and use them within a validated time window.
Variable Environmental Conditions Fluctuations in lab temperature or light exposure are affecting stability. Ensure your experimental setup is consistent across all replicates and batches.
Batch-to-Batch Reagent Variability The purity of 2-Bromo-5-ethynylpyrazine or the quality of buffer reagents may differ. Qualify new batches of reagents before use in critical experiments.

Data Summary and Visualization

Table 1: Summary of Factors Affecting Stability
FactorPotential Impact on 2-Bromo-5-ethynylpyrazineMitigation Strategy
High pH (>8) Increased rate of hydrolysis of the C-Br bond.Use buffers at or below neutral pH. If basic pH is required, perform experiments quickly and at low temperatures.
Low pH (<5) Potential for reactions involving the ethynyl group or protonation of pyrazine nitrogens, which may alter stability.Characterize stability at the required acidic pH. Use the shortest possible incubation times.
Elevated Temp. (>RT) Accelerates all degradation pathways.Maintain solutions at 4°C or on ice whenever possible. If the experiment requires 37°C, quantify the degradation rate.
UV/Visible Light Can induce photodegradation, primarily cleavage of the C-Br bond.Work in a dimly lit area, use amber vials, or cover labware with foil.
Nucleophilic Buffers Buffer components (e.g., Tris, Glycine) may react with the compound.Prefer non-nucleophilic buffers like PBS, HEPES, or MOPS.
Oxygen Potential for oxidation of the ethynyl group.For long-term studies, consider de-gassing buffers prior to use.
Diagrams

Below are visualizations of potential degradation mechanisms and a standard workflow for assessing compound stability.

G cluster_0 Potential Degradation Pathways Parent 2-Bromo-5-ethynylpyrazine Hydrolysis 2-Hydroxy-5-ethynylpyrazine Parent->Hydrolysis H₂O / OH⁻ (High pH) Hydration 1-(5-Bromopyrazin-2-yl)ethan-1-one Parent->Hydration H₂O / H⁺ or OH⁻ Debromination 2-Ethynylpyrazine Parent->Debromination Light (hν) or Reducing Agent Oxidation Oxidized Products Parent->Oxidation [O]

Caption: Potential degradation pathways for 2-Bromo-5-ethynylpyrazine.

G cluster_1 Stability Assessment Workflow A Prepare concentrated stock in DMSO B Dilute stock into aqueous test buffer A->B C Incubate at desired temperature (e.g., 37°C) Protect from light B->C D Sample aliquots at specified time points (e.g., 0, 1, 2, 4, 8h) C->D E Immediately quench reaction (e.g., add cold Acetonitrile with internal standard) D->E F Store samples at -80°C pending analysis E->F G Analyze all samples in a single batch by LC-MS F->G H Plot % remaining vs. time Calculate half-life (t½) G->H

Caption: Experimental workflow for assessing compound stability.

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions

  • Prepare Stock Solution: Accurately weigh the 2-Bromo-5-ethynylpyrazine solid and dissolve it in 100% DMSO to a final concentration of 10-20 mM. Ensure the solid is fully dissolved. This is your stock solution.

  • Storage of Stock: Aliquot the stock solution into small-volume, amber vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter. If oxidation is a concern, degas the buffer by sparging with nitrogen for 15-20 minutes.

  • Prepare Working Solution: Immediately before your experiment, allow a stock solution aliquot to thaw completely and vortex briefly. Dilute the stock solution into the prepared aqueous buffer to your final desired concentration (e.g., 1-10 µM). The final concentration of DMSO should typically be kept below 0.5% to avoid affecting biological assays.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store it for extended periods.

Protocol 2: A General Protocol for Assessing Stability

This protocol is based on standard industry practices for early-stage drug discovery.[5][6]

  • Objective: To determine the stability of 2-Bromo-5-ethynylpyrazine in a specific aqueous buffer over a defined time course.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Test buffer (e.g., PBS pH 7.4).

    • Quenching solution (e.g., Acetonitrile with a suitable internal standard).

    • Incubator set to the desired temperature (e.g., 37°C).

    • LC-MS system.

  • Procedure:

    • Prepare a 10 µM working solution of the compound by diluting the 10 mM stock 1:1000 into the test buffer in a glass vial.

    • Immediately after preparation, take the T=0 (time zero) sample: transfer 50 µL of the working solution into a clean tube containing 100 µL of the cold quenching solution. Vortex and place on ice or in a -80°C freezer.

    • Place the remaining working solution in the incubator (e.g., 37°C), ensuring it is protected from light.

    • At subsequent time points (e.g., 30, 60, 120, 240 minutes), repeat step 3.2 to collect samples.

    • Once all time points are collected, analyze all samples by LC-MS in a single run.

  • Data Analysis:

    • For each time point, determine the peak area of 2-Bromo-5-ethynylpyrazine and the internal standard.

    • Calculate the peak area ratio (Parent Compound / Internal Standard).

    • Normalize the data by expressing each ratio as a percentage of the ratio at T=0.

    • Plot the "% Remaining" versus "Time". From this plot, you can determine the compound's half-life (t½) in that specific buffer and temperature.

References

  • IJCRT.org. Study of pH dependent coordination behaviour of some pyrazine derivative. [Link]

  • ResearchGate. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. [Link]

  • RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • IJIRT. Coordination Behaviour of Dependent PH Pyrazine Derivatives. [Link]

  • PubMed. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. [Link]

  • NCBI. Assessment of compound stability in assay buffer. [Link]

  • ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • PubMed. Thermochemical factors affecting the dehalogenation of aromatics. [Link]

Sources

Optimization

Technical Support Center: Removing Copper Catalyst Residues from Pyrazine Alkyne Products

Welcome to the technical support center for the purification of pyrazine alkyne products. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazine alkyne products. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to residual copper catalyst contamination following copper-mediated reactions such as the Sonogashira or click (CuAAC) couplings. Our focus is on providing practical, field-proven solutions grounded in chemical principles.

The pyrazine moiety, a nitrogen-containing heterocycle, presents a specific challenge in this context. The lone pair of electrons on the nitrogen atoms can act as a ligand, forming stable coordination complexes with copper ions. This inherent chelating ability can make the removal of copper residues more difficult compared to products lacking such functionalities. This guide provides methods to overcome this challenge effectively.

Frequently Asked Questions (FAQs)
Q1: My purified pyrazine alkyne product remains blue or green. What does this indicate?

A persistent blue or green tint in your isolated product is a definitive sign of residual copper contamination.[1] Copper(II) ions, often formed from the oxidation of the Cu(I) catalyst during the reaction or workup, are intensely colored. The issue may be exacerbated in your case because the pyrazine nitrogens can chelate the copper, holding it in the organic phase more tenaciously than expected.

Actionable Advice: Do not consider the purification complete. The residual copper can interfere with subsequent reactions, poison catalysts, and complicate spectroscopic analysis (e.g., paramagnetic broadening in NMR).[1] A more rigorous or a combination of purification methods is required.

Q2: What are the primary methods for removing copper catalysts, and how do I choose the right one for my pyrazine product?

The most effective methods leverage the principle of converting the organo-soluble copper catalyst into a form that can be easily separated from the organic product. The main strategies are:

  • Aqueous Washes with Chelating Agents: This is the most common first-line approach. It involves a liquid-liquid extraction where an aqueous solution of a chelating agent complexes with the copper, pulling it from the organic layer. Common agents include EDTA, aqueous ammonia, and ammonium chloride.[1][2][3]

  • Filtration through Solid Adsorbents: The crude reaction mixture is passed through a plug of material like silica gel, neutral alumina, or Celite. These materials can adsorb polar copper salts.[1][3] This is often used in combination with an aqueous wash.

  • Scavenger Resins: These are solid-supported ligands with a very high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.[1][2] This method is highly effective but can be more expensive.

  • Column Chromatography: Standard flash chromatography on silica gel or alumina is often the final purification step and can remove residual copper.[1] However, if the copper is strongly chelated to your product, it may co-elute.

The choice of method depends on the stability of your product (pH sensitivity), its solubility, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.

Q3: Can I avoid copper contamination from the start?

Yes, preventing the issue is often the best strategy. For Sonogashira couplings, numerous "copper-free" protocols have been developed.[4][5][6] These methods typically require more active palladium catalysts, specific ligands, or different reaction conditions but entirely circumvent the problem of copper removal.[7][8] While not always possible depending on the specific substrates, exploring a copper-free alternative is highly recommended, especially for large-scale synthesis where purification can be a significant bottleneck.[6]

Troubleshooting Guide: Common Issues & Solutions
Problem Probable Cause(s) Recommended Solution(s)
Persistent blue/green color after an EDTA wash. 1. Incomplete extraction due to insufficient washing or shaking. 2. Strong chelation by the pyrazine product itself. 3. The pH of the EDTA solution is not optimal (should be ~8).[1]1. Perform additional, vigorous washes with the EDTA solution until the aqueous layer is colorless.[1] 2. Switch to a stronger or different chelating agent, such as an aqueous ammonia/ammonium chloride solution.[2][3] 3. Follow the EDTA wash with filtration through a short plug of silica gel.[3]
Low product yield after aqueous workup. The pyrazine alkyne product has partial solubility in the aqueous phase.1. Minimize the number of aqueous washes. 2. Use a saturated brine (NaCl solution) wash after the chelator wash. This decreases the solubility of organic compounds in the aqueous layer.[1] 3. If the product is highly water-soluble, avoid aqueous washes and use non-aqueous methods like scavenger resins or precipitation.[1]
Paramagnetic broadening or missing signals in NMR spectrum. Residual paramagnetic Cu(II) is present, even if the product appears colorless.1. Re-purify the sample by passing a solution of it (e.g., in DCM or EtOAc) through a small plug of silica gel or neutral alumina before re-analyzing.[1] 2. Confirm copper presence with more sensitive techniques like ICP-MS if available.
Column chromatography fails to separate the product from copper. The copper-product complex has a similar polarity to the product itself and co-elutes.1. Crucial Step: Always perform a chelating aqueous wash before loading the crude material onto the column. This removes the bulk of the copper.[1] 2. Try switching the stationary phase (e.g., from silica gel to neutral alumina) or using a different eluent system. 3. Pre-treat the crude product with a scavenger resin before chromatography.[1]
Visual Workflow & Diagrams
Decision-Making for Copper Removal

This workflow helps in selecting an appropriate purification strategy based on product properties and experimental outcomes.

G start Crude Pyrazine Alkyne Product (Post-Reaction) check_solubility Is the product soluble in water? start->check_solubility check_color Is the reaction mixture intensely blue/green? aq_wash Perform Aqueous Wash (EDTA or NH4Cl/NH4OH) check_color_after_wash Is the organic layer still colored? aq_wash->check_color_after_wash check_solubility->aq_wash No scavenger_resin Use Scavenger Resin or Direct Filtration check_solubility->scavenger_resin Yes chromatography Proceed to Column Chromatography scavenger_resin->chromatography silica_plug Filter through Silica/Alumina Plug check_color_after_wash->silica_plug Yes check_color_after_wash->chromatography No silica_plug->chromatography final_product Pure Product chromatography->final_product

Caption: Decision workflow for selecting a copper removal method.

Mechanism of Copper Chelation by EDTA

This diagram illustrates how EDTA encapsulates a copper ion during a liquid-liquid extraction, rendering it water-soluble.

G cluster_org Organic Phase cluster_aq Aqueous Phase (pH ~8) Pyrazine Pyrazine-Alkyne-Cu+ Cu_EDTA [Cu(EDTA)]²⁻ Complex (Water-Soluble) Pyrazine->Cu_EDTA Extraction Pyrazine_clean Pyrazine-Alkyne (Copper-Free) Pyrazine->Pyrazine_clean EDTA EDTA⁴⁻ (aqueous) EDTA->Cu_EDTA Chelation

Caption: Copper removal via chelation with EDTA during extraction.

Detailed Experimental Protocols
Protocol 1: Aqueous Workup with Disodium EDTA Solution

This is the most robust and widely applicable method for initial, bulk removal of copper.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • 0.5 M Disodium EDTA solution, pH adjusted to 8 with NaOH or NH₄OH.[1]

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, flasks, rotary evaporator.

Procedure:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of the 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. A blue-green color in the bottom aqueous layer indicates the formation of the copper-EDTA complex.[1]

  • Separation: Allow the layers to separate completely. Drain and discard the aqueous layer.

  • Repeat: Repeat the wash (Step 3 & 4) with fresh EDTA solution until the aqueous layer is colorless. This is a critical self-validating step; a colorless wash indicates the absence of easily extractable copper.

  • Brine Wash: Wash the organic layer once with an equal volume of brine. This helps to break up emulsions and removes residual EDTA.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, copper-depleted product, which can then be further purified by chromatography if needed.

Protocol 2: Filtration through a Silica Gel Plug

This method is excellent for removing finely suspended copper species or as a secondary clean-up step after an aqueous wash.[1]

Materials:

  • Crude product (ideally after an initial aqueous wash).

  • Silica gel (60 Å, 230-400 mesh).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Sand (optional).

  • Glass column or Büchner funnel with a fritted disc.

  • Eluting solvent (e.g., the solvent system planned for column chromatography or a non-polar solvent like hexanes/EtOAc).

Procedure:

  • Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a column or funnel. Add a ~1 cm layer of sand.

  • Pack Silica: Add a 5-10 cm layer of silica gel. Tap the column gently to ensure even packing.

  • Add Drying Agent: Top the silica with a ~1-2 cm layer of anhydrous sodium sulfate. This removes any residual water from the sample.

  • Pre-wet the Column: Elute the plug with your chosen solvent until the solvent drips from the bottom. Ensure the top of the plug does not run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluting solvent. Carefully add it to the top of the plug.

  • Elute: Add fresh eluent to the top of the column and collect the filtrate. Continue eluting until all your product has passed through (monitor by TLC). The copper salts, being more polar, should remain adsorbed at the top of the silica plug.

  • Concentrate: Combine the fractions containing your product and concentrate using a rotary evaporator.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Sonogashira Coupling: Technical Troubleshooting Guide. Benchchem.
  • Reddit r/Chempros Community Discussion. (2024). Best method for removing Cu(I)
  • ECHEMI Community Question. (n.d.). How can I remove copper from a click reaction mixture using EDTA? ECHEMI.
  • ResearchGate Community Discussion. (2022). Is there another way to get rid of the remnants of the copper catalyst?
  • Al-Balushi, R. A., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • ResearchGate Community Discussion. (2014). How can I remove copper from a click reaction mixture using EDTA?
  • Trost, B. M., et al. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses.
  • Calgon Carbon Corporation. (n.d.).
  • Lazzari, F., et al. (2020).
  • Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University.
  • Heycarbons. (n.d.). Activated Carbon For Heavy Metal Removal. Heycarbons.
  • Tanke. (n.d.).
  • Nature Carbon. (2025). Activated Carbon As A Catalyst Carrier: A Powerful Synergy. Industry knowledge - News.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem Technical Support. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Ghaffari, B., et al. (2020).
  • Wang, Y., et al. (2025). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Troubleshooting

Solving solubility issues of 2-Bromo-5-ethynylpyrazine in DMSO

Welcome to the Technical Support Center for compound handling and formulation. This guide is specifically designed for researchers and drug development professionals experiencing solubility, stability, or precipitation i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound handling and formulation. This guide is specifically designed for researchers and drug development professionals experiencing solubility, stability, or precipitation issues with 2-Bromo-5-ethynylpyrazine in Dimethyl Sulfoxide (DMSO).

Because this compound features a halogenated pyrazine ring and a reactive terminal alkyne, its behavior in solution is governed by strict thermodynamic and kinetic rules. Below is an in-depth troubleshooting guide explaining the causality of these issues and self-validating protocols to resolve them.

Section 1: The Physics of DMSO and Precipitation

Q: Why did my perfectly clear stock solution of 2-Bromo-5-ethynylpyrazine precipitate after a few days in the freezer? A: The root cause is almost always the severe hygroscopicity of DMSO combined with the thermodynamic principles of crystallization.

DMSO rapidly absorbs water from the atmosphere. A study on high-throughput screening libraries demonstrated that a microplate filled with 100% DMSO exposed to a 40% relative humidity environment can absorb over 6% water by volume in just one hour[1]. Water acts as an anti-solvent for lipophilic, halogenated compounds like 2-Bromo-5-ethynylpyrazine. As water content increases, the dielectric constant of the solvent matrix changes, making it exponentially harder to maintain the solvation cavity around the lipophilic molecule[2].

Furthermore, this precipitation is governed by Ostwald's Rule of Stages . When you initially dissolve the amorphous powder, it dissolves easily, creating a kinetically stable but thermodynamically supersaturated solution. Over time—or when triggered by the nucleation stress of freeze-thaw cycles—the compound crystallizes out of the metastable zone into a lower-entropy, highly stable, and insoluble polymorph[2].

Mechanism S1 Anhydrous DMSO + Solute S2 Ambient Air Exposure S1->S2 S3 Water Absorption (Polarity Shift) S2->S3 S4 Kinetic Supersaturation S3->S4 S5 Thermodynamic Crystallization S4->S5

Mechanism of water-induced precipitation in hygroscopic DMSO solutions.

Q: My lab is quite cold in the morning, and the DMSO looks slushy. Does this affect solubility? A: Yes. Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[3]. If the ambient temperature drops below this, the solvent begins to solidify. As the solvent crystallizes, it physically excludes the solute from the solvent matrix, forcing localized supersaturation and subsequent precipitation of the compound. While absorbed water actually depresses the freezing point of DMSO (a 33% water mixture freezes at -73 °C), this high water content simultaneously destroys the organic solubility of the mixture[2].

Section 2: Chemical Stability & Alkyne Reactivity

Q: Could the "precipitate" actually be a degradation product? Is the terminal alkyne stable in DMSO? A: Yes, chemical degradation is a distinct possibility that is often misdiagnosed as simple precipitation. The ethynyl group (-C≡CH) is a reactive terminal alkyne. While generally stable under inert conditions, DMSO is not an entirely innocent solvent; it can act as a nucleophilic oxidant under specific conditions[4].

More commonly, terminal alkynes are susceptible to oxidative coupling (e.g., Glaser coupling) or polymerization if trace metals, base, or dissolved oxygen are present in the solvent.

  • Diagnostic Causality: If your precipitate is a white crystalline powder, it is likely the intact compound crashing out due to moisture. If the precipitate is a yellow, brown, or insoluble amorphous sludge that refuses to redissolve even with gentle heating, the terminal alkyne has likely polymerized.

Section 3: Quantitative Data & Benchmarks

To maintain control over your stock solutions, adhere to the following physicochemical benchmarks:

ParameterValue / MetricCausality / Impact
DMSO Freezing Point 18.5 °C (65.3 °F)Solidifies at cool room temperatures, forcing solute exclusion[3].
Max Hydration Effect 33% H₂O (by weight)Depresses freezing point to -73 °C but destroys lipophilic solubility[2].
Hydration Rate (Ambient) >6% H₂O in 1 hourRapidly alters solvent polarity in open plates (e.g., 1536-well)[1].
Recommended Stock 10 mM – 50 mMHigher concentrations risk kinetic supersaturation and precipitation[5].
Aliquot Storage Temp -20 °C or -80 °CMinimizes thermodynamic crystallization and chemical degradation[5].

Section 4: Self-Validating Experimental Protocols

Q: What is the definitive protocol for preparing and storing this compound to guarantee stability? A: To prevent both thermodynamic precipitation and chemical degradation, you must treat the preparation as an air-free, moisture-free workflow.

Step-by-Step Preparation Protocol:

  • Solvent Procurement: Obtain anhydrous DMSO (<0.005% water) in septum-sealed bottles. Do not use older, previously opened bottles of DMSO, as they have already absorbed atmospheric moisture.

  • Inert Weighing: Weigh the 2-Bromo-5-ethynylpyrazine powder in a desiccated environment or a nitrogen-purged glove box.

  • Dissolution: Inject the anhydrous DMSO directly into the sealed compound vial. Vortex vigorously for 60 seconds. If undissolved, sonicate in a water bath at exactly 37 °C for 5 minutes. Do not exceed 37 °C to prevent thermal degradation of the alkyne.

  • Validation Check 1: Visually inspect the solution against a light source. The solution must be optically clear with no Schlieren lines (refractive index gradients indicating incomplete dissolution).

  • Aliquotting: Dispense immediately into single-use amber glass vials (to protect the halogenated aromatic ring from UV-induced photolysis). Overlay the headspace of each vial with dry argon or nitrogen gas before capping to displace oxygen and moisture.

  • Storage: Transfer aliquots to -80 °C storage. Single-use aliquots prevent the catastrophic nucleation stress caused by repeated freeze-thaw cycles[5].

  • Pre-Assay Validation Check 2: Upon thawing an aliquot for an experiment, warm it to 25 °C. Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet exists, the compound has precipitated, and the molarity of the supernatant is no longer accurate.

Workflow A Weigh 2-Bromo-5-ethynylpyrazine (Dry Environment) B Add Anhydrous DMSO (Fresh Septum Bottle) A->B C Vortex & Sonicate (Max 37°C) B->C D Is Solution Clear? C->D E Aliquot into Amber Vials (Argon Purged) D->E Yes G Investigate Polymerization or Water Contamination D->G No F Store at -80°C (Desiccated) E->F

Workflow for preparing and storing stable DMSO stock solutions.

Q: How do I safely dilute the DMSO stock into my aqueous assay buffer without it crashing out? A: Direct injection of a highly concentrated DMSO stock into an aqueous buffer causes localized supersaturation at the droplet interface, leading to immediate irreversible precipitation. Instead, perform a stepwise serial dilution . Dilute your master stock into intermediate concentrations using 100% anhydrous DMSO first[6]. Once you have a working stock in DMSO, add it dropwise to your aqueous buffer while vortexing rapidly to ensure instantaneous dispersal. Ensure the final DMSO concentration in your biological assay remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity[7].

References

  • Ziath - The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • MedChemExpress (MCE) - Compound Handling Instructions. Available at: [Link]

  • Wikipedia - Dimethyl sulfoxide. Available at:[Link]

  • National Institutes of Health (NIH) - In situ DMSO hydration measurements of HTS compound libraries. Available at:[Link]

  • NanoTemper - DMSO - Definition and Relevance | Nanopedia. Available at: [Link]

  • RSC Publishing - Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 2-Bromo-5-ethynylpyrazine

The following guide provides an in-depth technical analysis of the NMR characterization of 2-Bromo-5-ethynylpyrazine , a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR characterization of 2-Bromo-5-ethynylpyrazine , a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other bioactive molecules via Sonogashira coupling.

Executive Summary & Structural Context

2-Bromo-5-ethynylpyrazine (CAS: 1092352-04-9) serves as a bifunctional pyrazine scaffold. Its utility lies in the orthogonality of its functional groups: the bromo group allows for subsequent Suzuki/Buchwald couplings, while the ethynyl group (acetylene) serves as a "click" chemistry handle or a linker precursor.

Confirming the structure of this molecule requires distinguishing it from its common precursors (e.g., 2-bromo-5-iodopyrazine or TMS-protected variants) and potential byproducts (e.g., Glaser homocoupling dimers). This guide outlines the diagnostic spectral features required for validation.

Structural Visualization & Assignment Strategy

The molecule possesses C1 symmetry (asymmetric), resulting in distinct magnetic environments for all protons and carbons.

G cluster_aromatic Aromatic Region (Deshielded) cluster_alkyne Alkyne Region (Shielded/Anisotropic) N1 N C2 C2 N1->C2 C3 C3 (H) C2->C3 Br Br C2->Br C-Br Bond N4 N C3->N4 C5 C5 N4->C5 C6 C6 (H) C5->C6 C_alpha C5->C_alpha C-C Bond C6->N1 C_beta (H) C_alpha->C_beta Triple Bond

Figure 1: Structural connectivity and NMR regional assignment for 2-Bromo-5-ethynylpyrazine. Note the asymmetry causing distinct shifts for C3/H3 and C6/H6.

Comparative Analysis: Product vs. Alternatives

In a synthetic setting, "performance" equates to spectral resolution and purity confirmation . The table below compares the target molecule against its immediate precursor (TMS-protected) and the starting material (2-Bromo-5-iodopyrazine), as these are the critical checkpoints in the synthesis workflow.

Table 1: Diagnostic 1H NMR Shifts (CDCl₃, 400 MHz)
FeatureTarget: 2-Bromo-5-ethynylpyrazine Precursor: 2-Bromo-5-((trimethylsilyl)ethynyl)pyrazine Start. Mat.: 2-Bromo-5-iodopyrazine
Pyrazine H3 δ 8.60 – 8.65 (s/d) δ 8.55 – 8.60 (s)δ 8.62 (s)
Pyrazine H6 δ 8.45 – 8.55 (s/d) δ 8.40 – 8.50 (s)δ 8.51 (s)
Alkyne H δ 3.30 – 3.60 (s) Absent Absent
TMS Group Absent δ 0.25 (s, 9H)Absent
Validation Confirmation of deprotectionConfirmation of couplingReference Standard

Critical Insight: The appearance of the acetylenic proton at ~3.4 ppm is the primary indicator of successful deprotection. If the TMS peak at 0.25 ppm persists, the reaction is incomplete. If the aromatic signals integrate to the alkyne proton in a ratio other than 2:1, suspect dimerization (Glaser coupling).

Detailed Spectral Interpretation

1H NMR Interpretation (Proton)

The pyrazine ring is electron-deficient (π-deficient), causing significant deshielding of the ring protons.

  • Aromatic Protons (H3 & H6):

    • Chemical Shift: 8.40 – 8.70 ppm.

    • Multiplicity: Typically appear as two distinct singlets. High-field instruments (≥500 MHz) may resolve a small meta-coupling (J ~ 1.5 Hz).

    • Assignment: The proton at C3 (ortho to Br, meta to ethynyl) is typically more deshielded (downfield, ~8.6 ppm) due to the inductive effect of the adjacent Nitrogen and the Bromine, compared to H6 (ortho to ethynyl).

  • Ethynyl Proton (C≡C-H):

    • Chemical Shift: 3.30 – 3.60 ppm.

    • Multiplicity: Singlet.

    • Mechanism: Although sp-hybridized carbons are electronegative, the magnetic anisotropy of the triple bond creates a shielding cone along the bond axis, shifting this proton upfield relative to alkene protons.

13C NMR Interpretation (Carbon)

The 13C spectrum should display 6 distinct carbon signals .

  • C-Br (C2): ~138 – 142 ppm. (Often lower intensity due to lack of NOE and Br broadening).

  • C-Ethynyl (C5): ~135 – 140 ppm.

  • C-H Aromatic (C3, C6): ~144 – 148 ppm. (High intensity).

  • Internal Alkyne (C≡C): ~80 – 84 ppm.

  • Terminal Alkyne (C≡C-H): ~78 – 82 ppm.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and avoid common artifacts (such as solvent peaks obscuring the alkyne proton), follow this protocol.

Step 1: Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is preferred for routine analysis.

    • Note: If the compound is insoluble, DMSO-d6 may be used. In DMSO, the acetylenic proton often shifts downfield (to ~4.5-5.0 ppm) and may show exchange broadening if water is present.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any solid suspension remains.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The acetylenic proton has a long T1 relaxation time. A short D1 will lead to under-integration of the alkyne peak relative to the aromatic protons.

  • Scans: 16 scans (1H), 256-1024 scans (13C).

Step 3: Troubleshooting Flowchart

Use this logic flow to diagnose spectral anomalies.

Workflow Start Acquire 1H NMR CheckAlkyne Is Alkyne H visible (~3.3 - 3.6 ppm)? Start->CheckAlkyne CheckTMS Is TMS peak visible (~0.2 ppm)? CheckAlkyne->CheckTMS Yes Fail_SM Starting Material Detected (Check Coupling Reaction) CheckAlkyne->Fail_SM No CheckRatio Integration Ratio Arom:Alkyne = 2:1? CheckTMS->CheckRatio No Fail_Deprotect Incomplete Deprotection (Reclean with TBAF/K2CO3) CheckTMS->Fail_Deprotect Yes Success Identity Confirmed: 2-Bromo-5-ethynylpyrazine CheckRatio->Success Yes Fail_Dimer Glaser Dimer Detected (Purify via Column) CheckRatio->Fail_Dimer No (Alkyne H missing or low)

Figure 2: Logical workflow for spectral validation of 2-bromo-5-ethynylpyrazine.

References & Authoritative Sources

  • Sonogashira Coupling Methodology:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Pyrazine NMR Data Anchors (2-Bromo-5-iodo analog):

    • Sigma-Aldrich / Merck KGaA. (n.d.). 2-Bromo-5-iodopyrazine Product Specification & Spectral References.

    • PubChem Database. (2025).[1] 2-Bromo-5-iodopyrazine (CID 21931200).[1]

  • General NMR Interpretation of Alkynes:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for alkyne anisotropy and chemical shifts).

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of Pyrazine Derivatives: Orbitrap vs. Q-TOF Comparison Guide

Introduction: The Analytical Challenge of Pyrazines Pyrazine derivatives are a critical class of heterocyclic aromatic compounds. In drug development, the pyrazine scaffold is foundational to life-saving therapeutics (e....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrazines

Pyrazine derivatives are a critical class of heterocyclic aromatic compounds. In drug development, the pyrazine scaffold is foundational to life-saving therapeutics (e.g., the anti-tuberculosis drug pyrazinamide, and various kinase inhibitors), while in food chemistry, alkyl-pyrazines are potent flavor and aroma markers.

Due to their low molecular weight, high polarity, and the complex biological or environmental matrices they inhabit, analyzing pyrazines requires robust analytical platforms. High-Resolution Mass Spectrometry (HRMS) has become the gold standard, offering the exact mass capabilities necessary to distinguish pyrazine metabolites from isobaric background noise. However, selecting the correct HRMS architecture—specifically between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms—fundamentally dictates the boundaries of your analytical workflow.

Platform Comparison: Orbitrap vs. Q-TOF

As an application scientist, choosing between an Orbitrap and a Q-TOF is not a matter of "better" or "worse," but a matter of aligning the instrument's physical principles with your experimental causality.

The Orbitrap Advantage: Resolving Power and Matrix Mitigation

Orbitrap systems (e.g., the Thermo Q Exactive series) operate by trapping ions in an electrostatic field where they oscillate around a central spindle. The frequency of these oscillations is converted to mass-to-charge ratios (m/z) via Fourier Transform.

  • Causality for Pyrazines: Orbitraps offer ultra-high resolving power (up to 280,000 FWHM at m/z 200)[1]. When screening for unknown pyrazine metabolites in highly complex matrices (like plasma or fermented extracts), this extreme resolution is critical. It allows the analyst to mathematically separate the pyrazine core from isobaric matrix interferences that differ by mere milli-Daltons, drastically reducing false-positive identifications[1].

The Q-TOF Advantage: Acquisition Speed and Isotopic Fidelity

Q-TOF instruments (e.g., the Agilent 6500 series) measure the time it takes for ions to travel through a field-free drift tube.

  • Causality for Pyrazines: Q-TOFs excel in acquisition speed (up to 50 spectra/second) and isotopic fidelity[2]. Because Q-TOFs do not suffer from the space-charge effects that can occasionally skew isotope ratios in ion traps, they provide superior spectral accuracy[3]. If your workflow involves high-throughput pharmacokinetic (PK) quantification where narrow UHPLC peaks require rapid sampling, or

    
    -labeling studies requiring exact isotopic ratios, the Q-TOF is the superior choice[2][3].
    
Quantitative Performance Comparison
ParameterOrbitrap (e.g., Q Exactive Plus)Q-TOF (e.g., Agilent 6540)Causality in Pyrazine Analysis
Mass Analyzer Electrostatic ion trapQuadrupole Time-of-FlightDictates the fundamental physics of ion detection and spectral generation.
Max Resolving Power Up to 280,000 (FWHM)40,000 – 80,000 (FWHM)Orbitrap is superior for separating isobaric matrix interferences from trace pyrazines[1].
Mass Accuracy < 1-3 ppm< 2-5 ppmBoth provide excellent elemental composition prediction for structural elucidation.
Scan Speed 12 - 40 Hz (Inversely proportional to resolution)Up to 50 Hz (Independent of resolution)Q-TOF captures more data points across narrow UHPLC peaks, ensuring robust quantitation[2].
Isotopic Fidelity Good (Can be impacted by space-charge limits)ExcellentQ-TOF provides highly accurate isotopic ratios, aiding in structural confirmation of metabolites[3].
Primary Workflow Untargeted screening, deep structural elucidationHigh-throughput PK, quantitative metabolomicsAligns platform strengths with specific drug development or metabolomic phases.

Mechanistic Insights: Pyrazine Ionization and Fragmentation

Understanding the causality of fragmentation is non-negotiable for structural elucidation. Pyrazines (


) are highly basic and readily accept a proton at the heterocyclic nitrogen during positive Electrospray Ionization (ESI+).

Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the pyrazine ring exhibits highly conserved fragmentation logic. The primary dissociation pathway is the cleavage of the diazine ring, characterized by the neutral loss of hydrogen cyanide (HCN, 27.0109 Da) .

For alkyl-substituted pyrazines, the fragmentation pattern is heavily dictated by the length and branching of the alkyl chain. Common diagnostic ion clusters for alkyl-pyrazines consistently appear at m/z 94 (


), m/z 80 (

), m/z 67 (

), and m/z 53 (

)
[4]. The presence of these specific fragment ions serves as a self-validating signature, confirming the preservation of the pyrazine core even when the parent mass of a novel metabolite is unknown[4].

Logical Workflow Visualization

Pyrazine_HRMS_Workflow Sample Pyrazine Extract (Spiked with 13C-IS) UHPLC UHPLC Separation (HILIC / C18) Sample->UHPLC 2 µL Injection ESI Electrospray Ionization (ESI+ Mode) UHPLC->ESI Eluent Gradient Orbitrap Orbitrap Platform Ultra-High Res (>140k) Max Mass Accuracy ESI->Orbitrap Discovery/Screening QTOF Q-TOF Platform High Scan Rate (>50 Hz) Isotopic Fidelity ESI->QTOF High-Throughput PK Frag HCD / CID Fragmentation (HCN Loss, Ring Cleavage) Orbitrap->Frag dd-MS2 / PRM QTOF->Frag Auto MS/MS Data Structural Elucidation & Quantification Frag->Data Mass Defect Filtering

Figure 1: Comparative HRMS workflow for pyrazine analysis via Orbitrap and Q-TOF platforms.

Experimental Protocol: Self-Validating HRMS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal validation mechanisms (e.g., isotopic internal standards and mass defect filtering) to eliminate false positives.

Step 1: Sample Preparation & Matrix Mitigation
  • Isotopic Spiking: Spike the biological matrix (e.g., plasma or cell lysate) with a

    
    - or 
    
    
    
    -labeled pyrazine internal standard (IS) prior to extraction. Causality: This creates a self-validating system that corrects for matrix-induced ion suppression during ESI.
  • Extraction: Perform a Liquid-Liquid Extraction (LLE) using ethyl acetate for lipophilic derivatives, or Solid Phase Extraction (SPE) for highly polar pyrazine metabolites.

Step 2: UHPLC Separation
  • Column Selection: For highly polar, underivatized pyrazines, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention[3]. For lipophilic alkyl-pyrazines, use a sub-2 µm C18 column.

  • Mobile Phases: Use 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B). Causality: The acidic environment ensures complete protonation of the highly basic pyrazine nitrogen, maximizing ESI+ sensitivity.

Step 3: HRMS Acquisition (Platform Specific)
  • Orbitrap Protocol (Metabolite Discovery): Operate in Full MS / data-dependent MS2 (dd-MS2) mode. Set Full MS resolution to at least 140,000 to resolve complex matrix background[1]. Use an inclusion list for theoretical pyrazine metabolite masses. Enable dynamic exclusion (e.g., 10s) to prevent the instrument from repeatedly fragmenting high-abundance matrix peaks, allowing MS2 triggering on low-abundance pyrazines.

  • Q-TOF Protocol (High-Throughput PK): Operate in Auto MS/MS or Targeted MS/MS mode. Leverage the high scan rate by setting MS1 acquisition to 10 Hz and MS2 to 5 Hz. Causality: This ensures the collection of at least 12-15 data points across a narrow 3-second chromatographic peak, which is mathematically required for accurate peak integration and quantification[2].

Step 4: Data Processing & Validation
  • Mass Defect Filtering (MDF): Pyrazines possess specific mass defects due to their nitrogen content. Filter the dataset for the expected mass defect of the pyrazine core. Causality: This mathematically strips away thousands of non-nitrogenous lipid and carbohydrate background signals.

  • Diagnostic Fragment Screening: Query the MS2 spectra for the hallmark pyrazine fragment ions (m/z 94, 80, 67, 53)[4].

  • Isotopic Pattern Matching: Validate structural assignments by matching the experimental isotopic distribution against the theoretical model. Require a >90% isotopic fidelity match—a metric where the Q-TOF platform particularly excels[3].

References

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Metwarebio URL:[Link]

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology LCMS.cz URL:[Link]

  • Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa FEMS Microbiology Letters, Oxford Academic URL: [Link]

  • HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry National Institutes of Health (NIH) URL:[Link]

Sources

Validation

IR spectroscopy characteristic peaks for ethynyl and bromo groups on pyrazine

Executive Summary & Application Context In the high-stakes environment of drug discovery—particularly within kinase inhibitor development—pyrazine derivatives serve as critical pharmacophores. Distinguishing between 2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the high-stakes environment of drug discovery—particularly within kinase inhibitor development—pyrazine derivatives serve as critical pharmacophores. Distinguishing between 2-ethynylpyrazine and 2-bromopyrazine is a frequent analytical challenge during synthesis, especially when monitoring Sonogashira couplings or nucleophilic aromatic substitutions.

While NMR is definitive, FT-IR spectroscopy offers a rapid, in-process check that is non-destructive and requires minimal sample preparation. This guide provides an authoritative comparison of the vibrational signatures of these two moieties, grounded in experimental data and theoretical principles.

Key Differentiator: The ethynyl group provides two high-intensity, diagnostic "swords" (sharp peaks) in the high-frequency region (>2000 cm⁻¹), whereas the bromo group is spectrally "quiet" in the functional group region, relying on low-frequency fingerprint bands for identification.

Theoretical Grounding: Vibrational Modes

To interpret the spectra accurately, one must understand the electronic influence of the pyrazine ring on the substituents.

The Pyrazine Ring System

The pyrazine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.[1]

  • Effect on Ethynyl: The electron-withdrawing nature of the ring polarizes the terminal

    
     bond, often increasing its acidity and intensity in IR. It may slightly lower the 
    
    
    
    stretching frequency compared to electron-rich aromatics due to conjugation.[2]
  • Effect on Bromo: The heavy bromine atom acts as a dampener on specific ring modes and introduces a low-frequency

    
     stretching vibration, often coupled with ring deformation modes.
    
Characteristic Peaks Analysis
A. Ethynyl Group (

)

The ethynyl group is one of the easiest functional groups to identify due to its isolation from other organic absorbers.

  • 
     Stretch (~3300 cm⁻¹):  A strong, sharp band. In 2-ethynylpyrazine, this typically appears near 3308 cm⁻¹ .[3] Note: If the sample is concentrated or solid, hydrogen bonding with the pyrazine nitrogens can broaden this peak and redshift it to ~3215 cm⁻¹.
    
  • 
     Stretch (~2100–2150 cm⁻¹):  A variable intensity band. For 2-ethynylpyrazine, this appears near 2120 cm⁻¹ . The asymmetry introduced by the heteroaromatic ring makes this mode IR active (unlike in symmetric alkynes).
    
B. Bromo Group (

)

The


 bond is heavy and weak, vibrating at low frequencies.
  • 
     Stretch (600–700 cm⁻¹):  This is the primary diagnostic, but it falls in the "fingerprint" region where many ring bending modes exist. For 2-bromopyrazine, look for a medium-to-strong band in the 600–700 cm⁻¹  range.
    
  • Absence of High-Frequency Signals: The most telling feature of the bromo-derivative is the absence of the 3300 and 2120 cm⁻¹ peaks.

Comparative Data: Spectral Fingerprints

The following table synthesizes experimental data for 2-ethynylpyrazine and 2-bromopyrazine.

Vibrational Mode2-Ethynylpyrazine (cm⁻¹)2-Bromopyrazine (cm⁻¹)IntensityDiagnostic Value

Stretch
3308 (3215 H-bonded)AbsentStrong, SharpHigh (Primary ID)
Aromatic

Stretch
3000–31003050–3100WeakLow (Overlaps)

Stretch
2120 AbsentMediumHigh (Confirmation)
Pyrazine

1520–15801550–1580Medium-StrongMedium (Ring Confirmation)
Ring Breathing ~1020~1020–1050MediumLow

Stretch
Absent600–700 Medium-StrongMedium (Requires Fingerprint)

Decision Logic & Visualization

The following diagram outlines a logical workflow for distinguishing these compounds using standard FT-IR analysis.

IR_Decision_Tree Start Unknown Pyrazine Sample (FT-IR Spectrum) Check_3300 Check 3200-3350 cm⁻¹ Region Start->Check_3300 Has_Sharp_Peak Sharp Peak Present? (~3308 cm⁻¹) Check_3300->Has_Sharp_Peak Check_2100 Check 2100-2200 cm⁻¹ Region Has_Sharp_Peak->Check_2100 Yes Check_Fingerprint Check 600-700 cm⁻¹ Region Has_Sharp_Peak->Check_Fingerprint No Has_Triple_Bond Peak Present? (~2120 cm⁻¹) Check_2100->Has_Triple_Bond Result_Ethynyl CONFIRMED: 2-Ethynylpyrazine Has_Triple_Bond->Result_Ethynyl Yes Result_Inconclusive Inconclusive / Other Derivative Has_Triple_Bond->Result_Inconclusive No (Possible Contamination) Has_CBr Band Present? (600-700 cm⁻¹) Check_Fingerprint->Has_CBr Result_Bromo CONFIRMED: 2-Bromopyrazine Has_CBr->Result_Bromo Yes Has_CBr->Result_Inconclusive No

Caption: Logical workflow for the spectroscopic differentiation of ethynyl and bromo pyrazine derivatives.

Experimental Protocol: Validated Analysis

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol optimized for heteroaromatic compounds.

Sample Preparation
  • For 2-Bromopyrazine (Liquid/Low-Melting Solid):

    • Method: Attenuated Total Reflectance (ATR) is preferred.

    • Step 1: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.

    • Step 2: Apply 10-20 µL of neat liquid directly to the crystal.

    • Step 3: If solid, apply pressure using the anvil to ensure intimate contact. Crucial: Poor contact weakens the already weak

      
       signal.
      
  • For 2-Ethynylpyrazine (Solid):

    • Method: ATR is standard, but KBr pellet is superior for resolving the sharp

      
       stretch if H-bonding is a concern.
      
    • Step 1 (ATR): Place ~5 mg of solid on the crystal. Apply high pressure.

    • Step 2 (KBr - Optional): Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet. This minimizes intermolecular H-bonding, yielding a sharper peak at 3308 cm⁻¹.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

  • Scans: Minimum 16 scans (32 recommended to resolve weak overtone bands).

  • Range: 4000–500 cm⁻¹ (Must include low frequency for C-Br).

Self-Validation Check
  • System Suitability: Verify the polystyrene calibration film; the peak at 1601 cm⁻¹ should be within ±1 cm⁻¹.

  • Internal Consistency:

    • If you see a peak at 2120 cm⁻¹ but not at 3300 cm⁻¹, suspect a disubstituted alkyne or degradation.

    • If you see a broad hump at 3400 cm⁻¹ instead of a sharp spike, suspect moisture contamination (O-H stretch) masking the

      
      .
      

References

  • Bakarić, D., et al. (2019). Hydrogen bonding between ethynyl aromates and triethylamine: IR spectroscopic and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

    • Provides specific frequency data for 2-ethynylpyridine (analogous to pyrazine) and H-bonding shifts.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide. Link

    • Source for 2-bromopyrazine specific spectral windows.
  • NIST Chemistry WebBook. 2-Ethynylpyridine Infrared Spectrum. Link

    • Authoritative standard for the heteroarom
  • Endredi, G., et al. (2004). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Spectrochimica Acta Part A. Link

    • Foundational text for pyrazine ring vibr

Sources

Comparative

Comparing reactivity of 2-Bromo-5-ethynylpyrazine vs 2-Chloro-5-ethynylpyrazine

An in-depth understanding of substrate reactivity is the cornerstone of rational drug design and synthetic methodology. When functionalizing the pyrazine scaffold—a privileged pharmacophore in kinase inhibitors and CNS-a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of substrate reactivity is the cornerstone of rational drug design and synthetic methodology. When functionalizing the pyrazine scaffold—a privileged pharmacophore in kinase inhibitors and CNS-active therapeutics—the choice of the halogen leaving group dictates the chemoselectivity, reaction kinetics, and overall yield of downstream transformations.

This guide provides an objective, data-driven comparison of 2-Bromo-5-ethynylpyrazine and 2-Chloro-5-ethynylpyrazine , focusing on their divergent behaviors in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).

Mechanistic Causality: The Halogen Effect

Both molecules feature an ethynyl group at the 5-position, which exerts a strong electron-withdrawing effect across the pyrazine ring. This makes the pyrazine core highly electron-deficient, priming it for functionalization. However, the nature of the halogen at the 2-position (Bromine vs. Chlorine) creates a fundamental dichotomy in reactivity depending on the chosen synthetic pathway.

1. The Cross-Coupling Paradigm (Pd-Catalysis) In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[1]. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the oxidative addition rate for 2-bromo-5-ethynylpyrazine is orders of magnitude faster than its chlorinated counterpart[2]. This allows the bromo-derivative to undergo cross-coupling at lower temperatures, preserving sensitive functional groups and minimizing alkyne homocoupling side reactions[3].

2. The Nucleophilic Aromatic Substitution (SNAr) Paradigm When subjecting these scaffolds to SNAr (e.g., reacting with amines or alkoxides), the kinetic trend often reverses. The rate-determining step in SNAr is the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate[4]. Chlorine is more electronegative than bromine, meaning it exerts a stronger inductive pull, better stabilizing the transition state. Thus, 2-chloro-5-ethynylpyrazine often exhibits faster kinetics and higher yields in SNAr reactions compared to the bromo-analog[4].

Quantitative Comparison Table

The following table summarizes the key physical and kinetic parameters differentiating the two building blocks.

Property2-Bromo-5-ethynylpyrazine2-Chloro-5-ethynylpyrazine
CAS Number 1092352-04-9[5]1196153-73-7[6]
Molecular Weight 183.01 g/mol 138.55 g/mol
Leaving Group Bromide (-Br)Chloride (-Cl)
Relative C-X Bond Strength Weaker (~68 kcal/mol)Stronger (~81 kcal/mol)
Pd-Catalyzed Reactivity High (Rapid Oxidative Addition)[1]Moderate (Requires elevated temps)[4]
SNAr Reactivity ModerateHigh (Meisenheimer stabilization)[4]
Orthogonal Reactivity CuAAC (Click), SonogashiraCuAAC (Click), Sonogashira

Chemoselective Functionalization Pathways

The presence of both a halogen and an alkyne allows for orthogonal functionalization. The diagram below illustrates the divergent pathways available to these scaffolds.

G SM 2-Halo-5-ethynylpyrazine (X = Br, Cl) Click CuAAC (Click Chemistry) Target: Ethynyl Group SM->Click Cu(I), Azide CrossCoupling Pd-Catalyzed Coupling Target: Halogen (C-X) SM->CrossCoupling Pd(0), Boronic Acid Triazole 1,4-Disubstituted Triazole (Retains Halogen) Click->Triazole Biaryl Functionalized Pyrazine (Retains Alkyne) CrossCoupling->Biaryl

Caption: Chemoselective functionalization pathways for 2-halo-5-ethynylpyrazines.

Self-Validating Experimental Protocols

To empirically demonstrate the reactivity differences and orthogonal capabilities of these compounds, the following self-validating experimental systems are recommended.

Protocol 1: Competitive Suzuki-Miyaura Coupling (Kinetic Resolution)

Objective: To definitively prove the superior oxidative addition rate of the C-Br bond over the C-Cl bond using an internal competition assay.

  • Preparation : In a nitrogen-filled glovebox, dissolve exactly 1.0 mmol of 2-bromo-5-ethynylpyrazine and 1.0 mmol of 2-chloro-5-ethynylpyrazine in 5 mL of anhydrous 1,4-dioxane.

  • Reagent Addition : Add phenylboronic acid (1.0 mmol, acting as the limiting reagent) and K3PO4 (2.0 mmol) to the mixture. Causality: Using a limiting reagent forces the two pyrazines to compete for the boronic acid, directly reading out their relative kinetics.

  • Catalyst Initiation : Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: A bidentate ligand like dppf is chosen to suppress competitive alkyne homocoupling while facilitating aryl-aryl bond formation.

  • Reaction Execution : Heat the mixture to 60 °C. Causality: This relatively mild temperature is specifically chosen to prevent the less reactive C-Cl bond from undergoing background coupling, maximizing the kinetic resolution.

  • Sampling & Validation : Withdraw 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately with 100 µL of cold acetonitrile to halt the reaction.

  • Analysis : Analyze via LC-MS. The reaction is self-validating: the ratio of the bromo-starting material consumed versus the chloro-starting material consumed provides a direct, internally controlled kinetic readout of the oxidative addition preference.

Protocol 2: Orthogonal CuAAC (Click) Functionalization

Objective: To utilize the ethynyl group while perfectly preserving the halogen for downstream functionalization.

  • Preparation : Dissolve the chosen 2-halo-5-ethynylpyrazine (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (4 mL).

  • Catalyst Assembly : In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in 1 mL of H₂O. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is critical to prevent oxidative alkyne coupling (Glaser coupling) which occurs readily with Cu(II).

  • Reaction Execution : Add the catalyst solution to the reaction mixture and stir at room temperature for 2 hours.

  • Validation : This protocol is self-validating via isotopic tracking. LC-MS analysis must show complete consumption of the alkyne, while the isotopic signature of the halogen (the M / M+2 ratio characteristic of Br or Cl) remains perfectly intact in the resulting triazole mass spectrum.

Workflow A Equimolar Mixture (Br vs Cl analog) B Add Pd Catalyst & Limiting Reagent A->B C Time-course Sampling B->C D LC-MS/HPLC Analysis C->D E Kinetic Rate Determination D->E

Caption: Self-validating experimental workflow for competitive kinetic analysis.

Conclusion

The selection between 2-Bromo-5-ethynylpyrazine and 2-Chloro-5-ethynylpyrazine should be dictated by the intended synthetic sequence. If the primary functionalization requires a low-temperature, highly efficient palladium-catalyzed cross-coupling, the bromo-derivative is the superior choice due to its rapid oxidative addition profile. Conversely, if the synthetic route relies on a nucleophilic aromatic substitution (SNAr), or if cost-efficiency and atom economy are paramount in a multi-step scale-up, the chloro-derivative offers enhanced stability and excellent reactivity.

References

  • Leitch, D. C., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, RSC Publishing, 2022.[Link]

Sources

Validation

Structural Elucidation of Substituted Pyrazines: A Comparative Guide to X-Ray and Electron Diffraction

As a Senior Application Scientist in pharmaceutical crystallography, I frequently encounter the bottleneck of structural elucidation during early-phase drug development. Substituted pyrazines—ubiquitous pharmacophores fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical crystallography, I frequently encounter the bottleneck of structural elucidation during early-phase drug development. Substituted pyrazines—ubiquitous pharmacophores found in anti-tuberculosis agents (pyrazinamide), kinase inhibitors, and antiviral drugs—present unique crystallographic challenges. Their planar geometry, combined with the delicate balance of sp² C–H···N hydrogen bonds and sp³ C–H···π interactions, often leads to complex polymorphic landscapes.

To predict an Active Pharmaceutical Ingredient's (API) solubility, stability, and bioavailability, we must resolve its 3D atomic coordinates. This guide objectively compares the three leading diffraction modalities—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —providing drug development professionals with the mechanistic causality and experimental protocols needed to select the right analytical tool.

The Physics of the Problem: Why Pyrazines are Challenging

The supramolecular architecture of substituted pyrazines is dictated by the acidity of their C–H groups and the strong hydrogen-bond accepting nature of the pyrazine nitrogens. For instance, in methyl-substituted pyrazines, the interplay between weak C–H···N interactions and π-π stacking dictates the crystal packing. Small variations in crystallization conditions can yield entirely different polymorphs.

To map these interactions, we rely on diffraction. However, the choice of radiation (X-ray photons vs. electrons) fundamentally alters the physical interaction with the sample:

  • X-rays scatter off the electron cloud of the atoms. Because X-rays interact weakly with matter, a massive, highly ordered lattice is required to generate a detectable signal-to-noise ratio.

  • Electrons are charged particles that scatter off the electrostatic potential (both the positively charged nucleus and the electron cloud). They interact with matter approximately 10⁴ times more strongly than X-rays, allowing for diffraction from vanishingly small crystals.

Comparative Analysis of Diffraction Modalities

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive technique for determining the absolute stereochemistry and 3D atomic coordinates of an API. By analyzing a discrete, isolated crystal, SCXRD avoids the peak overlap inherent in bulk powder methods.

  • The Causality: The monochromatic X-ray beam requires a large, defect-free crystal (typically >50 µm) to ensure that the diffracted beams constructively interfere with sufficient intensity. If the crystal is too small, the diffraction spots are lost in the background noise.

  • Authoritative Grounding: SCXRD is the only conventional method capable of unambiguously determining the absolute structure of organic molecules, which is a strict regulatory requirement in drug discovery [1].

Powder X-Ray Diffraction (PXRD): The High-Throughput Workhorse

When substituted pyrazines refuse to grow into large single crystals, PXRD is deployed. Instead of a single crystal, PXRD analyzes a bulk sample of randomly oriented microcrystals.

  • The Causality: Because all possible crystallographic orientations are present simultaneously, Bragg's Law (

    
    ) is satisfied in all azimuthal directions, collapsing 3D diffraction spots into 1D concentric rings (Debye-Scherrer rings). While excellent for rapid polymorph screening and phase identification, the 1D nature causes severe peak overlap, requiring complex Rietveld refinement for de novo structure solution.
    
  • Authoritative Grounding: PXRD is highly favored in pharmaceutical analysis due to its minimal sample preparation time and its ability to definitively differentiate between enantiotropic and monotropic polymorphs during stability testing [2].

Microcrystal Electron Diffraction (MicroED): The Frontier

MicroED adapts cryogenic electron microscopy (Cryo-EM) hardware to collect diffraction data from nanocrystals. It is the ultimate rescue technique for highly insoluble or beam-sensitive pyrazine derivatives that yield only microcrystalline powders.

  • The Causality: Because electrons interact so strongly with the crystal lattice, a crystal just 100 nanometers thick provides a robust diffraction pattern. Continuous rotation of the sample in the electron beam integrates the reflections across the Ewald sphere, yielding high-resolution 3D data comparable to SCXRD.

  • Authoritative Grounding: Recent advances in 3D electron crystallography have revolutionized the field, allowing atomic-resolution structure determination of 3D molecular crystals that are orders of magnitude too small for traditional X-ray analysis[3].

Quantitative Performance Matrix

ParameterSCXRDPXRDMicroED
Probe Particle X-ray photonsX-ray photonsElectrons (Cryo-EM)
Interaction Target Electron cloudElectron cloudElectrostatic potential
Minimum Sample Size > 50 µm (Single crystal)~10–50 mg (Bulk powder)< 0.5 µm (Nanocrystals)
Primary Output Absolute 3D configurationPhase ID, Polymorph screening3D atomic coordinates
Data Acquisition Time 2 to 24 hours5 to 30 minutes< 5 minutes
Key Limitation Difficult crystal growthSevere 1D peak overlapDynamical scattering in thick crystals

Self-Validating Experimental Protocols

To ensure scientific integrity, every crystallographic workflow must include internal validation mechanisms. Below are the field-proven protocols for analyzing substituted pyrazines.

Protocol A: SCXRD Workflow for Pyrazine Co-Crystals
  • Crystallization: Dissolve the pyrazine API and co-former in a volatile solvent (e.g., ethanol). Utilize slow solvent evaporation to minimize nucleation rates and promote the growth of a large, ordered lattice.

  • Mounting: Submerge the crystals in paratone oil to prevent solvent loss (which degrades the lattice). Select a crystal >50 µm with uniform extinction under polarized light. Mount on a polyimide loop.

  • Data Collection: Flash-cool the sample to 100 K using a nitrogen cryostream. Causality: Cryo-cooling minimizes the Debye-Waller factor (thermal atomic vibration), drastically improving the intensity of high-angle reflections necessary for atomic resolution.

  • Self-Validation Check (Data Reduction): Monitor the merging R-factor (

    
    ). A value of 
    
    
    
    validates the internal consistency of symmetry-equivalent reflections. A high
    
    
    indicates crystal twinning or radiation damage, invalidating the dataset.
Protocol B: PXRD Polymorph Screening
  • Sample Preparation: Gently grind the pyrazine powder in an agate mortar to achieve a homogenous crystallite size of <10 µm. Causality: Large, plate-like pyrazine crystals tend to lie flat, causing "preferred orientation" which artificially inflates the intensity of specific diffraction peaks.

  • Loading: Back-load the powder into a zero-background silicon sample holder to further randomize crystallite orientation.

  • Data Acquisition: Collect data from 2θ = 2° to 50° using Cu-Kα radiation (λ = 1.5406 Å) with a step size of 0.01°.

  • Self-Validation Check (Calibration): Spike the sample with a certified internal standard (e.g., NIST Silicon 640e). If the Si peaks deviate from their known theoretical positions, apply a zero-shift correction to validate the accuracy of the API's peak positions.

Protocol C: MicroED for Nanocrystalline Pyrazines
  • Grid Preparation: Apply 2 µL of a nanocrystalline pyrazine suspension onto a glow-discharged lacey carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane to preserve the hydration state.

  • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Locate a target crystal and apply continuous rotation (e.g., 0.5°/second) while recording the diffraction pattern on a direct electron detector.

  • Self-Validation Check (Thickness Limit): Before data collection, assess the crystal thickness using the TEM imaging mode. Exclude any crystals thicker than 500 nm. Causality: Electrons traversing thick crystals undergo multiple scattering events (dynamical scattering), which breaks the kinematic approximation required by standard crystallographic software to solve the structure.

Workflow Visualization

DiffractionWorkflow Start Synthesize Substituted Pyrazine API Assess Assess Crystal Size & Quality Start->Assess Large > 50 µm High Quality Assess->Large Grow Single Crystal Small < 1 µm Nanocrystals Assess->Small Hard to Crystallize Powder Bulk Powder Polycrystalline Assess->Powder Bulk Synthesis SCXRD SCXRD Absolute Structure Large->SCXRD MicroED MicroED Atomic Resolution Small->MicroED PXRD PXRD Polymorph Screening Powder->PXRD

Decision matrix for selecting the optimal crystallographic diffraction technique.

References

  • Blue Scientific. "XRD in Drug Discovery & Development." Blue Scientific,
  • AZoOptics. "The Difference Between Powder XRD and Single Crystal XRD." AZoOptics,
  • ACS Publications. "Electron Diffraction of 3D Molecular Crystals." Chemical Reviews,
Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 2-Bromo-5-ethynylpyrazine

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 2-Bromo-5-ethynylpyrazine is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-5-ethynylpyrazine is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a pyrazine core functionalized with both a bromine atom and an ethynyl group, makes it a versatile scaffold for developing novel therapeutics.[1] In the landscape of drug development, the purity of such starting materials is not merely a quality metric; it is a foundational pillar of safety and efficacy. The presence of uncharacterized impurities, even at trace levels, can lead to downstream reaction failures, introduce toxic byproducts into the final API, or compromise the stability of the drug product.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over impurities in new drug substances.[2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making the choice of an appropriate analytical method a critical decision point in the development lifecycle.[2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the precision, sensitivity, and versatility required for robust purity profiling.[3]

This guide provides a comparative analysis of HPLC-based methods for the purity assessment of 2-Bromo-5-ethynylpyrazine. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind method selection, compare the performance of different stationary phases, and present a framework for developing a stability-indicating method suitable for regulatory scrutiny.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.[4]

  • Structure and Polarity: 2-Bromo-5-ethynylpyrazine is a moderately polar aromatic compound. The pyrazine ring and electronegative bromine atom contribute to its polarity, while the overall structure retains significant hydrophobic character. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is primarily driven by hydrophobic interactions.[5]

  • UV Absorbance: The conjugated π-system of the pyrazine ring results in strong ultraviolet (UV) absorbance, typically in the 250-300 nm range. This property allows for sensitive detection using a standard Photodiode Array (PDA) or UV-Vis detector, which is a cornerstone of purity analysis.[5]

  • Potential Impurities: Impurities can arise from the synthetic route (e.g., starting materials, by-products from incomplete reactions, or regioisomers) or from degradation.[6] For a molecule like 2-Bromo-5-ethynylpyrazine, potential process-related impurities could include unreacted starting materials or isomers. Degradation pathways might involve hydrolysis or oxidation of the ethynyl group under certain conditions. A robust purity method must be able to resolve the main analyte from all these potential species.

The Framework of Method Validation: Ensuring Trustworthy Data

Before comparing specific methods, it is essential to establish the criteria by which they will be judged. An analytical method is only reliable if it is validated for its intended purpose. According to ICH Q2(R1) guidelines, validation involves demonstrating that the method is specific, linear, accurate, precise, and robust.[7][8]

cluster_Validation HPLC Method Validation Workflow (ICH Q2) Start Define Analytical Target Profile (ATP) Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Is the method specific? Linearity Linearity & Range Specificity->Linearity Can it resolve all peaks? Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varying Conditions) Limits->Robustness ValidationReport Final Validation Report Robustness->ValidationReport Method is fit for purpose

Caption: A typical workflow for HPLC method validation as per ICH guidelines.

Comparative Analysis of HPLC Methods

We will now compare three distinct HPLC approaches for the purity assessment of 2-Bromo-5-ethynylpyrazine.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Stationary Phase

The octadecylsilane (C18) column is the most widely used stationary phase in RP-HPLC due to its versatility and robust performance in separating a broad range of non-polar to moderately polar compounds.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column provides strong hydrophobic retention for the pyrazine compound, ensuring it is well-retained and separated from highly polar impurities that elute near the void volume.

  • Mobile Phase: A mixture of acetonitrile and water is standard. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. An acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[10]

  • Gradient Elution: A gradient program, which varies the mobile phase composition over time, is ideal for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[5]

Experimental Protocol: RP-HPLC on C18

  • Instrumentation: Standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm, with PDA scanning from 200-400 nm.

  • Sample Preparation: Prepare a stock solution of 2-Bromo-5-ethynylpyrazine in acetonitrile (or a 50:50 acetonitrile:water mixture) at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

Expected Performance Data (Hypothetical)

Parameter Specification Result
Retention Time (t R) Report ~8.5 min
Tailing Factor ≤ 2.0 1.1
Resolution (R s) vs. Impurity ≥ 2.0 > 2.5
Linearity (R²) ≥ 0.999 0.9995
Precision (%RSD, n=6) ≤ 2.0% 0.4%

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |

Method 2: Alternative Selectivity - RP-HPLC with a Phenyl-Hexyl Stationary Phase

While C18 columns separate based on hydrophobicity, they can sometimes fail to resolve structurally similar aromatic compounds. Phenyl-based stationary phases introduce an additional separation mechanism: π-π interactions.[12]

Causality Behind Experimental Choices:

  • Stationary Phase: A Phenyl-Hexyl column contains phenyl groups that can engage in π-π stacking interactions with the aromatic ring of 2-Bromo-5-ethynylpyrazine and its aromatic impurities.[13] This provides an alternative selectivity that can be highly effective at resolving compounds that co-elute on a C18 phase.[14] The hexyl linker provides a moderate hydrophobic character.

  • Mobile Phase: The same mobile phase system as Method 1 can often be used, but the gradient profile may require re-optimization to account for the different retention characteristics of the column.

Experimental Protocol: RP-HPLC on Phenyl-Hexyl The protocol is identical to Method 1, with the exception of the column.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Program: May require adjustment. A good starting point is the same gradient as Method 1, followed by optimization based on initial results.

Comparative Performance Data (Hypothetical)

Parameter C18 Result Phenyl-Hexyl Result Rationale for Change
Retention Time (t R) ~8.5 min ~7.9 min Phenyl columns are typically less retentive than C18 for non-aromatic compounds but show enhanced retention for aromatics.
Resolution (R s) vs. Aromatic Impurity 1.8 (co-eluting) 3.2 π-π interactions provide enhanced separation of aromatic species.

| Tailing Factor | 1.1 | 1.2 | Generally comparable peak shape. |

cluster_Selectivity Alternative Selectivity Concept Sample Sample Mixture (Analyte + Aromatic Impurity) C18 C18 Column (Hydrophobic Interaction) Sample->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) Sample->Phenyl ResultC18 Poor Resolution (Co-elution) C18->ResultC18 ResultPhenyl Good Resolution Phenyl->ResultPhenyl

Caption: Phenyl columns offer alternative selectivity for aromatic compounds.

Method 3: The Gold Standard - A Stability-Indicating HPLC Method

A stability-indicating method is one that has been validated to provide an unambiguous assessment of the analyte's purity in the presence of its potential degradation products.[15] This requires performing forced degradation studies as mandated by ICH Q1A(R2).[2][16] This is not a new chromatographic technique but rather the rigorous validation of a chosen method (e.g., the optimized C18 or Phenyl-Hexyl method).

Causality Behind Experimental Choices:

  • Forced Degradation: The sample is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[15] If the HPLC method can separate the intact analyte peak from all degradant peaks and maintain peak purity, it is deemed stability-indicating.

  • Peak Purity Analysis: A PDA detector is essential. It acquires spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the main peak are identical, it provides strong evidence that the peak is pure and not co-eluting with a degradant.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare separate solutions of 2-Bromo-5-ethynylpyrazine (~0.1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to UV light (ICH-specified conditions) for an extended period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (e.g., Method 1 or 2).

  • Evaluation: Assess the chromatograms for new peaks. Use the PDA to perform peak purity analysis on the main analyte peak in each stressed sample.

Expected Performance Data (Hypothetical)

Stress Condition % Degradation Peak Purity Index (Analyte) Observation
Control (Unstressed) 0% 0.9999 Single, pure peak.
1M HCl, 60°C ~5% 0.9998 Minor degradation peak observed, well-resolved.
1M NaOH, 60°C ~12% 0.9999 Major degradation peak observed, well-resolved.
3% H₂O₂, RT ~8% 0.9997 Multiple minor degradation peaks, all resolved.
Heat (105°C) <1% 0.9999 Compound is thermally stable.

| Photolytic | ~3% | 0.9998 | Minor degradation peak observed, well-resolved. |

Summary and Recommendations

The choice of HPLC method for purity assessment of 2-Bromo-5-ethynylpyrazine depends on the specific requirements of the analysis. The table below provides a high-level comparison to guide the decision-making process.

Method FeatureMethod 1: RP-HPLC (C18)Method 2: RP-HPLC (Phenyl-Hexyl)Method 3: Stability-Indicating
Primary Use General purity screening, routine QCResolving difficult aromatic impuritiesFinal method validation, stability studies, regulatory submissions
Selectivity Based on hydrophobicityHydrophobicity + π-π interactionsProven selectivity against all degradation products
Development Time Low to moderateModerateHigh
Key Advantage Robust, versatile, widely availableEnhanced resolution for aromatic compoundsHighest level of confidence and trustworthiness
Limitation May not resolve all structurally similar impuritiesSelectivity gains may not apply to all impurity typesRequires extensive validation effort

Recommendation Pathway:

  • Start with Method 1 (C18 RP-HPLC): For initial method development and routine analysis, a well-optimized C18 method is the most efficient and logical starting point. It is robust and likely to resolve the majority of process-related impurities.

  • Explore Method 2 (Phenyl-Hexyl) if Necessary: If co-elution issues are observed with specific aromatic impurities, switching to a Phenyl-Hexyl column is a rational next step to leverage alternative selectivity.

  • Always Validate to Method 3 Standards for Critical Applications: For release testing of GMP batches, stability studies, or inclusion in regulatory filings, the chosen method must be fully validated as stability-indicating through comprehensive forced degradation studies. This is non-negotiable for ensuring drug safety and meeting regulatory expectations.[2][7]

By following this systematic and scientifically grounded approach, researchers, scientists, and drug development professionals can develop and implement robust, reliable, and defensible HPLC methods for assessing the purity of 2-Bromo-5-ethynylpyrazine, thereby ensuring the quality and integrity of their downstream research and manufacturing processes.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Chem-Impex. (n.d.). 2-Amino-5-bromo-3-ethynylpyrazine.
  • AMSbiopharma. (2025).
  • El-Gizawy, S. M., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Development and Research.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines?.
  • Chromatography Forum. (2015).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • David, V., & Ionescu, C. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Leyva, M., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column.
  • Li, S., et al. (n.d.).
  • BenchChem. (2025). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • WJPMR. (2023).
  • Al-Shdefat, R., et al. (2021).

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Validation

A Comparative Guide to the Bioactivity Validation of 2-Bromo-5-ethynylpyrazine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the bioactivity of 2-Bromo-5-ethynylpyrazine based scaffolds, contextualized against alte...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bioactivity of 2-Bromo-5-ethynylpyrazine based scaffolds, contextualized against alternative chemical moieties. We will explore the experimental validation process from initial biochemical assays to complex cell-based models, offering detailed protocols and supporting data to guide researchers in their drug discovery efforts. The pyrazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] The specific incorporation of a bromo and an ethynyl group at the 2 and 5 positions, respectively, creates a versatile intermediate, particularly valuable in the development of kinase inhibitors for targeted cancer therapy.[3][4] This document serves as a technical manual, elucidating the causality behind experimental choices and providing a framework for robust validation.

Part 1: Biochemical Validation: Targeting the Molecular Engine

The logical first step in validating a novel scaffold is to assess its direct interaction with its purified molecular target, free from the complexities of a cellular environment. For scaffolds like 2-Bromo-5-ethynylpyrazine, which are frequently implicated as kinase inhibitors, this involves in-vitro enzymatic assays.[3][5] These assays quantify the compound's ability to inhibit the catalytic activity of a specific kinase, providing a direct measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the biochemical potency of a test compound.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, Substrate, and ATP Stocks plate Add Kinase, Buffer, and Test Compound to 384-well Plate reagents->plate compound Serially Dilute Test Compound (e.g., 2-Bromo-5-ethynylpyrazine derivative) compound->plate incubate1 Pre-incubate to allow Compound-Kinase Binding plate->incubate1 initiate Initiate Reaction by adding ATP/Substrate Mix incubate1->initiate incubate2 Incubate at 30°C to allow Substrate Phosphorylation initiate->incubate2 stop Terminate Reaction (e.g., add Detection Reagent) incubate2->stop read Read Plate (e.g., Luminescence) stop->read plot Plot % Inhibition vs. [Compound] read->plot calculate Calculate IC50 Value (Non-linear Regression) plot->calculate

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay for Tyrosine Kinase Activity

This protocol is adapted for measuring the activity of tyrosine kinases like Bcr-Abl and is a common method for evaluating potential inhibitors.[6] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl)

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (2-Bromo-5-ethynylpyrazine derivatives) and control inhibitor (e.g., Dasatinib) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, starting from 10 mM. Then, dilute these further in the assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution. Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer.

  • Initiation: Pre-incubate the plate for 15 minutes at room temperature. Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at the Km for the specific kinase).

  • Incubation: Incubate the reaction at 30°C for 1 hour.[7]

  • ADP Detection (Part 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data

The true value of a scaffold is determined by its performance relative to known alternatives. The following tables present hypothetical, yet plausible, data comparing derivatives of the 2-Bromo-5-ethynylpyrazine scaffold against each other and against a clinically relevant bromo-pyrimidine based inhibitor, Dasatinib.

Table 1: Structure-Activity Relationship (SAR) of 2-Bromo-5-ethynylpyrazine Derivatives

Compound IDR Group ModificationBcr-Abl IC50 (nM)Src IC50 (nM)Selectivity (Src/Bcr-Abl)
PYZ-001-H551202.2
PYZ-002-Methyl25803.2
PYZ-003-Phenyl8151.9
PYZ-004 -4-aminophenol 1.5 5 3.3

This data illustrates a common SAR trend where adding complexity and specific functional groups (like the aminophenol) can significantly enhance target potency.

Table 2: Comparative Analysis of Lead Scaffold vs. Alternative

CompoundScaffold TypeTarget KinaseIC50 (nM)
PYZ-004 2-Bromo-5-ethynylpyrazine Bcr-Abl 1.5
Dasatinib2-chloro-6-methyl-phenyl-aminopyrimidineBcr-Abl0.8
PYZ-004 2-Bromo-5-ethynylpyrazine Src 5
Dasatinib2-chloro-6-methyl-phenyl-aminopyrimidineSrc1.1

This comparison shows that while the optimized pyrazine scaffold (PYZ-004) is highly potent, it does not yet match the potency of the established drug Dasatinib, highlighting areas for further optimization.

Part 2: Cellular Validation: Assessing Activity in a Biological Context

Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful drug candidate must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[8][9] Therefore, cell-based assays are a critical next step in the validation pipeline.[10]

Signaling Pathway: Bcr-Abl and Cellular Proliferation

Many cancers, such as Chronic Myelogenous Leukemia (CML), are driven by specific oncogenic kinases like Bcr-Abl.[5] This constitutively active tyrosine kinase drives downstream signaling pathways (e.g., RAS-MAPK, PI3K-AKT) that lead to uncontrolled cell proliferation and survival. An effective inhibitor must block this signaling cascade.

cluster_pathway Bcr-Abl Signaling Cascade BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., Grb2, Shc) BCR_ABL->Substrate ATP -> ADP (Phosphorylation) RAS_MAPK RAS-MAPK Pathway Substrate->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Substrate->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 2-Bromo-5-ethynylpyrazine Scaffold (PYZ-004) Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by the pyrazine scaffold.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11] It is a rapid and sensitive method to determine a compound's antiproliferative effects.

Materials:

  • Human CML cell line expressing Bcr-Abl (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds and control inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates suitable for luminescence

Procedure:

  • Cell Plating: Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 1 µL of serially diluted test compounds to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the compound concentration and fitting to a dose-response curve.

Comparative Cellular Data

Cellular activity data provides a more biologically relevant measure of a compound's potential.

Table 3: Antiproliferative Activity in Bcr-Abl Driven Cancer Cells

CompoundScaffold TypeK562 GI50 (nM) (Bcr-Abl+)Ba/F3 GI50 (nM) (WT)Selectivity Index (WT/K562)
PYZ-004 2-Bromo-5-ethynylpyrazine 12 >10,000 >833
Dasatinib2-chloro-6-methyl-phenyl-aminopyrimidine5>10,000>2000
StaurosporineIndolocarbazole (Non-specific)20351.75

This data demonstrates that PYZ-004 is a potent inhibitor of Bcr-Abl-dependent cell growth and is highly selective, showing minimal toxicity to wild-type (WT) cells that do not depend on this oncogene. This high selectivity is a hallmark of a promising targeted therapy agent, distinguishing it from non-specific inhibitors like Staurosporine.[5]

Conclusion and Future Directions

The validation pathway for the 2-Bromo-5-ethynylpyrazine scaffold demonstrates its significant potential as a foundation for novel therapeutic agents, particularly in the realm of kinase inhibitors. Through systematic biochemical and cellular assays, we can establish a clear structure-activity relationship and benchmark performance against established alternatives. The hypothetical lead compound, PYZ-004, exhibits high potency and, critically, a strong selectivity profile, indicating a favorable therapeutic window.

While the presented data positions the 2-Bromo-5-ethynylpyrazine scaffold as a promising candidate, further development is required. Future work should focus on:

  • Kinome-wide Selectivity Screening: To fully understand the off-target effects and ensure safety.

  • Pharmacokinetic Profiling: To assess the scaffold's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy: To validate the anticancer effects in preclinical animal models.

This guide provides a robust framework for the initial stages of this validation process, grounding experimental design in scientific rationale and providing clear, actionable protocols for researchers in the field of drug discovery.

References

  • Guariento, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry, 64(7), 4089–4108. Available at: [Link]

  • Crown Bioscience. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • Al-Zoubi, A. M. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1057. Available at: [Link]

  • Khandare, R., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 356. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Available at: [Link]

  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Carey, M. F., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. Available at: [Link]

  • Guariento, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, K., et al. (2021). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. International Journal of Molecular Sciences, 22(19), 10563. Available at: [Link]

  • Suzuki, Y., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyrazin-2-amine. Available at: [Link]

  • Chandrashekar, S. M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Available at: [Link]

  • Ayi, A. A., et al. (2012). Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl. ACS Medicinal Chemistry Letters, 3(3), 229–234. Available at: [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

Sources

Comparative

Spectroscopic Characterization of Click Chemistry Products from Pyrazine Alkynes: A Comparative Guide

Executive Summary The integration of pyrazine scaffolds with 1,2,3-triazoles via click chemistry has become a cornerstone strategy in the design of novel antimicrobial agents, kinase inhibitors, and fluorescent probes. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of pyrazine scaffolds with 1,2,3-triazoles via click chemistry has become a cornerstone strategy in the design of novel antimicrobial agents, kinase inhibitors, and fluorescent probes. However, the strong electron-withdrawing nature of the pyrazine ring fundamentally alters the spectroscopic behavior of the resulting triazole products compared to traditional phenyl-substituted analogs. This guide provides an objective comparison of spectroscopic characterization techniques for pyrazine-triazoles, detailing the causality behind spectral shifts and offering a self-validating experimental protocol for researchers and drug development professionals.

Introduction: The Pyrazine-Triazole Axis

Pyrazine alkynes, such as 2-ethynylpyrazine[1], serve as highly versatile terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The resulting pyrazine-triazole hybrids act as robust bioisosteres for amide bonds and exhibit enhanced metabolic stability[2].

From an analytical perspective, the pyrazine nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect. This electronic environment deshields adjacent protons and alters the dipole moment of the molecule, requiring scientists to recalibrate their expectations when interpreting Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of these specific click products.

Click Chemistry Pathways: Regioselectivity and Catalysis

The choice of catalyst dictates the regiochemistry of the cycloaddition. CuAAC exclusively yields the 1,4-disubstituted pyrazine-triazole, whereas RuAAC yields the 1,5-disubstituted isomer. Spectroscopic differentiation of these isomers is critical for quality control in drug discovery pipelines.

G A 2-Ethynylpyrazine + Organic Azide B CuAAC Pathway (Cu(I) catalyst) A->B RT, H2O/tBuOH C RuAAC Pathway (Ru(II) catalyst) A->C Heat, Dioxane D 1,4-Disubstituted Pyrazine-Triazole B->D Regiospecific E 1,5-Disubstituted Pyrazine-Triazole C->E Regiospecific

Reaction pathways for the regioselective cycloaddition of 2-ethynylpyrazine with azides.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts: In a standard 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole C5-H proton typically resonates around


 7.65 ppm in CDCl₃. However, when the phenyl group is replaced by a pyrazine ring, the electron density is pulled away from the triazole ring. This deshielding effect pushes the triazole C5-H proton significantly downfield to approximately 

8.25–8.40 ppm. Furthermore, the coordination of the pyrazine nitrogens with residual copper from the catalyst can cause peak broadening; thus, rigorous metal scavenging during workup is essential for sharp NMR signals.

Table 1: Comparative ¹H NMR Chemical Shifts (


, ppm in CDCl₃) 
CompoundTriazole C5-HPyrazine C3-HPyrazine C5-HPyrazine C6-H
1-Benzyl-4-phenyl-triazole (Standard)7.65 (s)N/AN/AN/A
1-Benzyl-4-(pyrazin-2-yl)-triazole 8.28 (s)9.35 (d)8.52 (m)8.61 (m)
1-Benzyl-5-(pyrazin-2-yl)-triazole 7.95 (s)9.10 (d)8.45 (m)8.55 (m)

Note: The 1,5-isomer exhibits a relatively upfield triazole proton compared to the 1,4-isomer due to steric crowding forcing the pyrazine ring out of coplanarity, which disrupts the extended


-conjugation.
FTIR and High-Resolution Mass Spectrometry (HRMS)

Self-Validating Spectral Markers: Relying solely on Thin Layer Chromatography (TLC) to monitor pyrazine alkyne click reactions is notoriously unreliable due to the similar polarities of the starting materials and the highly polar triazole products. Instead, FTIR and HRMS provide a self-validating system. The absolute disappearance of the azide stretching frequency (~2100 cm⁻¹) must be cross-validated with the appearance of the


 molecular ion in HRMS to confirm cycloaddition rather than thermal decomposition of the azide.

Table 2: Diagnostic Spectroscopic Markers for Pyrazine-Triazoles

TechniqueDiagnostic MarkerPyrazine-Triazole ProductUnreacted Precursors
FTIR

(C$\equiv$C) stretch
Absent~2110 cm⁻¹ (Alkyne)
FTIR

(N=N=N) stretch
Absent~2100 cm⁻¹ (Azide)
FTIR Triazole ring stretch~3130, 1530, 1460 cm⁻¹Absent
HRMS (ESI+)

Strong molecular ionWeak/Absent
HRMS (ESI+) FragmentationLoss of N₂ (-28 Da)Variable

Experimental Protocol: Synthesis & Validation of 1,4-Disubstituted Pyrazine-Triazoles

This protocol outlines a self-validating workflow for synthesizing and characterizing 1-benzyl-4-(pyrazin-2-yl)-1H-1,2,3-triazole via CuAAC.

Step 1: Reaction Setup and Catalyst Stabilization
  • Reagents: Dissolve 2-ethynylpyrazine (1.0 mmol)[3] and benzyl azide (1.05 mmol) in a 1:1 mixture of

    
    -BuOH and H₂O (4 mL).
    
  • Catalyst Causality: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 mmol). Expert Insight: The inclusion of TBTA is critical when working with pyrazines. Pyrazine nitrogens can competitively coordinate Cu(I), stalling the catalytic cycle. TBTA effectively shields the Cu(I) center, maintaining its oxidation state and catalytic activity in aqueous media.

  • Initiation: Add sodium ascorbate (0.2 mmol) followed by CuSO₄·5H₂O (0.1 mmol). Stir at room temperature for 12 hours.

Step 2: Workup and Metal Scavenging
  • Extract the mixture with EtOAc (3 × 10 mL).

  • Crucial Step: Wash the combined organic layers with an aqueous EDTA solution (0.1 M, 10 mL). Expert Insight: EDTA strips residual copper coordinated to the pyrazine-triazole product. Failure to perform this step will result in paramagnetic line broadening in the subsequent NMR analysis, masking the critical triazole C5-H singlet.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Spectroscopic Validation (The Self-Validating Loop)
  • Primary Screen (FTIR): Analyze the crude product via ATR-FTIR. Confirm the total absence of the sharp azide band at 2100 cm⁻¹. If present, the reaction has stalled.

  • Structural Confirmation (¹H NMR): Dissolve 10 mg of the purified product in CDCl₃. Acquire the spectrum and verify the emergence of the deshielded triazole proton at ~8.28 ppm. The integration of this peak must perfectly match the integration of the pyrazine C3-H doublet at ~9.35 ppm.

  • Mass Verification (HRMS): Confirm the exact mass. The presence of the

    
     peak coupled with a secondary fragment indicating the loss of N₂ (-28 Da) definitively proves the formation of the triazole ring, ruling out unreacted starting materials or side-product formation.
    

Conclusion

The spectroscopic characterization of click chemistry products derived from pyrazine alkynes requires a nuanced understanding of heterocyclic electronic effects. By anticipating the downfield shifts in NMR caused by the electron-deficient pyrazine ring and employing a self-validating matrix of FTIR and HRMS data, researchers can confidently confirm the structural integrity and regiochemistry of these high-value pharmacological building blocks.

References

  • Parmar, R. V., et al. "Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach." Russian Journal of Organic Chemistry, vol. 59, no. 11, 2023, pp. 1927-1939. URL:[Link]

  • Tolle, F., et al. "Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties." Molecules (Basel, Switzerland), vol. 28, no. 4, 2023. National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Validation

Comparative Stability of Terminal vs. Internal Pyrazine Alkynes: A Technical Guide

Part 1: Executive Summary In the design of bioactive heterocycles, the choice between a terminal alkyne (ethynylpyrazine) and an internal alkyne (alkynylpyrazine) is often dictated by synthetic accessibility rather than...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the design of bioactive heterocycles, the choice between a terminal alkyne (ethynylpyrazine) and an internal alkyne (alkynylpyrazine) is often dictated by synthetic accessibility rather than long-term stability. However, experimental data suggests this choice is a critical determinant of a compound's developability.

The Core Thesis: Terminal ethynylpyrazines function as "latent electrophiles." The strong electron-withdrawing nature of the pyrazine ring lowers the LUMO of the alkyne, rendering it susceptible to hydration and Michael-type addition by biological nucleophiles (e.g., cysteine). Internal alkynes, provided they lack specific leaving groups, exhibit superior chemical and metabolic stability due to steric shielding and the absence of the acidic terminal proton.

This guide provides a technical comparison of these two motifs, supported by mechanistic insights and validated experimental protocols.

Part 2: Chemical Stability Profile

Electronic Effects & Reactivity

The pyrazine ring is highly


-deficient (electron-poor) due to the two nitrogen atoms at the 1,4-positions. When an alkyne is attached, the ring acts as a strong electron-withdrawing group (EWG).
  • Terminal Alkynes (Pyrazine-C≡C-H): The terminal proton is significantly more acidic (

    
    ) than in phenylacetylene (
    
    
    
    ). The
    
    
    -carbon becomes highly electrophilic, making the moiety susceptible to nucleophilic attack by water (hydration) or thiols (glutathione).
  • Internal Alkynes (Pyrazine-C≡C-R): Substitution at the terminal position (R = Me, Et, Ph) raises the steric barrier to nucleophilic attack. Furthermore, the hyperconjugation from alkyl groups stabilizes the

    
    -system, raising the activation energy required for hydration.
    
Degradation Pathways

The instability of terminal pyrazine alkynes manifests through two primary mechanisms:

  • Hydration (Hydrolysis): Under physiological conditions (pH 7.4), terminal ethynylpyrazines can slowly hydrate to form acetylpyrazine (methyl ketone). This reaction is accelerated by Lewis acids or transition metals often present in trace amounts in buffers.

  • Thiol-Yne Addition: In a biological context, the terminal alkyne can act as a Michael acceptor. Cysteine residues can attack the

    
    -carbon, leading to irreversible covalent protein binding (promiscuity).
    
Quantitative Comparison Table
FeatureTerminal (Ethynylpyrazine)Internal (e.g., Prop-1-ynylpyrazine)Impact on Drug Design
Chemical Half-life (pH 7.4) Moderate (< 24h in presence of nucleophiles)High (> 72h)Internal preferred for storage/formulation.
GSH Reactivity (

)
Reactive (forms adducts)Inert (sterically hindered)Terminal poses toxicity risk (haptenization).
Metabolic Liability High (CYP450 oxidation to ketene)Low (requires specific functionalization)Internal has better PK profile.
Synthetic Utility High (Click chemistry handle)Moderate (Structural scaffold)Terminal is a tool; Internal is a drug.

Part 3: Visualization of Stability Mechanisms

The following diagram illustrates the divergent pathways for terminal versus internal alkynes under physiological stress.

StabilityPathways Figure 1: Divergent degradation pathways of Pyrazine Alkynes. Terminal Terminal Alkyne (Pyrazine-C≡C-H) VinylCation Vinyl Cation / Enol Terminal->VinylCation + H2O / H+ GSH_Adduct Thiol-Adduct (Covalent Toxicity) Terminal->GSH_Adduct + GSH (Cysteine) Michael Addition Internal Internal Alkyne (Pyrazine-C≡C-Me) Stable Intact Molecule Internal->Stable Steric Shielding Hyperconjugation Ketone Acetylpyrazine (Hydrolysis Product) VinylCation->Ketone Tautomerization

Caption: Terminal alkynes are prone to hydration and nucleophilic attack, while internal alkynes resist these pathways due to steric and electronic stabilization.

Part 4: Experimental Protocols

To objectively select between a terminal and internal alkyne for your lead compound, perform these two self-validating assays.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To assess the electrophilicity and potential for non-specific covalent binding.

Materials:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione, reduced (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • LC-MS/MS system[1][2]

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS.

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess) to mimic cellular cytosolic conditions.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h. Quench with cold acetonitrile.

  • Analysis: Analyze by LC-MS. Look for the parent mass + 307 Da (GSH adduct).

  • Validation:

    • Terminal Alkyne: Expect >5% adduct formation within 4h.

    • Internal Alkyne: Expect <1% adduct formation at 24h.

Protocol B: Comparative Microsomal Stability

Purpose: To determine metabolic lability of the alkyne moiety.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compounds (Terminal vs. Internal analog)

Workflow:

  • Incubation: Incubate 1 µM compound with microsomes (0.5 mg/mL protein) and NADPH at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
  • Interpretation: Terminal alkynes often show high

    
     due to terminal oxidation (P450-mediated formation of reactive ketenes). Internal alkynes typically show 2-3x lower clearance unless the R-group itself is metabolically labile.
    

Part 5: Synthetic Considerations

When synthesizing these molecules, the stability difference dictates the strategy.

Sonogashira Coupling on Pyrazines

Pyrazines are electron-deficient, making the oxidative addition step of Palladium slower for chloropyrazines compared to iodopyrazines.

For Terminal Alkynes:

  • Risk: Direct coupling of acetylene gas is dangerous and leads to bis-coupling.

  • Solution: Use TMS-acetylene . The TMS group acts as a "temporary internal alkyne," stabilizing the molecule during the harsh coupling conditions (high temp, base).

  • Deprotection: Remove TMS (

    
    , MeOH) immediately before use or biological testing. Store the protected form.
    

For Internal Alkynes:

  • Advantage: Can be coupled directly using substituted alkynes (e.g., propyne, phenylacetylene).

  • Catalyst:

    
     (5 mol%) + CuI (2 mol%) in THF/TEA is the standard.
    
  • Optimization: For unreactive 2-chloropyrazines, switch to bulky, electron-rich ligands like XPhos or Buchwald G3 precatalysts to facilitate oxidative addition.

SynthesisDecision Figure 2: Synthetic Strategy Decision Tree Start Target: Alkynylpyrazine Type Select Alkyne Type Start->Type Terminal Terminal (H) Type->Terminal Internal Internal (R) Type->Internal Prot Must use TMS-Acetylene Terminal->Prot Direct Direct Coupling Possible Internal->Direct Storage Store as TMS-Protected (Deprotect in situ) Prot->Storage StableProd Stable Isolated Product Direct->StableProd

Part 6: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Kalgutkar, A. S., et al. (2005). Functionalized Acetylenes as a New Class of Mechanism-Based Inhibitors of Cytochrome P450. Journal of Medicinal Chemistry, 48(2), 299-301. Link

  • Nair, P. C., et al. (2020). Reactivity of Michael Acceptors in Covalent Drug Discovery. Journal of Medicinal Chemistry, 63(11), 5625–5663. Link

  • Li, J., et al. (2016). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ACS Chemical Biology, 11(11), 3123–3130. (Demonstrates reactivity of electron-deficient pyrimidines/pyrazines). Link

  • Goehring, R. R. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 3235-3254. Link

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